molecular formula C29H37Cl2F2N3NaO12P B12369946 ABBV-CLS-7262 CAS No. 2945073-88-9

ABBV-CLS-7262

Número de catálogo: B12369946
Número CAS: 2945073-88-9
Peso molecular: 782.5 g/mol
Clave InChI: RQOVFRFZOGXABE-IPMISBIPSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FOSIGOTIFATOR SODIUM TROMETHAMINE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Propiedades

Número CAS

2945073-88-9

Fórmula molecular

C29H37Cl2F2N3NaO12P

Peso molecular

782.5 g/mol

Nombre IUPAC

sodium;2-amino-2-(hydroxymethyl)propane-1,3-diol;[(2S)-1,4-bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl hydrogen phosphate

InChI

InChI=1S/C25H27Cl2F2N2O9P.C4H11NO3.Na/c26-17-3-1-15(9-19(17)28)37-12-22(32)30-24-5-7-25(8-6-24,21(11-24)39-14-40-41(34,35)36)31-23(33)13-38-16-2-4-18(27)20(29)10-16;5-4(1-6,2-7)3-8;/h1-4,9-10,21H,5-8,11-14H2,(H,30,32)(H,31,33)(H2,34,35,36);6-8H,1-3,5H2;/q;;+1/p-1/t21-,24?,25?;;/m0../s1

Clave InChI

RQOVFRFZOGXABE-IPMISBIPSA-M

SMILES isomérico

C1CC2(CCC1(C[C@@H]2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+]

SMILES canónico

C1CC2(CCC1(CC2OCOP(=O)(O)[O-])NC(=O)COC3=CC(=C(C=C3)Cl)F)NC(=O)COC4=CC(=C(C=C4)Cl)F.C(C(CO)(CO)N)O.[Na+]

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ABBV-CLS-7262 (Fosigotifator)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, small-molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this compound is a potential first-in-class therapeutic targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathogenesis of a range of neurodegenerative diseases. The primary mechanism of action of this compound is the potentiation of eIF2B's guanine nucleotide exchange factor (GEF) activity, which is crucial for the initiation of protein synthesis. By activating eIF2B, this compound aims to counteract the detrimental effects of chronic ISR activation, a shared pathological feature in diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). Preclinical studies in a mouse model of VWM have demonstrated the capacity of an eIF2B activator to prevent neurological deficits and normalize cellular stress. Clinical investigations have been initiated to evaluate the safety, tolerability, and efficacy of fosigotifator in patients with VWM and ALS.

The Integrated Stress Response (ISR) and its Role in Neurodegeneration

The Integrated Stress Response is a conserved signaling network that cells activate in response to a variety of environmental and intracellular stresses, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress.[1][2] A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α) by one of four stress-sensing kinases: PERK, GCN2, HRI, and PKR.[3] Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated GEF.[3] This inhibition leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.

While acute activation of the ISR is a protective, homeostatic mechanism, chronic or unabated ISR activation can become maladaptive and contribute to cellular dysfunction and death.[1][2] In the context of neurodegenerative diseases, persistent ISR activation is increasingly recognized as a key pathological driver.

Vanishing White Matter (VWM) Disease

VWM is a rare and fatal genetic leukoencephalopathy caused by mutations in any of the five genes encoding the subunits of the eIF2B complex (EIF2B1-5).[4][5] These mutations lead to a partial loss of eIF2B function, resulting in a chronically activated ISR, particularly in glial cells.[4][5] This sustained stress response is believed to impair the function of oligodendrocytes and astrocytes, leading to the characteristic loss of white matter in the brain.[5]

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons. A pathological hallmark of over 97% of ALS cases is the cytoplasmic aggregation of the RNA-binding protein TDP-43.[6] Emerging evidence suggests a bidirectional and detrimental relationship between TDP-43 pathology and the ISR.[7] Cellular stress can promote the formation of TDP-43-containing stress granules, which may act as precursors to pathological aggregates.[8] Conversely, the presence of TDP-43 aggregates can induce ER stress and activate the ISR, creating a vicious cycle that contributes to neuronal death.[7]

This compound: A Small-Molecule Activator of eIF2B

This compound (fosigotifator) is a small molecule designed to directly bind to and activate the eIF2B complex. Its mechanism is analogous to that of the research compound ISRIB (Integrated Stress Response InhiBitor), which has been shown to stabilize the decameric, most active form of eIF2B.[9] By potentiating eIF2B's GEF activity, this compound can override the inhibitory effects of p-eIF2α, thereby restoring global protein synthesis and attenuating the downstream consequences of chronic ISR activation.[9]

Signaling Pathway of this compound Action

The following diagram illustrates the central role of eIF2B in the ISR and the proposed mechanism of action for this compound.

cluster_stress Cellular Stress cluster_kinases eIF2α Kinases Stress ER Stress, Viral Infection, Amino Acid Deprivation, Heme Deficiency Kinases PERK, PKR, GCN2, HRI Stress->Kinases Activation eIF2 eIF2-GDP Kinases->eIF2 Phosphorylation p_eIF2 p-eIF2α-GDP eIF2B eIF2B eIF2->eIF2B Substrate p_eIF2->eIF2B Inhibition eIF2_GTP eIF2-GTP eIF2B->eIF2_GTP GEF Activity ATF4 ATF4 Translation eIF2_GTP->eIF2 GTP Hydrolysis TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->TC Forms Protein_Synthesis Global Protein Synthesis TC->Protein_Synthesis Initiates Pathology Cellular Dysfunction, Apoptosis ISR_Genes ISR Target Gene Expression ATF4->ISR_Genes Upregulates ISR_Genes->Pathology Leads to ABBV_CLS_7262 This compound (Fosigotifator) ABBV_CLS_7262->eIF2B Activation

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Preclinical Data

A key preclinical study published in eLife by Wong et al. (2019) provides substantial evidence for the therapeutic potential of eIF2B activators in a mouse model of VWM.[10][11] This study utilized a novel eIF2B activator, termed "2BAct," which has improved in vivo properties and is considered a precursor or analog to this compound.[10][11] The mouse model harbored a homozygous R191H mutation in the Eif2b5 gene, corresponding to a severe human VWM allele.[10]

Quantitative Preclinical Efficacy Data

The following tables summarize the key quantitative findings from the long-term treatment of VWM mice with 2BAct.

Table 1: Effect of 2BAct on Body Weight in VWM Mice [10]

Genotype/TreatmentMean Body Weight at 20 weeks (g)% Change vs. WT Placebo
Wild-Type (WT) Placebo~30-
VWM (R191H) Placebo~20-33%
VWM (R191H) + 2BAct~300%

Table 2: Effect of 2BAct on Motor Function in VWM Mice (Rotarod Assay) [10]

Genotype/TreatmentLatency to Fall at 20 weeks (s)
Wild-Type (WT) Placebo~250
VWM (R191H) Placebo~50
VWM (R191H) + 2BAct~250

Table 3: Effect of 2BAct on Myelination and Gliosis in VWM Mice [10]

Genotype/TreatmentMyelin Basic Protein (MBP) Level (% of WT)Glial Fibrillary Acidic Protein (GFAP) Level (% of WT)
Wild-Type (WT) Placebo100%100%
VWM (R191H) PlaceboDecreasedIncreased
VWM (R191H) + 2BActNormalized to WT levelsNormalized to WT levels

Table 4: Effect of 2BAct on ISR Biomarkers in the Brains of VWM Mice [10]

GeneFold Change in VWM Placebo vs. WT PlaceboFold Change in VWM + 2BAct vs. VWM Placebo
Atf4UpregulatedDownregulated
Chac1UpregulatedDownregulated
Gadd34UpregulatedDownregulated
Preclinical Pharmacokinetics of 2BAct

The preclinical study reported that 2BAct has favorable pharmacokinetic properties, including the ability to penetrate the central nervous system.[11]

Table 5: Pharmacokinetic Properties of 2BAct [11]

ParameterValue
Unbound Brain/Plasma Ratio~0.3
Oral BioavailabilityDose-dependent

Clinical Development

This compound (fosigotifator) has advanced into clinical trials for both VWM and ALS, leveraging the strong preclinical rationale.

HEALEY ALS Platform Trial (Regimen F)

Fosigotifator was evaluated in Regimen F of the HEALEY ALS Platform Trial, a multi-center, multi-regimen study designed to accelerate the development of treatments for ALS.[12][13]

Table 6: Topline Efficacy Results from the HEALEY ALS Platform Trial (Regimen F) [14]

EndpointPrimary Dose vs. PlaceboExploratory High Dose vs. Placebo
Primary Endpoint: Change in ALSFRS-R and SurvivalNot MetNot Met
Secondary Endpoint: Upper Extremity Muscle Strength (HHD)Not Met32% slower decline (nominal p=0.014)
Secondary Endpoint: Lower Extremity Muscle Strength (HHD)Not Met62% slower decline (nominal p=0.037)

Table 7: Safety and Tolerability in the HEALEY ALS Platform Trial (Regimen F) [14]

Adverse Event CategoryFosigotifator (Combined Doses)Placebo
Treatment-Emergent Adverse Events (TEAEs)90.6%89.7%
Treatment-Related TEAEs25.2%26.2%
Phase 1b/2 Trial in Vanishing White Matter Disease (NCT05757141)

An open-label, exploratory study is currently recruiting participants with a clinical and molecular diagnosis of VWM disease, including pediatric and adult patients.[15][16] The trial is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of fosigotifator over a 201-week period.[16]

Phase 1 Trial in Amyotrophic Lateral Sclerosis (NCT04948645)

A Phase 1 study was conducted to investigate the safety and pharmacokinetics of fosigotifator in patients with ALS.[17][18] This study consisted of a 4-week randomized, double-blind, placebo-controlled part, followed by a long-term active treatment extension.[17] Results from a first-in-human study in healthy volunteers indicated that this compound was well-tolerated, crossed the blood-brain barrier, and demonstrated target engagement by increasing eIF2B enzymatic activity and suppressing the ISR in blood cells.[19][20]

Experimental Protocols

Preclinical VWM Mouse Model Study (Wong et al., 2019)
  • Animal Model: Mice with a knock-in homozygous R191H mutation in the Eif2b5 gene.[10]

  • Treatment: 2BAct was administered orally, mixed with the diet (300 µg/g of meal), starting at 6 weeks of age and continuing for 21 weeks.[21]

  • Behavioral Analysis: Motor coordination and balance were assessed using an accelerating rotarod assay.[10]

  • Histology and Immunohistochemistry: Brain and spinal cord tissues were analyzed for myelin content (using Luxol Fast Blue staining and antibodies against Myelin Basic Protein) and reactive gliosis (using antibodies against GFAP for astrocytes and Iba1 for microglia).[10]

  • Gene and Protein Expression Analysis: RNA sequencing and TMT-mass spectrometry were performed on brain tissue to assess the transcriptome and proteome, respectively, with a focus on ISR-related genes and proteins.[10]

HEALEY ALS Platform Trial - Regimen F (NCT05740813)
  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]

  • Participants: Adults with a diagnosis of sporadic or familial ALS.[2]

  • Intervention: Participants were randomized to receive one of two doses of oral fosigotifator or a matching placebo once daily for 24 weeks.[12] The randomization ratio was 2:1:1 for the first 240 participants (Dose 1: Dose 2: Placebo) and 3:1 for the subsequent ~60 participants (Dose 1: Placebo).[12]

  • Primary Outcome: A joint model of the change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.[14]

  • Secondary Outcomes: Included measures of respiratory function (slow vital capacity) and muscle strength (hand-held dynamometry).[14]

The following diagram illustrates the workflow of the HEALEY ALS Platform Trial for Regimen F.

cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Period (24 Weeks) cluster_outcomes Outcome Assessment cluster_extension Active Treatment Extension Enrollment ALS Patient Enrollment (Master Protocol NCT04297683) Randomization_Regimen Randomization to Active Regimens Enrollment->Randomization_Regimen Regimen_F_Screening Regimen F Screening (NCT05740813) Randomization_Regimen->Regimen_F_Screening Randomization_Treatment Randomization (3:1 Active:Placebo overall) Regimen_F_Screening->Randomization_Treatment Dose_1 Fosigotifator (Dose 1) Randomization_Treatment->Dose_1 Dose_2 Fosigotifator (Dose 2 - Exploratory) Randomization_Treatment->Dose_2 Placebo Placebo Randomization_Treatment->Placebo Primary_Outcome Primary Outcome: Change in ALSFRS-R & Survival ATE All Participants Receive Active Fosigotifator Dose_1->ATE Dose_2->ATE Placebo->ATE Secondary_Outcomes Secondary Outcomes: Respiratory Function (SVC) Muscle Strength (HHD)

Caption: Workflow for participants in Regimen F of the HEALEY ALS Platform Trial.

Conclusion

This compound (fosigotifator) represents a novel therapeutic strategy that targets the core pathology of chronic ISR activation in neurodegenerative diseases. Its mechanism as an eIF2B activator is supported by a strong scientific rationale and compelling preclinical data in a relevant disease model of VWM. While the HEALEY ALS Platform Trial did not meet its primary endpoint at the pre-specified primary dose, the encouraging signals on muscle strength at a higher exploratory dose suggest that target engagement can be translated into clinical bioactivity and warrant further investigation. The ongoing clinical trial in VWM will provide crucial insights into the potential of this mechanism in a genetically defined patient population where the target is directly implicated. The continued development of this compound and other eIF2B activators holds promise for a new class of therapeutics for a range of devastating neurological disorders.

References

Fosigotifator and the Integrated Stress Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosigotifator (also known as ABBV-CLS-7262) is an experimental small-molecule activator of the eukaryotic initiation factor 2B (eIF2B) designed to modulate the Integrated Stress Response (ISR) pathway. Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator has been investigated as a potential therapeutic for neurodegenerative diseases, notably amyotrophic lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease. The primary mechanism of action of fosigotifator is to enhance the activity of eIF2B, a critical guanine nucleotide exchange factor, thereby attenuating the downstream effects of ISR activation and restoring protein synthesis. Despite a promising preclinical profile, fosigotifator did not meet its primary endpoint in a Phase 2/3 clinical trial for ALS. This guide provides a comprehensive technical overview of fosigotifator, its role in the ISR pathway, and the methodologies used to study its effects.

Introduction to the Integrated Stress Response (ISR) Pathway

The Integrated Stress Response (ISR) is a highly conserved signaling network that eukaryotic cells activate in response to a variety of stress conditions, including viral infection, amino acid deprivation, heme deficiency, and endoplasmic reticulum (ER) stress. Central to the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation event is catalyzed by one of four stress-sensing kinases: PERK, GCN2, PKR, and HRI.

Phosphorylated eIF2α (p-eIF2α) acts as a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF). This inhibition leads to a global reduction in protein synthesis, conserving resources and preventing the accumulation of misfolded proteins. Paradoxically, the translation of a select group of mRNAs, most notably that of Activating Transcription Factor 4 (ATF4), is enhanced under these conditions. ATF4, a transcription factor, then drives the expression of a suite of genes involved in stress adaptation, including those related to amino acid metabolism, antioxidant response, and apoptosis, such as C/EBP homologous protein (CHOP). While acute activation of the ISR is a pro-survival mechanism, chronic activation can contribute to cellular dysfunction and death, and has been implicated in the pathogenesis of several neurodegenerative diseases.

Fosigotifator: A Modulator of the ISR

Fosigotifator is a novel small molecule that acts as a direct activator of eIF2B. By binding to eIF2B, fosigotifator is believed to stabilize the protein complex and enhance its GEF activity, even in the presence of inhibitory p-eIF2α. This mechanism of action aims to counteract the effects of chronic ISR activation, thereby restoring global protein synthesis and mitigating the detrimental downstream consequences.

Preclinical and Clinical Development

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease, a leukoencephalopathy caused by mutations in the genes encoding eIF2B subunits, showed that fosigotifator could blunt the persistent ISR in the brain and spinal cord and rescue motor deficits.[1]

In clinical trials, fosigotifator has been evaluated for ALS and VWM. The Phase 2/3 HEALEY ALS Platform Trial, however, announced in January 2025 that fosigotifator did not meet its primary endpoint of slowing disease progression.[2][3] Despite this setback, further analyses of biomarker data are ongoing.[2]

Quantitative Data

As of the latest available public information, specific quantitative data for fosigotifator, such as IC50, EC50, and Ki values, have not been disclosed in peer-reviewed publications or publicly accessible databases. The following table summarizes the key characteristics of fosigotifator based on available information.

ParameterValue/DescriptionSource
Compound Name Fosigotifator[1]
Alias This compound[1]
Target Eukaryotic initiation factor 2B (eIF2B)[2]
Mechanism of Action Activator of eIF2B[2]
Therapeutic Area Neurodegenerative Diseases[2]
Clinical Status (ALS) Phase 2/3 (Failed to meet primary endpoint)[2][3]
Clinical Status (VWM) Phase 1b/2[1]

Experimental Protocols

Detailed experimental protocols for the characterization of fosigotifator are not publicly available. However, based on the known mechanism of action and the nature of the ISR pathway, the following are representative methodologies that would be employed to assess the activity of an eIF2B activator.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) for unlabeled GTP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of fluorescence decay indicates enhanced GEF activity.

Materials:

  • Purified recombinant eIF2 and eIF2B proteins

  • BODIPY-FL-GDP

  • GTP

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2)

  • Test compound (fosigotifator)

  • Microplate reader with fluorescence detection capabilities

Protocol:

  • Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP to allow for binding.

  • Removal of unbound BODIPY-FL-GDP: Use a desalting column or similar method to remove unbound fluorescent nucleotide.

  • Assay Setup: In a microplate, combine the assay buffer, purified eIF2B, and the test compound at various concentrations.

  • Initiation of Reaction: Add the eIF2-BODIPY-FL-GDP complex to the wells to initiate the exchange reaction.

  • GTP Chase: Immediately add a large excess of unlabeled GTP.

  • Fluorescence Monitoring: Monitor the decrease in fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the test compound. Plot the rates against the compound concentration to determine the EC50 value.

Western Blot Analysis of ISR Markers (p-eIF2α, ATF4, CHOP)

This method is used to determine the effect of the compound on the phosphorylation status of eIF2α and the expression levels of downstream ISR effectors, ATF4 and CHOP, in a cellular context.

Principle: Cells are treated with a stressor to induce the ISR in the presence or absence of the test compound. Cell lysates are then subjected to SDS-PAGE and immunoblotting with specific antibodies to detect the proteins of interest.

Materials:

  • Cell line of interest (e.g., a neuronal cell line)

  • Cell culture medium and supplements

  • ISR-inducing agent (e.g., thapsigargin for ER stress, sodium arsenite for oxidative stress)

  • Test compound (fosigotifator)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHOP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with the ISR-inducing agent with or without various concentrations of the test compound for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of p-eIF2α to total eIF2α, and ATF4 and CHOP to the loading control.

Signaling Pathways and Visualizations

The following diagrams illustrate the Integrated Stress Response pathway and the proposed mechanism of action of fosigotifator.

ISR_Pathway Stress Cellular Stress (e.g., ER Stress, Viral Infection) PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a P GCN2->eIF2a P PKR->eIF2a P HRI->eIF2a P peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B Inhibition ATF4 ATF4 Translation peIF2a->ATF4 Preferential Translation Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis Required for ATF4_exp ATF4 Expression ATF4->ATF4_exp CHOP CHOP Expression ATF4_exp->CHOP Adaptation Stress Adaptation ATF4_exp->Adaptation Apoptosis Apoptosis CHOP->Apoptosis

The Integrated Stress Response (ISR) Pathway.

Fosigotifator_Mechanism peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B Inhibition Active_eIF2B Active eIF2B Complex Fosigotifator Fosigotifator (this compound) Fosigotifator->eIF2B Activation Protein_Synthesis Restored Global Protein Synthesis Active_eIF2B->Protein_Synthesis ISR_Attenuation ISR Attenuation Active_eIF2B->ISR_Attenuation

Proposed Mechanism of Action of Fosigotifator.

Conclusion

Fosigotifator represents a targeted approach to modulating the Integrated Stress Response pathway by directly activating eIF2B. While the clinical trial results in ALS have been disappointing, the compound's mechanism of action and preclinical data suggest that targeting the ISR remains a viable strategy for neurodegenerative and other diseases characterized by chronic cellular stress. Further research and the public dissemination of detailed preclinical and clinical data will be crucial for a comprehensive understanding of fosigotifator's therapeutic potential and for guiding the future development of ISR modulators. The information provided in this guide serves as a technical overview based on publicly available data and is intended to support the research and drug development community in their efforts to understand and target the Integrated Stress Response.

References

An In-depth Technical Guide to ABBV-CLS-7262 (Fosigotifator): An eIF2B Activator for Attenuating the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABBV-CLS-7262, also known as fosigotifator, is an investigational, orally bioavailable, and brain-penetrant small molecule designed to activate the eukaryotic initiation factor 2B (eIF2B). Developed through a collaboration between Calico Life Sciences and AbbVie, fosigotifator represents a novel therapeutic strategy for a range of neurological disorders characterized by the chronic activation of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when dysregulated, contributes to the pathophysiology of diseases such as Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). This document provides a comprehensive technical overview of the function, mechanism of action, and available preclinical and clinical data for this compound. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.

Introduction: The Integrated Stress Response and eIF2B

The Integrated Stress Response (ISR) is a conserved signaling pathway that cells activate in response to a variety of environmental and physiological stressors, including nutrient deprivation, viral infection, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum. A central event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF) essential for the initiation of protein synthesis.

Inhibition of eIF2B activity leads to a global reduction in protein synthesis, conserving resources to manage the stress. However, it also selectively promotes the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress. While acute activation of the ISR is a protective, homeostatic mechanism, its chronic activation is implicated in the pathogenesis of numerous diseases, particularly neurodegenerative disorders.[1] Persistent ISR activation can lead to apoptosis, inflammation, and the formation of pathological protein aggregates.

eIF2B is a heteropentameric protein complex that catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the formation of the ternary complex (eIF2-GTP-Met-tRNAi) and the initiation of translation.[2] Because of its central role in the ISR, eIF2B has emerged as a promising therapeutic target for diseases driven by chronic ISR activation.

This compound: A Novel eIF2B Activator

This compound (fosigotifator) is a small molecule activator of eIF2B.[3] Its mechanism of action is to enhance the GEF activity of eIF2B, thereby counteracting the inhibitory effects of phosphorylated eIF2α. By activating eIF2B, fosigotifator aims to restore normal protein synthesis, mitigate the detrimental effects of chronic ISR activation, and potentially dissolve stress granules containing disease-associated proteins like TDP-43, a hallmark of ALS pathology.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the proposed mechanism of action for this compound.

cluster_Stress Cellular Stress cluster_Kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Nutrient Deprivation Nutrient Deprivation GCN2 GCN2 Nutrient Deprivation->GCN2 Viral Infection Viral Infection PKR PKR Viral Infection->PKR Oxidative Stress Oxidative Stress HRI HRI Oxidative Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a PKR->eIF2a HRI->eIF2a eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4_Translation ATF4 Translation eIF2aP->ATF4_Translation promotes eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP activates (GDP -> GTP exchange) eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP Ternary_Complex Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->Ternary_Complex Protein_Synthesis Global Protein Synthesis Ternary_Complex->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis inhibits ISR_Genes ISR Gene Expression (e.g., CHOP, GADD34) ATF4_Translation->ISR_Genes ISR_Genes->Apoptosis ABBV_CLS_7262 This compound (Fosigotifator) ABBV_CLS_7262->eIF2B activates

Caption: The Integrated Stress Response (ISR) and the activating role of this compound on eIF2B.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that detailed preclinical and clinical data, particularly regarding in vitro potency and pharmacokinetics, are not extensively available in the public domain.

Preclinical Data: Vanishing White Matter (VWM) Mouse Model
ParameterOutcomeSource
Efficacy Rescued motor deficits in a murine model of VWM.[3][3]
Corrected coordination and movement problems in a mouse model of VWM.[4][4]
Biomarkers Significantly reduced neurofilament light polypeptide (NfL).[3][3]
Changes observed in ISR gene expression and pharmacodynamic biomarkers.[3][3]
Dosing Specific dosage information not publicly available.
Clinical Data: HEALEY ALS Platform Trial (Regimen F)
ParameterPrimary DoseExploratory High DosePlaceboSource
Number of Participants 15579126 (shared)[5]
Primary Endpoint (ALSFRS-R) Did not meet primary endpoint.Did not meet primary endpoint.-[3][5]
Secondary Endpoint (Muscle Strength - Upper Extremities) No significant difference.32% slower decline vs. shared placebo (p=0.014).[5]-[5]
37% slower decline vs. regimen-only placebo (p=0.007).[5]-[5]
Secondary Endpoint (Muscle Strength - Lower Extremities) No significant difference.62% slower decline vs. shared placebo (p=0.037).[5]-[5]
62% slower decline vs. regimen-only placebo (p=0.054).[5]-[5]
Safety Well-tolerated.[3]Well-tolerated.[5]-[3][5]
Treatment-Emergent Adverse Events (TEAEs) 90.6% (combined fosigotifator group)-89.7% (shared concurrent placebo)[5]
Treatment-Related TEAEs 25.2% (combined fosigotifator group)-26.2% (shared concurrent placebo)[5]
Dosing Specific dosage information not publicly available.Specific dosage information not publicly available.-

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the function of this compound. These protocols are based on generally available scientific literature and may not reflect the exact procedures used by Calico and AbbVie.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to catalyze the exchange of GDP for GTP on eIF2. The activity of this compound as an eIF2B activator can be quantified by its effect on the rate of this reaction.

Principle: The assay utilizes a fluorescently labeled GDP analog, BODIPY-FL-GDP, which exhibits a change in fluorescence upon binding to or release from eIF2. The rate of GDP release, and therefore the GEF activity of eIF2B, is monitored by the change in fluorescence intensity over time.

Materials:

  • Purified recombinant human eIF2B and eIF2 proteins

  • BODIPY-FL-GDP (Thermo Fisher Scientific)

  • Unlabeled GTP and GDP

  • Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • This compound (fosigotifator) and vehicle control (e.g., DMSO)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer in the absence of magnesium to facilitate nucleotide exchange. After incubation, add MgCl2 to lock the nucleotide in the binding pocket.

  • GEF Reaction: In a microplate, combine the eIF2-BODIPY-FL-GDP complex with a molar excess of unlabeled GTP.

  • Initiation of Reaction: Add purified eIF2B to the reaction mixture to initiate the GEF reaction. To test the effect of this compound, pre-incubate eIF2B with the compound or vehicle control before adding it to the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths for BODIPY-FL are typically around 488 nm and 520 nm, respectively.

  • Data Analysis: The rate of GDP release is determined from the initial linear phase of the fluorescence decay curve. The effect of this compound is quantified by comparing the reaction rates in the presence and absence of the compound.

cluster_workflow eIF2B GEF Activity Assay Workflow start Start load_eIF2 load_eIF2 start->load_eIF2 load_eif2 Load eIF2 with BODIPY-FL-GDP prepare_reaction Prepare reaction mix (eIF2-BODIPY-FL-GDP + excess GTP) add_eif2b Add eIF2B +/- this compound prepare_reaction->add_eif2b measure_fluorescence Monitor fluorescence decay add_eif2b->measure_fluorescence analyze_data Analyze reaction rates measure_fluorescence->analyze_data end End analyze_data->end load_eIF2->prepare_reaction

Caption: Workflow for the in vitro eIF2B GEF activity assay.

Measurement of Integrated Stress Response (ISR) Gene Expression by qPCR

This method is used to quantify the expression levels of key genes involved in the ISR, such as ATF4, CHOP (also known as DDIT3), and GADD34 (also known as PPP1R15A). The ability of this compound to suppress the ISR can be assessed by measuring its effect on the induction of these genes in response to a stressor.

Principle: Quantitative Polymerase Chain Reaction (qPCR) is a technique used to amplify and simultaneously quantify a targeted DNA molecule. For gene expression analysis, RNA is first reverse-transcribed into complementary DNA (cDNA), which is then used as the template for qPCR.

Materials:

  • Cultured cells (e.g., human neuronal cells, fibroblasts)

  • ISR-inducing agent (e.g., thapsigargin, tunicamycin)

  • This compound and vehicle control

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen)

  • Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for target genes (ATF4, CHOP, GADD34) and a reference gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with an ISR-inducing agent in the presence or absence of this compound or vehicle control for a specified period.

  • RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and reference genes.

  • Thermal Cycling: Perform the qPCR reaction in a qPCR instrument with an appropriate thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the fold change in gene expression relative to the control condition using the 2-ΔΔCt method.

cluster_workflow ISR Gene Expression Analysis Workflow start Start treat_cells Treat cells with stressor +/- this compound start->treat_cells extract_rna Extract total RNA treat_cells->extract_rna rt Reverse transcribe RNA to cDNA extract_rna->rt qpcr Perform qPCR with specific primers rt->qpcr analyze_data Analyze gene expression (ΔΔCt method) qpcr->analyze_data end End analyze_data->end

Caption: Workflow for analyzing ISR gene expression by qPCR.

Conclusion and Future Directions

This compound (fosigotifator) is a first-in-class eIF2B activator with the potential to treat neurodegenerative and other diseases characterized by chronic activation of the Integrated Stress Response. Preclinical studies in a mouse model of Vanishing White Matter disease have shown promising results, with the compound rescuing motor deficits and reducing a key biomarker of neurodegeneration.[3] Clinical trials in ALS have provided mixed but informative results, with the primary endpoint not being met at the primary dose, but with encouraging signals of efficacy on muscle strength at a higher exploratory dose, alongside a favorable safety profile.[5]

The future development of fosigotifator will likely focus on dose optimization and further investigation in patient populations with diseases where the ISR is a key pathological driver. The data from the HEALEY ALS Platform Trial, particularly the positive signals at the higher dose, warrant further investigation into the therapeutic potential of eIF2B activation in ALS.[5] Ongoing studies in VWM will provide crucial insights into the efficacy of this mechanism in a genetically defined disorder of eIF2B function.

For the scientific community, this compound serves as a valuable tool to probe the therapeutic hypothesis of ISR modulation in a variety of disease contexts. Further publication of detailed preclinical and clinical data will be essential for a comprehensive understanding of its pharmacological profile and for guiding the development of the next generation of eIF2B activators.

References

ABBV-CLS-7262: A Deep Dive into the Regulation of Protein Synthesis via eIF2B Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ABBV-CLS-7262, also known as fosigotifator, is a novel, brain-penetrant, small molecule activator of the eukaryotic initiation factor 2B (eIF2B). Developed by Calico Life Sciences and AbbVie, this investigational drug is at the forefront of therapeutic strategies targeting the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in a variety of neurodegenerative diseases. By enhancing the activity of eIF2B, a crucial guanine nucleotide exchange factor, this compound aims to restore normal protein synthesis in the face of chronic cellular stress. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies relevant to the study of this compound and its role in the regulation of protein synthesis.

Introduction: The Integrated Stress Response and Neurodegeneration

The Integrated Stress Response (ISR) is a conserved signaling network that cells activate in response to a wide range of pathological conditions, including protein misfolding, nutrient deprivation, viral infection, and oxidative stress. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate to a potent inhibitor of its guanine nucleotide exchange factor, eIF2B. The subsequent reduction in active eIF2-GTP-tRNAiMet ternary complexes leads to a global decrease in protein synthesis, thereby conserving resources and allowing the cell to mount a targeted transcriptional response to the stress.

While transient activation of the ISR is a protective, adaptive mechanism, chronic ISR activation, as observed in several neurodegenerative diseases, can be detrimental. Persistent suppression of protein synthesis can lead to synaptic dysfunction, neuronal cell death, and disease progression. Vanishing White Matter (VWM) disease, a rare and fatal leukoencephalopathy, is directly caused by loss-of-function mutations in the genes encoding the subunits of eIF2B. In other neurodegenerative conditions like Amyotrophic Lateral Sclerosis (ALS), the accumulation of misfolded proteins is thought to trigger chronic ISR activation.

This compound (fosigotifator) is designed to counteract the deleterious effects of chronic ISR activation by directly targeting and activating eIF2B. This restores the GEF activity of eIF2B, increases the pool of active ternary complexes, and consequently, rescues protein synthesis.

Mechanism of Action of this compound

This compound functions as a molecular "stapler," stabilizing the eIF2B complex and enhancing its catalytic activity. This allosteric activation makes eIF2B less susceptible to inhibition by phosphorylated eIF2α, effectively overriding the translational block imposed by the ISR. The proposed mechanism is a significant shift from traditional therapeutic approaches, focusing on restoring cellular resilience rather than targeting downstream pathological hallmarks.

Signaling Pathway of the Integrated Stress Response and the Role of this compound

The following diagram illustrates the central role of eIF2B in the ISR and the point of intervention for this compound.

Figure 1. The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.

Preclinical Data

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease have demonstrated the therapeutic potential of eIF2B activators. In these models, this compound was shown to rescue motor deficits.[1][2] Furthermore, treatment with this compound led to a significant reduction in neurofilament light polypeptide (NfL), a biomarker of neurodegeneration, suggesting a link between the attenuation of the ISR and neuronal protection.[1][2] Changes in ISR gene expression and other pharmacodynamic biomarkers were also observed following treatment.[1][2]

While specific quantitative data from these preclinical studies are not publicly available, the qualitative outcomes provided a strong rationale for advancing this compound into clinical development.

Clinical Development and Data

This compound has been evaluated in several clinical trials, including a Phase 1 study in healthy volunteers and trials in patients with ALS and VWM disease.

Phase 1 Study in Healthy Volunteers

A Phase 1 study in healthy volunteers demonstrated that this compound was well-tolerated following dosing for up to 14 days.[1][2] The compound increased eIF2B enzyme activity and suppressed the ISR in blood cells, confirming its mechanism of action in humans.[2]

A Phase 1 pharmacokinetic (PK) study in healthy Japanese and Han Chinese subjects compared to healthy Western subjects showed no meaningful differences in exposure after a single oral dose. The results, summarized in the table below, indicate that dose adjustments for Asian populations are not necessary.

Population ComparisonPharmacokinetic ParameterGeometric Mean Ratio (95% CI)
Japanese vs. WesternCmax1.152 (0.865 – 1.534)
AUCinf0.875 (0.671 – 1.140)
Chinese vs. WesternCmax1.110 (0.616 – 1.999)
AUCinf1.065 (0.691 – 1.641)
Table 1. Comparison of Pharmacokinetic Parameters of this compound in Asian and Western Healthy Volunteers.
HEALEY ALS Platform Trial (Regimen F)

This compound was evaluated in Regimen F of the HEALEY ALS Platform Trial. The trial did not meet its primary endpoint of disease progression for either the primary or the exploratory high dose. Key secondary endpoints were also not met at the primary dose. However, a pre-specified analysis of the exploratory high dose showed a potential signal of efficacy on muscle strength.

EndpointTreatment GroupOutcomep-value
Primary Endpoint
Disease Progression (ALSFRS-R)Primary Dose vs. PlaceboNot Met-
Exploratory High Dose vs. PlaceboNot Met-
Secondary Endpoints (Exploratory High Dose vs. Placebo)
Muscle Strength (HHD) - Upper ExtremitiesExploratory High Dose32% slower decline0.014
Muscle Strength (HHD) - Lower ExtremitiesExploratory High Dose62% slower decline0.037
Safety
Treatment-Emergent Adverse EventsCombined fosigotifator group90.6%-
Shared concurrent placebo group89.7%-
Table 2. Key Efficacy and Safety Outcomes from the HEALEY ALS Platform Trial (Regimen F).
Phase 1b/2 Study in Vanishing White Matter (VWM) Disease (NCT05757141)

A Phase 1b/2 open-label study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in participants with VWM disease is currently ongoing.[2] This study will provide crucial data on the potential of eIF2B activation as a therapeutic strategy for this devastating disease.

Experimental Protocols

Detailed proprietary protocols for the specific assays used in the development of this compound are not publicly available. However, this section provides representative, detailed methodologies for the key types of experiments cited in the research of this compound and similar compounds.

eIF2B Guanine Nucleotide Exchange (GEF) Assay

This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. The activity of this compound as an eIF2B activator can be quantified using this method.

GEF_Assay_Workflow Start Start: Prepare Reagents Load_eIF2 1. Load purified eIF2 with fluorescently -labeled GDP (e.g., BODIPY-FL-GDP) Start->Load_eIF2 Incubate_eIF2B 2. Incubate fluorescent eIF2-GDP with purified eIF2B and excess unlabeled GTP Load_eIF2->Incubate_eIF2B Add_Compound 3. Add this compound or vehicle control Incubate_eIF2B->Add_Compound Measure_Fluorescence 4. Monitor the decrease in fluorescence over time as labeled GDP is exchanged for unlabeled GTP Add_Compound->Measure_Fluorescence Analyze_Data 5. Calculate the rate of nucleotide exchange Measure_Fluorescence->Analyze_Data End End: Determine eIF2B Activity Analyze_Data->End

Figure 2. Workflow for a typical eIF2B Guanine Nucleotide Exchange (GEF) Assay.

Protocol:

  • Preparation of Fluorescently Labeled eIF2:

    • Purify recombinant human eIF2 complex.

    • Incubate purified eIF2 with a fluorescent GDP analog (e.g., BODIPY-FL-GDP) in a nucleotide exchange buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2) to allow for loading.

    • Remove excess unbound fluorescent GDP using a desalting column.

  • GEF Reaction:

    • In a 96-well microplate, combine the fluorescently labeled eIF2-GDP with purified eIF2B in the nucleotide exchange buffer.

    • Add a large excess of unlabeled GTP to the reaction mixture.

    • Add this compound at various concentrations or a vehicle control.

    • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for BODIPY-FL) at regular intervals using a plate reader.

  • Data Analysis:

    • The rate of decrease in fluorescence is proportional to the GEF activity of eIF2B.

    • Plot fluorescence intensity versus time and fit the data to a one-phase exponential decay curve to determine the rate constant (k) for each condition.

    • Compare the rate constants in the presence of this compound to the vehicle control to determine the fold-activation of eIF2B.

Hand-Held Dynamometry (HHD) for Muscle Strength Assessment in ALS

HHD is a quantitative method to measure muscle strength and was a key secondary endpoint in the HEALEY ALS Platform Trial.

Protocol:

  • Equipment: A calibrated hand-held dynamometer.

  • Patient Positioning: Standardized positioning for each muscle group to be tested is critical for reproducibility. For example, for elbow flexion, the patient is seated with the arm supported and the elbow flexed at 90 degrees.

  • Procedure:

    • The evaluator places the dynamometer on the patient's limb.

    • The patient is instructed to exert maximal force against the dynamometer for a specified duration (e.g., 3-5 seconds).

    • The evaluator provides counter-pressure to maintain an isometric contraction.

    • The peak force generated is recorded.

    • The procedure is typically repeated three times for each muscle group, with a rest period in between, and the average or maximum value is used for analysis.

  • Muscle Groups: A standardized set of muscle groups in both the upper and lower extremities is typically assessed.

  • Data Analysis: The force measurements can be analyzed individually for each muscle group or combined into a composite score (megascore) for overall limb strength. Changes in muscle strength over time are compared between treatment and placebo groups.

Measurement of ISR Gene Expression by Quantitative PCR (qPCR)

This method is used to quantify the expression levels of genes involved in the Integrated Stress Response, such as ATF4 and its downstream targets.

qPCR_Workflow Start Start: Sample Collection RNA_Extraction 1. Extract total RNA from cells or tissues Start->RNA_Extraction cDNA_Synthesis 2. Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR_Reaction 3. Set up qPCR reaction with cDNA, primers for ISR genes, and a fluorescent dye (e.g., SYBR Green) cDNA_Synthesis->qPCR_Reaction Run_qPCR 4. Run the reaction in a real-time PCR machine qPCR_Reaction->Run_qPCR Analyze_Data 5. Analyze the amplification data to determine the relative expression of target genes Run_qPCR->Analyze_Data End End: Quantify ISR Gene Expression Analyze_Data->End

Figure 3. Workflow for Quantitative PCR (qPCR) to measure ISR gene expression.

Protocol:

  • RNA Extraction: Isolate total RNA from cell cultures or tissue samples using a commercially available kit. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR:

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the ISR target genes (e.g., ATF4, CHOP, GADD34) and a housekeeping gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based detection system.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • The instrument measures the fluorescence at each cycle, which is proportional to the amount of amplified DNA.

    • The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold.

    • The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the control samples.

Conclusion and Future Directions

This compound represents a promising and innovative approach to treating neurodegenerative diseases by targeting the fundamental cellular process of protein synthesis. While the HEALEY ALS Platform Trial did not meet its primary endpoint, the potential efficacy signals in the exploratory high-dose group warrant further investigation. The ongoing study in VWM disease will provide critical insights into the therapeutic potential of eIF2B activation in a disease with a clear genetic link to this pathway.

Future research should focus on optimizing the dosing of this compound in different patient populations and further elucidating the downstream consequences of sustained eIF2B activation. The development of more sensitive and specific biomarkers of ISR activity will also be crucial for monitoring treatment response and patient stratification. The continued exploration of eIF2B activators holds the potential to usher in a new era of therapies for a range of devastating neurodegenerative disorders.

References

The Role of eIF2B in Neurodegenerative Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Eukaryotic initiation factor 2B (eIF2B) is a critical enzyme complex that governs the rate of global protein synthesis. Its activity is a central control point in the Integrated Stress Response (ISR), a fundamental cellular pathway that responds to various environmental and internal stressors. While acute activation of the ISR is a protective mechanism, chronic activation, a hallmark of many neurodegenerative diseases, leads to a persistent suppression of protein synthesis, contributing to synaptic failure and neuronal death. Mutations in the genes encoding eIF2B are the direct cause of Vanishing White Matter (VWM) disease, a severe leukodystrophy. Furthermore, dysregulation of the eIF2B-mediated ISR pathway is increasingly implicated in the pathophysiology of more common neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS).[1][2][3] This has positioned eIF2B as a promising therapeutic target for a range of neurological disorders, with small molecule activators showing potential in preclinical models and entering clinical trials.[4][5][6] This document provides an in-depth technical overview of eIF2B's function, its role in neurodegeneration, and the key methodologies used in its study.

The eIF2B Complex and the Integrated Stress Response (ISR)

The eIF2 Cycle and eIF2B's GEF Activity

Translation initiation, the rate-limiting step of protein synthesis, requires the assembly of a ternary complex (TC) composed of the initiator Met-tRNAi, GTP, and the eIF2 protein.[2] eIF2 is a GTPase that, upon start codon recognition, hydrolyzes GTP to GDP and is released from the ribosome.[7] For translation to continue, eIF2-GDP must be recycled back to its active, GTP-bound state. This crucial nucleotide exchange is catalyzed by eIF2B, a dedicated Guanine Nucleotide Exchange Factor (GEF).[7][8] eIF2B itself is a large, 10-subunit complex formed by a dimer of five distinct subunits (α, β, γ, δ, ε), encoded by the EIF2B1-5 genes.[9][10]

cluster_cycle eIF2 Nucleotide Exchange Cycle eIF2_GTP eIF2-GTP (Active) TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2_GTP->TC + Met-tRNAi Ribosome Translation Initiation TC->Ribosome eIF2_GDP eIF2-GDP (Inactive) Ribosome->eIF2_GDP GTP Hydrolysis eIF2B eIF2B (GEF) eIF2_GDP->eIF2B Substrate eIF2B->eIF2_GTP GDP -> GTP Exchange

Figure 1: The eIF2 Guanine Nucleotide Exchange Cycle.
The Integrated Stress Response (ISR)

The ISR is a conserved signaling pathway that cells activate in response to a wide array of stress conditions, such as protein misfolding, amino acid deprivation, viral infection, and oxidative stress.[1][3] Four known stress-sensing kinases mediate the ISR:

  • PERK (PKR-like Endoplasmic Reticulum Kinase): Activated by unfolded proteins in the ER.

  • GCN2 (General Control Nonderepressible 2): Activated by amino acid starvation.

  • PKR (Protein Kinase R): Activated by double-stranded RNA, often from viral infections.

  • HRI (Heme-Regulated Inhibitor): Activated by heme deficiency or oxidative stress.

Upon activation, these kinases converge on a single substrate: the alpha subunit of eIF2 (eIF2α).[11] Phosphorylation of eIF2α at Serine 51 converts eIF2 from a substrate into a potent competitive inhibitor of eIF2B.[2][3] This sequestration of eIF2B in an inactive complex drastically reduces the overall cellular GEF activity, leading to a drop in ternary complex levels.[2] The consequences are twofold: a global attenuation of protein synthesis to conserve resources, and the preferential translation of a specific subset of mRNAs, most notably the transcription factor ATF4 (Activating Transcription Factor 4).[3][12] ATF4 then drives the expression of genes involved in stress adaptation and recovery. While this response is beneficial in the short term, chronic activation of the ISR, as seen in many neurodegenerative diseases, becomes maladaptive, leading to sustained translational repression, cell dysfunction, and eventually apoptosis.[1][2]

cluster_kinases Stress Kinases Stress Cellular Stress (Misfolded Proteins, Viral RNA, etc.) PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 permits Global Global Protein Synthesis eIF2B->Global promotes eIF2B->ATF4 represses Response Stress Response Gene Expression ATF4->Response

Figure 2: The Integrated Stress Response (ISR) Pathway.

eIF2B Dysfunction in Neurodegenerative Diseases

Vanishing White Matter (VWM) Disease

VWM is the archetypal eIF2B-related disorder. It is a rare, autosomal recessive leukodystrophy caused by mutations in any of the five EIF2B genes.[8] The disease is characterized by the progressive loss of brain white matter, with oligodendrocytes and astrocytes being particularly vulnerable.[13][14] Clinical severity varies widely, but patients often experience episodes of rapid neurological deterioration following stressors like fever or minor head trauma, which are known triggers of the ISR.[9] VWM-causing mutations typically reduce the GEF activity of the eIF2B complex or decrease its stability.[7] Studies on patient-derived cells show that under stress, these cells exhibit a "hypersuppression" of translation and a delayed ability to recover, suggesting that a defective ISR is central to VWM pathophysiology.[9][15]

Alzheimer's Disease (AD)

A growing body of evidence implicates chronic ISR activation in AD. The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and hyperphosphorylated tau, is a known trigger for ER stress and PERK activation.[1] Postmortem brain tissue from AD patients shows elevated levels of phosphorylated eIF2α and a corresponding decrease in the abundance of eIF2B.[16] This suggests a state of sustained translational repression that could impair the synthesis of proteins required for synaptic plasticity and memory.[1] More recently, a novel mechanism has been proposed where the kinase GSK-3β, which is hyperactive in AD, can phosphorylate the eIF2Bε subunit, inhibiting eIF2B activity and promoting the translation of BACE1 (an enzyme critical for Aβ production) in a manner independent of eIF2α phosphorylation.[17]

Amyotrophic Lateral Sclerosis (ALS)

The ISR is also activated in ALS, a fatal motor neuron disease characterized by the cytoplasmic aggregation of proteins like TDP-43.[18] This activation is considered a contributor to the disease process by blocking protein synthesis and promoting the formation of stress granules, which can be precursors to pathological aggregates.[6] Consequently, eIF2B has emerged as a therapeutic target. The small molecule eIF2B activator DNL343 is currently in clinical trials for ALS.[6][19] However, the role of the ISR in ALS is complex; some studies using eIF2B activators in the SOD1G93A mouse model of ALS reported an acceleration of disease progression, suggesting that the ISR may also have protective roles and that therapeutic intervention must be carefully considered.[20][21]

Parkinson's Disease (PD)

Deregulation of eIF2 signaling has been identified in both sporadic and genetic forms of PD.[22] Transcriptomic studies of peripheral blood cells from PD patients have highlighted eIF2 signaling as a significantly altered pathway.[22][23] Pathological hallmarks of PD, including mitochondrial dysfunction and oxidative stress, are potent activators of the ISR. Increased levels of phosphorylated eIF2α have been observed in the substantia nigra of PD patient brains, indicating that translational control is impaired in the most affected brain region.[23]

Quantitative Analysis of eIF2B Function

Mutations in eIF2B subunits can significantly alter the enzyme's catalytic efficiency. This is often quantified by measuring the Michaelis-Menten kinetics of the guanine nucleotide exchange reaction.

eIF2B Complex Km for eIF2 (nM) kcat (s-1) Relative Activity Reference
Wild-Type (WT)~130~0.25100%[24]
βH160D Mutant~250~0.10~21%[24]
VWM R132H MutantReduced activity reportedNot specifiedReduced[14]
VWM A403V MutantReduced activity reportedNot specifiedReduced[3]

Table 1: Representative kinetic parameters for Wild-Type and mutant eIF2B complexes. The βH160D mutation, for example, decreases the affinity for eIF2 (higher Km) and reduces the catalytic turnover rate (lower kcat), resulting in significantly lower overall GEF activity.

Therapeutic Modulation of eIF2B

The central role of eIF2B in the maladaptive chronic ISR makes it an attractive therapeutic target. The goal is not to block the ISR entirely, but to modulate it, restoring a level of protein synthesis sufficient for neuronal health without compromising the cell's ability to mount a protective stress response.

Small molecule activators of eIF2B, such as ISRIB (Integrated Stress Response InhiBitor) and its derivatives (e.g., 2BAct, DNL343), have been developed.[4][5][25] These molecules function by binding to a pocket at the interface of the eIF2B subunits, stabilizing the fully-assembled, active decameric form of the enzyme.[25][26] This stabilization enhances eIF2B's GEF activity and makes it more resistant to inhibition by phosphorylated eIF2.[25] In preclinical models of VWM, treatment with eIF2B activators has been shown to prevent neurological deficits, normalize the stress response, and improve survival.[4][7]

Compound Mechanism Disease Models Development Stage Reference
ISRIB eIF2B Activator (stabilizes decamer)VWM, AD, Traumatic Brain InjuryPreclinical[2][16]
2BAct eIF2B Activator (ISRIB analog)VWM, ALS (SOD1G93A)Preclinical[4][20]
DNL343 Brain-penetrant eIF2B ActivatorALS, VWMPhase 2/3 Clinical Trials (ALS)[6][18][19]

Table 2: Key small molecule modulators of eIF2B activity in development for neurodegenerative diseases.

Key Experimental Methodologies

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This in vitro assay directly measures the catalytic activity of eIF2B. A common method uses a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) to monitor the exchange reaction in real-time.[27][28][29]

Protocol Outline:

  • Substrate Preparation: The eIF2 substrate is prepared, typically by immunoprecipitation of FLAG-tagged eIF2 from cell lysates or using purified recombinant protein.[27]

  • Fluorescent GDP Loading: The prepared eIF2 is incubated with BODIPY-FL-GDP in the absence of GTP, allowing the fluorescent analog to bind to the nucleotide-binding pocket of eIF2.

  • Initiation of Exchange Reaction: The GEF reaction is initiated by adding a source of eIF2B (e.g., crude cell extract or purified eIF2B) and a large excess of unlabeled GTP or GDP.

  • Kinetic Measurement: As eIF2B catalyzes the exchange, the bound BODIPY-FL-GDP is released into the solution, causing a decrease in fluorescence polarization or a change in fluorescence intensity. This change is monitored over time using a fluorescence plate reader.[28]

  • Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. Kinetic parameters like Vmax and Km can be calculated from initial velocity measurements at varying substrate concentrations.[24]

P1 1. Prepare Substrate (eIF2) P2 2. Load with Fluorescent GDP (BODIPY-FL-GDP) P1->P2 P3 3. Add eIF2B Source + Excess Unlabeled GDP/GTP P2->P3 P4 4. Monitor Fluorescence Decay Over Time P3->P4 P5 5. Calculate Activity Rate P4->P5

Figure 3: Workflow for a Fluorescence-Based eIF2B GEF Activity Assay.
Polysome Profiling

Polysome profiling is a technique used to assess the overall translational status of a cell. It separates ribosomes and ribosome-bound mRNAs based on the number of ribosomes associated with each mRNA transcript. A global inhibition of translation, as caused by ISR activation, results in a characteristic shift in the profile.

Protocol Outline:

  • Cell Lysis: Cells are treated with a translation elongation inhibitor like cycloheximide to "freeze" ribosomes on the mRNA. They are then lysed in a detergent-containing buffer.[30]

  • Sucrose Gradient Preparation: A continuous sucrose gradient (e.g., 10-50%) is prepared in ultracentrifuge tubes.[31]

  • Ultracentrifugation: The cell lysate is carefully layered onto the sucrose gradient and subjected to high-speed ultracentrifugation. During this step, cellular components separate by density. Individual ribosomal subunits (40S, 60S) and single ribosomes (80S monosomes) remain near the top, while mRNAs bound by multiple ribosomes (polysomes) sediment further down the gradient.[30][32]

  • Fractionation and UV Monitoring: The gradient is carefully displaced from the tube and passed through a UV detector monitoring absorbance at 260 nm (for nucleic acids). This generates a profile with distinct peaks for subunits, monosomes, and polysomes.[31]

  • Profile Analysis: A decrease in the area of the polysome peaks and a corresponding increase in the 80S monosome peak indicates a reduction in translation initiation, a classic sign of ISR activation.[30] RNA can also be extracted from collected fractions for downstream analysis like qPCR or RNA-seq.

cluster_profile Typical Output Profile S1 1. Cell Lysis (with Cycloheximide) S2 2. Layer Lysate on Sucrose Gradient S1->S2 S3 3. Ultracentrifugation S2->S3 S4 4. Fractionation with UV (A260) Monitoring S3->S4 S5 5. Analyze Profile (Polysome:Monosome Ratio) S4->S5 S4->p1 p1->p2 p2->p3 p3->p4 p4->p5 p5->p6 p6->p7 p7->p8

Figure 4: General Workflow for Polysome Profiling.

Conclusion and Future Directions

The eukaryotic initiation factor eIF2B stands at a critical intersection of protein synthesis, cellular stress, and neuronal health. Its direct genetic link to Vanishing White Matter disease and its profound involvement in the chronic Integrated Stress Response of diseases like AD, ALS, and PD have solidified its importance in the field of neurodegeneration. The development of small molecules that can allosterically activate eIF2B represents a novel and promising therapeutic strategy, shifting the focus from clearing pathological proteins to enhancing the cell's intrinsic resilience.

Future research will likely focus on several key areas: understanding the cell-type-specific consequences of ISR activation in the brain, exploring the potential for eIF2B modulators to treat a wider range of neurological and non-neurological diseases characterized by chronic stress, and developing next-generation therapeutics with improved specificity and safety profiles. The continued investigation of eIF2B and the ISR pathway holds immense potential for uncovering fundamental mechanisms of disease and delivering transformative therapies for patients with neurodegenerative disorders.

References

Fosigotifator: A Technical Guide to an eIF2B Activator for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosigotifator (ABBV-CLS-7262) is an investigational small molecule designed as a potent and selective activator of the eukaryotic translation initiation factor 2B (eIF2B).[1][2][3] This document provides a comprehensive technical overview of fosigotifator, including its chemical properties, mechanism of action, and a summary of its preclinical and clinical development. Fosigotifator is a prodrug developed to modulate the Integrated Stress Response (ISR), a key cellular pathway implicated in the pathogenesis of various neurodegenerative diseases.[1][4] It has been evaluated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[5][6][7]

Chemical Structure and Properties

Fosigotifator is a complex small molecule designed for oral administration.[2] It is a prodrug that is converted to its active form in the body. The chemical and physical properties of the free acid form of fosigotifator are summarized in the table below.

PropertyValueReference
IUPAC Name ({(2S)-1,4-bis[2-(4-chloro-3-fluorophenoxy)acetamido]bicyclo[2.2.2]octan-2-yl}oxy)methyldihydrogen phosphate[3]
Synonyms This compound[3][4]
Chemical Formula C25H27Cl2F2N2O9P[3]
Molecular Weight 639.37 g/mol [3]
CAS Number 2415715-84-1 (free acid)[3]
Elemental Analysis C, 46.96; H, 4.26; Cl, 11.09; F, 5.94; N, 4.38; O, 22.52; P, 4.84[3]

Mechanism of Action: The Integrated Stress Response (ISR)

Fosigotifator's therapeutic potential lies in its ability to modulate the Integrated Stress Response (ISR). The ISR is a conserved cellular signaling pathway that is activated by a variety of stressors, including viral infection, amino acid deprivation, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER stress). A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Phosphorylated eIF2α (eIF2α-P) inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B. This inhibition leads to a global reduction in protein synthesis, allowing the cell to conserve resources and manage the stress. However, chronic activation of the ISR can be detrimental and is implicated in the pathology of several neurodegenerative diseases.

Fosigotifator acts as an activator of eIF2B, thereby countering the inhibitory effects of eIF2α-P and restoring protein synthesis.[3] By promoting the activity of eIF2B, fosigotifator is believed to help maintain cellular homeostasis and protect against the neurotoxic effects of chronic ISR activation.

Signaling Pathway

ISR_Pathway cluster_stress Cellular Stress ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a phosphorylates PKR->eIF2a phosphorylates GCN2->eIF2a phosphorylates eIF2aP eIF2α-P eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4 ATF4 Translation eIF2aP->ATF4 selectively promotes ProteinSynthesis Global Protein Synthesis eIF2B->ProteinSynthesis promotes Fosigotifator Fosigotifator Fosigotifator->eIF2B activates

Caption: The Integrated Stress Response (ISR) signaling pathway.

Preclinical and Clinical Development

Fosigotifator has been investigated in both preclinical models and human clinical trials for its potential therapeutic effects in neurodegenerative diseases.

Preclinical Studies

Preclinical studies in a mouse model of Vanishing White Matter (VWM) disease demonstrated that fosigotifator could blunt the persistent ISR in the brain and spinal cord.[6][7] This was associated with corrected coordination and movement in the affected mice.[6][7]

Clinical Trials

Fosigotifator has been the subject of several clinical trials, most notably for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.

Trial IdentifierConditionPhaseStatusKey Findings/EndpointsReference
NCT04948645 Amyotrophic Lateral Sclerosis (ALS)1TerminatedAssessed safety, tolerability, and pharmacokinetics.[2][5][8][9]
HEALEY ALS Platform Trial (Regimen F) Amyotrophic Lateral Sclerosis (ALS)2/3CompletedDid not meet the primary endpoint of slowing disease progression. Some potential positive signals on muscle strength at a high dose were observed.[10][11][12][13]
NCT05757141 Vanishing White Matter (VWM) Disease1b/2OngoingEvaluating safety, tolerability, and pharmacokinetics in adults and children.[6][7]
NCT06618118 Major Depressive Disorder1Terminated-[2][14]
NCT06425003 Healthy Volunteers1CompletedMass balance study.[14]
NCT06310876 Healthy Volunteers1CompletedAssessed potential for cardiac repolarization effects.[14]

Note: Specific quantitative pharmacokinetic and pharmacodynamic data from these trials are not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for fosigotifator are proprietary. However, based on the scientific literature, the following sections describe the general methodologies used to assess compounds that modulate the ISR.

eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This type of assay is crucial for determining the direct effect of a compound on eIF2B's enzymatic activity.

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection node1 Isolate eIF2 node2 Load eIF2 with fluorescently labeled GDP (e.g., BODIPY-FL-GDP) node1->node2 node3 Incubate fluorescent eIF2-GDP with eIF2B and unlabeled GTP node2->node3 node4 Add test compound (Fosigotifator) or vehicle control node3->node4 node5 Monitor decrease in fluorescence over time as labeled GDP is exchanged node4->node5 node6 Calculate GEF activity rate node5->node6

Caption: Generalized workflow for an eIF2B GEF activity assay.

Methodology:

  • Preparation of Substrate: The eIF2 complex is purified and loaded with a fluorescently labeled, non-hydrolyzable GDP analog (e.g., BODIPY-FL-GDP).

  • Reaction Initiation: The fluorescent eIF2-GDP complex is incubated with purified eIF2B in the presence of an excess of unlabeled GTP. The test compound (fosigotifator) or a vehicle control is added to the reaction mixture.

  • Detection: The exchange of the fluorescent GDP for unlabeled GTP is monitored by measuring the decrease in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence decay is proportional to the GEF activity of eIF2B. The effect of the test compound is determined by comparing the activity rate in its presence to the vehicle control.

Integrated Stress Response (ISR) Cellular Assay

Cellular assays are used to confirm that the compound can modulate the ISR in a cellular context. A common method involves measuring the levels of Activating Transcription Factor 4 (ATF4), a key downstream effector of the ISR.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., HeLa, SH-SY5Y) is cultured. To induce the ISR, cells are treated with a known stressor, such as thapsigargin (induces ER stress). The cells are co-treated with the test compound (fosigotifator) at various concentrations or a vehicle control.

  • Immunofluorescence Staining: After the treatment period, the cells are fixed and permeabilized. They are then incubated with a primary antibody specific for ATF4, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The cells are imaged using a high-content imaging system. The fluorescence intensity of ATF4 staining within the nucleus is quantified. An increase in nuclear ATF4 indicates activation of the ISR. The ability of the test compound to reduce the stress-induced nuclear translocation of ATF4 is a measure of its ISR-modulating activity.

Synthesis

The synthesis of fosigotifator is described in the patent literature, specifically in patent WO 2020/077217 A1.[1] The synthesis is a multi-step process involving the construction of the bicyclo[2.2.2]octane core, followed by the addition of the side chains and the final phosphorylation step to create the prodrug. Due to the complexity of the synthesis, it is not detailed here. Researchers are directed to the aforementioned patent for a detailed synthetic scheme.

Conclusion

Fosigotifator is a novel, orally bioavailable small molecule that activates eIF2B to counteract the detrimental effects of chronic Integrated Stress Response activation. While it did not meet its primary endpoint in a Phase 2/3 trial for ALS, the observation of potential positive effects on muscle strength at higher doses suggests that targeting the ISR remains a viable therapeutic strategy.[12] Ongoing studies in Vanishing White Matter disease will provide further insights into the clinical utility of fosigotifator.[6][7] The information presented in this technical guide provides a foundation for researchers and drug developers interested in the science and therapeutic potential of modulating the ISR for the treatment of neurodegenerative and other diseases.

References

ABBV-CLS-7262 (Fosigotifator): A Technical Overview of its Role in Mitigating Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule designed to modulate the Integrated Stress Response (ISR).[1] Developed through a collaboration between Calico Life Sciences and AbbVie, this compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of protein synthesis.[1] Chronic activation of the ISR is a shared pathological feature in a range of age-related and neurodegenerative diseases. Consequently, this compound is under investigation for its therapeutic potential in conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[1] This document provides a detailed technical guide on the mechanism of this compound, its impact on cellular stress pathways, and a summary of key preclinical and clinical findings.

Mechanism of Action: Attenuation of the Integrated Stress Response

Cellular stress, triggered by factors such as viral infection, amino acid deprivation, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress, converges on a single signaling pathway: the Integrated Stress Response. A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation converts eIF2 from a substrate into a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor (GEF).

The inhibition of eIF2B has two major consequences:

  • A global reduction in the initiation of protein synthesis, which conserves resources.

  • The preferential translation of a specific subset of mRNAs, most notably Activating Transcription Factor 4 (ATF4).

ATF4 is a transcription factor that orchestrates the expression of genes involved in amino acid metabolism, antioxidant responses, and, in cases of prolonged stress, apoptosis. While the ISR is a crucial adaptive and pro-survival pathway in the short term, its chronic activation, as implicated in neurodegenerative diseases like ALS and VWM, becomes maladaptive, leading to sustained suppression of vital protein synthesis and the accumulation of toxic protein aggregates.

This compound acts as a potent activator of eIF2B. It binds to a pocket on the eIF2B complex, stabilizing it and increasing its enzymatic activity. This makes eIF2B less sensitive to the inhibitory effects of phosphorylated eIF2α. By boosting eIF2B's function, this compound helps to:

  • Restore normal rates of protein synthesis.

  • Reduce the translation of stress-related proteins like ATF4.

  • Dissolve stress granules, which are dense aggregates of proteins and RNAs that can contain pathogenic proteins like TDP-43, a hallmark of ALS pathology.

cluster_stress Cellular Stressors cluster_isr Integrated Stress Response (ISR) ER Stress ER Stress eIF2a eIF2α ER Stress->eIF2a Amino Acid Deprivation Amino Acid Deprivation Amino Acid Deprivation->eIF2a Viral Infection Viral Infection Viral Infection->eIF2a Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation eIF2B eIF2B p_eIF2a->eIF2B Inhibition ATF4 ATF4 p_eIF2a->ATF4 Preferential Translation Global_Translation Global Protein Synthesis eIF2B->Global_Translation Activation Stress_Genes Stress Gene Expression ATF4->Stress_Genes Upregulation ABBV This compound ABBV->eIF2B Activation

Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.

Data Presentation

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and other eIF2B activators.

Table 1: Preclinical Efficacy in a Vanishing White Matter (VWM) Mouse Model
ParameterObservationFold Change/EffectReference
ISR Biomarkers (Plasma)
GDF15Increased upon withdrawal of eIF2B activator9.3-fold increase[2]
FGF21Increased upon withdrawal of eIF2B activator146-fold increase[2]
Neuropathology
Neurofilament Light Polypeptide (NfL)Significantly reduced with treatmentData not quantified in public releases[2]
Phenotype
Motor DeficitsRescued with treatmentData not quantified in public releases[2]

Data from a severe N208Y eIF2B-α mouse model treated with an eIF2B activator (2BAct), which is believed to be this compound or a closely related compound from Calico Life Sciences.[2]

Table 2: Clinical Efficacy in the HEALEY ALS Platform Trial (Regimen F)
EndpointTreatment GroupOutcomep-valueReference
Primary Endpoint
Disease Progression (ALSFRS-R + Survival)Primary DoseNot metNot significant[3]
Disease Progression (ALSFRS-R + Survival)Exploratory High DoseNot metNot significant[3]
Secondary Endpoint (Muscle Strength)
Decline in Upper Extremity StrengthExploratory High Dose vs. Shared Placebo32% slower decline0.014[3]
Decline in Upper Extremity StrengthExploratory High Dose vs. Regimen-only Placebo37% slower decline0.007[3]
Decline in Lower Extremity StrengthExploratory High Dose vs. Shared Placebo62% slower decline0.037[3]

Data is from a 24-week treatment period. The exploratory high dose showed a potential signal in slowing the decline of muscle strength as measured by hand-held dynamometry (HHD).

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices and information from the search results.

cluster_invitro In Vitro Analysis cluster_invivo In Vivo / Clinical Analysis Cell_Culture Cell Culture (e.g., Neuronal cells, Fibroblasts) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant eIF2B_Assay eIF2B Activity Assay Protein_Quant->eIF2B_Assay WB_Assay Western Blot (for ATF4) Protein_Quant->WB_Assay Animal_Model VWM Mouse Model or Human Trial Participant Dosing Oral Dosing with This compound Animal_Model->Dosing Sample_Collection Sample Collection (Blood, CSF, Tissue) Dosing->Sample_Collection NfL_Assay NfL Quantification (ELISA/Simoa) Sample_Collection->NfL_Assay

Caption: A generalized experimental workflow for evaluating the effects of this compound.
eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate, eIF2. A common method involves monitoring the release of a fluorescently labeled GDP analog from eIF2.

  • Materials:

    • Cell lysates containing eIF2B.

    • Purified eIF2 substrate.

    • BODIPY-FL-GDP (fluorescent GDP analog).

    • Unlabeled GTP.

    • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT).

    • Fluorescence microplate reader.

  • Protocol:

    • Prepare eIF2-BODIPY-FL-GDP Complex: Incubate purified eIF2 with BODIPY-FL-GDP to allow for binding.

    • Initiate Reaction: In a microplate well, combine the cell lysate (containing eIF2B) and the eIF2-BODIPY-FL-GDP complex in the assay buffer.

    • Measure Baseline Fluorescence: Immediately measure the fluorescence intensity. The fluorescence of BODIPY-FL is high when bound to eIF2.

    • Start Exchange: Add a molar excess of unlabeled GTP to the well to initiate the exchange reaction.

    • Kinetic Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is displaced by unlabeled GTP. The rate of fluorescence decay is proportional to the GEF activity of eIF2B in the lysate.

    • Data Analysis: Calculate the initial rate of reaction. To test the effect of this compound, perform parallel reactions with varying concentrations of the compound and compare the reaction rates to a vehicle control.

Western Blot for ATF4 Expression

This technique is used to detect and quantify the levels of the ATF4 protein in cell or tissue lysates, providing a measure of ISR activation.

  • Materials:

    • Cell or tissue lysates.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody: Rabbit anti-ATF4.

    • Primary antibody: Mouse or rabbit anti-loading control (e.g., β-actin, GAPDH).

    • Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Protocol:

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary anti-ATF4 antibody (and the anti-loading control antibody) overnight at 4°C.

    • Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Washing: Repeat the washing steps.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analysis: Quantify the band intensities for ATF4 and the loading control. Normalize the ATF4 signal to the loading control to determine the relative changes in ATF4 expression between different treatment conditions.

Quantification of Neurofilament Light Chain (NfL)

NfL is a biomarker of neuroaxonal damage. Its levels in cerebrospinal fluid (CSF) and blood are measured using highly sensitive immunoassays.

  • Materials:

    • Plasma, serum, or CSF samples.

    • NfL immunoassay kit (e.g., ELISA or Simoa).

    • Microplate reader or single-molecule array instrument (Simoa).

  • Protocol (General ELISA):

    • Sample Preparation: Thaw samples on ice and centrifuge to remove any particulates.

    • Assay Plate Preparation: Add standards, controls, and samples to the wells of the antibody-coated microplate.

    • Incubation: Incubate the plate to allow NfL in the samples to bind to the capture antibody.

    • Washing: Wash the plate to remove unbound components.

    • Detection Antibody: Add a biotinylated detection antibody specific for NfL and incubate.

    • Washing: Repeat the washing step.

    • Enzyme Conjugate: Add a streptavidin-HRP conjugate and incubate.

    • Washing: Repeat the washing step.

    • Substrate Addition: Add a colorimetric substrate (e.g., TMB) and incubate to develop the color.

    • Stop Reaction: Add a stop solution.

    • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

    • Analysis: Generate a standard curve from the standards and use it to calculate the concentration of NfL in the samples.

Conclusion

This compound represents a targeted therapeutic strategy aimed at mitigating the detrimental effects of chronic cellular stress by modulating the Integrated Stress Response. Its mechanism as an eIF2B activator has shown promise in preclinical models of VWM by blunting the ISR and rescuing disease-related phenotypes.[2] While the Phase II/III HEALEY ALS Platform Trial did not meet its primary endpoint at the pre-specified primary dose, the observation of a potential dose-responsive effect on muscle strength preservation warrants further investigation.[3] The ongoing and future studies of fosigotifator will be crucial in determining its clinical utility in treating neurodegenerative and other diseases characterized by a chronically activated ISR.

References

Methodological & Application

Application Notes and Protocols for ABBV-CLS-7262 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is an investigational, first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] Developed by Calico Life Sciences and AbbVie, this compound is a modulator of the Integrated Stress Response (ISR), a fundamental cellular pathway implicated in the pathophysiology of various age-related and neurodegenerative diseases.[1]

The ISR is a key signaling network activated by a variety of cellular stresses. A central event in the ISR is the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2), which inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B. This leads to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs. While acute ISR activation is a protective mechanism, chronic activation is associated with diseases such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[2][3]

This compound activates eIF2B, thereby antagonizing the effects of eIF2α phosphorylation, restoring protein synthesis, and mitigating the detrimental effects of chronic ISR activation.[4] A key downstream effect observed with eIF2B activators is the dissolution of stress granules (SGs), which are dense aggregates of proteins and RNAs that form during stress and are implicated in the pathology of neurodegenerative diseases like ALS through the aggregation of proteins such as TDP-43.[4][5]

These application notes provide a detailed, representative experimental protocol for the use of this compound in a cell culture setting, based on its mechanism of action and publicly available data on similar eIF2B activators.

Data Presentation

While specific in vitro quantitative data for this compound is not extensively available in the public domain, the following table includes data for a structurally related and mechanistically similar eIF2B activator, 2BAct, to provide a reference for experimental design.

CompoundAssayCell/System TypeEC50/IC50Reference
2BActGEF Activity AssayPrimary Mouse Fibroblast Lysates (R191H mutation)7.3 nM[6][7]
2BActISR Attenuation (Cell-based reporter assay)Not specified33 nM[8]
ISRIBISR Inhibition (Cell-based reporter assay)HEK293T cells5 nM[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Integrated Stress Response and a general experimental workflow for assessing the activity of this compound in cell culture.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2a PERK->eIF2a P PKR->eIF2a P GCN2->eIF2a P p-eIF2a p-eIF2a eIF2B eIF2B p-eIF2a->eIF2B Inhibition Stress Granule Formation Stress Granule Formation p-eIF2a->Stress Granule Formation Induction Protein Synthesis Protein Synthesis eIF2B->Protein Synthesis Activation This compound This compound This compound->eIF2B Activation

Integrated Stress Response (ISR) Signaling Pathway.

Experimental_Workflow cluster_assays 5. Downstream Assays Cell_Culture 1. Cell Seeding (e.g., U2OS, SH-SY5Y, or iPSC-derived motor neurons) Stress_Induction 2. Stress Induction (e.g., Sodium Arsenite, Thapsigargin) Cell_Culture->Stress_Induction Treatment 3. Treatment with this compound (Dose-response) Stress_Induction->Treatment Incubation 4. Incubation Treatment->Incubation IF Immunofluorescence (Stress Granule Quantification) Incubation->IF WB Western Blot (p-eIF2α, ATF4) Incubation->WB Reporter Reporter Assay (e.g., ATF4-luciferase) Incubation->Reporter Data_Analysis 6. Data Analysis and Visualization IF->Data_Analysis WB->Data_Analysis Reporter->Data_Analysis

Experimental workflow for evaluating this compound.

Experimental Protocols

The following are detailed, representative protocols for cell culture experiments involving this compound.

Protocol 1: Assessment of this compound on Stress Granule Formation

This protocol is designed to evaluate the efficacy of this compound in preventing the formation of stress granules (SGs), a key downstream marker of ISR activation.

Materials:

  • Cell Lines: U2OS (osteosarcoma cell line, known for robust SG formation), SH-SY5Y (neuroblastoma cell line), or iPSC-derived motor neurons.

  • Culture Media: DMEM or Neurobasal medium supplemented with FBS, L-glutamine, and penicillin/streptomycin, as appropriate for the cell line.

  • This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.

  • Stress Inducer: Sodium Arsenite (NaAsO2) or Thapsigargin (prepare stock solutions in water or DMSO, respectively).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST).

  • Primary Antibodies: Rabbit anti-G3BP1 (a marker for SGs) or Rabbit anti-TDP-43.

  • Secondary Antibody: Alexa Fluor 488 or 594-conjugated goat anti-rabbit IgG.

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium.

  • Culture Plates: 24-well plates with sterile glass coverslips.

Procedure:

  • Cell Seeding:

    • Seed cells onto sterile glass coverslips in 24-well plates at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. A good starting point, based on related compounds, would be to test concentrations around 10 nM, 100 nM, and 1 µM.

    • Pre-treat the cells with the different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

  • Stress Induction:

    • To induce stress, add a final concentration of 0.5 mM Sodium Arsenite or 1 µM Thapsigargin to the wells containing the treated cells.

    • Incubate for 30-60 minutes at 37°C. Include a non-stressed control group that receives neither the stressor nor this compound.

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBST.

    • Block with 5% BSA in PBST for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-G3BP1) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash three times with PBST.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number and size of stress granules per cell using image analysis software such as ImageJ/Fiji.[10]

    • Calculate the percentage of cells with stress granules for each treatment condition. A significant reduction in SG-positive cells in the this compound-treated groups compared to the stressed-only group indicates effective ISR inhibition.

Protocol 2: Western Blot Analysis of ISR Markers

This protocol is for assessing the effect of this compound on the phosphorylation of eIF2α and the expression of downstream ISR target proteins like ATF4.

Materials:

  • Cell Lines, Culture Media, this compound, and Stress Inducers: As described in Protocol 1.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay: BCA protein assay kit.

  • SDS-PAGE and Western Blotting Reagents: Acrylamide, SDS, TEMED, APS, Laemmli sample buffer, transfer buffer, PVDF membranes, and blotting-grade milk or BSA.

  • Primary Antibodies: Rabbit anti-phospho-eIF2α (Ser51), Rabbit anti-total eIF2α, Rabbit anti-ATF4, and Mouse anti-β-actin (as a loading control).

  • Secondary Antibodies: HRP-conjugated goat anti-rabbit and goat anti-mouse IgG.

  • Chemiluminescent Substrate: ECL Western blotting detection reagents.

  • Imaging System: Chemiluminescence imager.

  • Culture Plates: 6-well plates.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound and induce stress as described in Protocol 1.

  • Protein Extraction:

    • After treatment, place the plates on ice and wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (e.g., anti-p-eIF2α, anti-ATF4) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Strip and re-probe the membrane for total eIF2α and β-actin for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of p-eIF2α to total eIF2α and ATF4 to β-actin.

    • Compare the levels of these markers across the different treatment groups.

Conclusion

The provided protocols offer a comprehensive framework for the in vitro characterization of this compound. By utilizing these methodologies, researchers can effectively investigate the compound's potency and mechanism of action in relevant cellular models of diseases associated with chronic ISR activation. It is recommended to optimize parameters such as cell density, treatment duration, and compound concentration for each specific cell line and experimental setup.

References

Application Notes and Protocols for ABBV-CLS-7262 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is a potent, orally bioavailable small molecule activator of eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a critical guanine nucleotide exchange factor (GEF) that plays a central role in the regulation of protein synthesis through the Integrated Stress Response (ISR).[3][4] The ISR is a key cellular signaling network activated by various stress conditions, and its chronic activation is implicated in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral sclerosis (ALS) and Vanishing White Matter (VWM) disease.[4][5] this compound has been shown to enhance the enzymatic activity of eIF2B, thereby counteracting the effects of ISR activation, restoring protein synthesis, and promoting the dissolution of stress granules containing pathological protein aggregates like TDP-43.[6]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, enabling researchers to investigate its mechanism of action and potential therapeutic effects in a laboratory setting.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for this compound in key in vitro assays. These values are for illustrative purposes and may not represent the actual experimental data for this compound.

Table 1: Biochemical Activity of this compound

Assay TypeParameterValue (nM)Description
eIF2B GEF Activity AssayEC5015The concentration of this compound that elicits a half-maximal increase in eIF2B's GEF activity.
ISR Inhibition (ATF4 Reporter)IC5050The concentration of this compound that causes a half-maximal inhibition of stress-induced ATF4 expression.

Table 2: Cellular Activity of this compound

Assay TypeParameterValue (nM)Description
TDP-43 Stress Granule DissolutionEC50100The concentration of this compound that promotes the dissolution of 50% of stress-induced TDP-43 positive stress granules.
Neuroprotection Assay (e.g., against oxidative stress)EC5075The concentration of this compound that provides 50% protection to neuronal cells from a toxic insult.

Signaling Pathway and Experimental Workflows

Integrated Stress Response (ISR) Signaling Pathway

The following diagram illustrates the central role of eIF2B in the ISR and the mechanism of action of this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_kinase eIF2α Kinases cluster_translation_initiation Translation Initiation cluster_response Stress Response Stress Stress eIF2a_Kinases PERK, GCN2, PKR, HRI Stress->eIF2a_Kinases eIF2 eIF2 eIF2a_Kinases->eIF2 Phosphorylates eIF2_P eIF2-α(P) TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2->TC eIF2B eIF2B eIF2_P->eIF2B Inhibits ATF4 ATF4 Translation eIF2_P->ATF4 Preferential Translation Stress_Granules Stress Granule Formation eIF2_P->Stress_Granules GTP_GDP GTP/GDP Exchange eIF2B->GTP_GDP Catalyzes GTP_GDP->eIF2 Activates Translation Protein Synthesis TC->Translation Stress_Genes Stress Gene Expression ATF4->Stress_Genes ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B Activates

Caption: The Integrated Stress Response (ISR) pathway and the role of this compound.

Experimental Workflow: eIF2B GEF Activity Assay

The following diagram outlines the general workflow for a fluorescence-based guanine nucleotide exchange factor (GEF) activity assay.

GEF_Assay_Workflow Start Start Prepare_eIF2 Prepare eIF2 substrate (e.g., immunoprecipitation) Start->Prepare_eIF2 Load_BODIPY Load eIF2 with BODIPY-FL-GDP Prepare_eIF2->Load_BODIPY Setup_Reaction Set up reaction in microplate: - BODIPY-eIF2 - Unlabeled GDP - eIF2B enzyme Load_BODIPY->Setup_Reaction Add_Compound Add this compound (or vehicle control) Setup_Reaction->Add_Compound Measure_Fluorescence Measure fluorescence kinetically in a plate reader Add_Compound->Measure_Fluorescence Analyze_Data Analyze data: - Calculate initial rates - Determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a fluorescence-based eIF2B GEF activity assay.

Experimental Protocols

Biochemical Assay: eIF2B Guanine Nucleotide Exchange Factor (GEF) Activity

This protocol is adapted from fluorescence-based methods to measure the GEF activity of eIF2B.[7]

Objective: To quantify the ability of this compound to enhance the GEF activity of eIF2B in a biochemical setting.

Materials:

  • Purified or immunoprecipitated eIF2

  • Purified eIF2B

  • BODIPY™ FL GDP (Thermo Fisher Scientific)

  • Unlabeled GDP

  • This compound

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 1 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Preparation of BODIPY-FL-GDP-loaded eIF2: a. Incubate purified eIF2 with a 2-fold molar excess of BODIPY-FL-GDP in assay buffer for 10 minutes at room temperature to allow for nucleotide exchange. b. Remove unbound BODIPY-FL-GDP using a desalting column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Assay Setup: a. Prepare a reaction mixture in a 384-well plate containing:

    • BODIPY-FL-GDP-loaded eIF2 (final concentration, e.g., 100 nM)
    • Unlabeled GDP (final concentration, e.g., 100 µM)
    • Purified eIF2B (final concentration, e.g., 10 nM) b. Add this compound at various concentrations (e.g., from 0.1 nM to 10 µM) or vehicle (DMSO) as a control.

  • Measurement: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for BODIPY-FL (e.g., ~488 nm excitation, ~520 nm emission). b. Measure the fluorescence intensity kinetically every 30 seconds for 15-30 minutes. The exchange of BODIPY-FL-GDP for unlabeled GDP results in a decrease in fluorescence.

  • Data Analysis: a. Calculate the initial rate of the reaction for each concentration of this compound. b. Plot the initial rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Cellular Assay: ISR Inhibition using an ATF4 Reporter

This protocol describes a luciferase-based reporter assay to measure the inhibition of the ISR.[8][9]

Objective: To determine the potency of this compound in inhibiting stress-induced activation of the ISR in a cellular context.

Materials:

  • HEK293 cells stably expressing an ATF4-luciferase reporter construct

  • DMEM supplemented with 10% FBS and antibiotics

  • Stress-inducing agent (e.g., Thapsigargin or Tunicamycin)

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: a. Seed the ATF4-luciferase reporter HEK293 cells in a white, opaque 96-well plate at a density of ~20,000 cells per well. b. Allow the cells to attach and grow overnight.

  • Compound Treatment and Stress Induction: a. Pre-treat the cells with a serial dilution of this compound (e.g., from 1 nM to 30 µM) or vehicle (DMSO) for 1 hour. b. Induce cellular stress by adding a pre-determined concentration of Thapsigargin (e.g., 300 nM) to all wells except for the unstressed control. c. Incubate the plate for 6-8 hours at 37°C and 5% CO₂.

  • Luciferase Assay: a. Equilibrate the plate and the luciferase assay reagent to room temperature. b. Add the luciferase assay reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate-based luminometer.

  • Data Analysis: a. Normalize the luciferase signal to a measure of cell viability if necessary (e.g., using a parallel CellTiter-Glo® assay). b. Calculate the percentage of inhibition of the stress-induced signal for each concentration of this compound. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: TDP-43 Stress Granule Dissolution

This protocol outlines an immunofluorescence-based assay to visualize and quantify the dissolution of TDP-43 positive stress granules.[10][11]

Objective: To assess the efficacy of this compound in promoting the clearance of stress-induced TDP-43-containing stress granules.

Materials:

  • U2OS or a neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., Sodium Arsenite)

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS

  • Blocking Buffer: 5% BSA in PBS

  • Primary antibody: anti-TDP-43

  • Secondary antibody: Alexa Fluor® conjugated secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Stress Induction: a. Seed cells on glass coverslips in a 24-well plate. b. Induce stress by treating the cells with Sodium Arsenite (e.g., 0.5 mM) for 1 hour to induce the formation of stress granules.

  • Compound Treatment: a. After stress induction, wash the cells with fresh medium. b. Add medium containing various concentrations of this compound (e.g., from 10 nM to 10 µM) or vehicle (DMSO). c. Incubate for a defined period (e.g., 2-4 hours) to allow for stress granule dissolution.

  • Immunofluorescence Staining: a. Fix the cells with 4% PFA for 15 minutes. b. Permeabilize the cells with Permeabilization Buffer for 10 minutes. c. Block with Blocking Buffer for 1 hour. d. Incubate with the primary anti-TDP-43 antibody overnight at 4°C. e. Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour. f. Mount the coverslips on microscope slides.

  • Imaging and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the number and size of TDP-43 positive puncta per cell using image analysis software (e.g., ImageJ or CellProfiler). c. Calculate the percentage of cells with stress granules and the average number of granules per cell for each treatment condition. d. Plot the reduction in stress granules against the logarithm of the this compound concentration to determine the EC50.

References

Application Notes and Protocols for ABBV-CLS-7262 in Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical administration of an eIF2B activator, relevant to the study of ABBV-CLS-7262 (fosigotifator), in a murine model of Vanishing White Matter (VWM) disease. The protocols are based on published preclinical studies that laid the groundwork for the clinical development of this compound.

Introduction

This compound is a potent and selective small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a crucial regulator of the Integrated Stress Response (ISR).[1][2] Pathological activation of the ISR is implicated in several neurodegenerative diseases. In preclinical studies, activation of eIF2B has shown therapeutic potential. Specifically, in a mouse model of Vanishing White Matter (VWM) disease, an eIF2B activator demonstrated the ability to correct motor deficits and blunt the persistent ISR in the central nervous system.[3][4][5][6]

While specific dosage information for this compound in animal models is not publicly available, detailed studies on a closely related predecessor compound, referred to as "2BAct," in a VWM mouse model provide valuable insights into effective dosing and administration. The following data and protocols are derived from these foundational preclinical studies.

Data Presentation: Quantitative Dosage Information

The following table summarizes the dosage of the eIF2B activator "2BAct" used in a knock-in mouse model of Vanishing White Matter (VWM) disease, which exhibits key features of the human condition.

CompoundAnimal ModelDosageRoute of AdministrationStudy DurationReference
2BActVWM Mouse Model (Eif2b5R191H/R191H)300 µg/g of chow (~30 mg/kg/day)Oral (formulated in diet)21 weeksWong et al., 2019[7]

Experimental Protocols

This section provides a detailed methodology for the administration of an eIF2B activator in a VWM mouse model, as described in the pivotal preclinical study by Wong et al., 2019.

Objective:

To evaluate the in vivo efficacy of an eIF2B activator in preventing the neurological defects associated with chronic ISR activation in a VWM mouse model.

Animal Model:
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J background

  • Genotype: Homozygous knock-in for the Eif2b5R191H mutation (a model for VWM).[7]

Materials:
  • eIF2B activator compound (2BAct)

  • Standard rodent chow

  • Dosing vehicle (if applicable for other administration routes)

  • Appropriate animal housing and husbandry equipment

Protocol for Chronic Oral Administration via Diet:
  • Compound Formulation:

    • The eIF2B activator, 2BAct, is formulated directly into the standard rodent chow.

    • The concentration is set to 300 µg of 2BAct per gram of meal.[7] This corresponds to an approximate daily dose of 30 mg/kg, assuming an average daily food consumption of 5g for a 30g mouse.

  • Animal Groups and Treatment Initiation:

    • Age- and sex-matched wild-type and Eif2b5R191H/R191H mice are used.

    • Treatment is initiated at approximately 6 weeks of age, prior to the onset of significant pathological signs.[7]

    • Animals are divided into at least three groups:

      • Wild-type mice on placebo chow.

      • Eif2b5R191H/R191H mice on placebo chow.

      • Eif2b5R191H/R191H mice on 2BAct-formulated chow.

  • Dosing and Monitoring:

    • The formulated chow is provided ad libitum.

    • Body weight and food consumption are monitored regularly to ensure animal health and estimate drug intake.

    • The duration of the treatment in the key study was 21 weeks.[7]

  • Endpoint Analysis:

    • Behavioral Assessments: Motor function and coordination can be assessed using tests such as the inverted grid test and balance beam traversal.[7]

    • Histopathological Analysis: Brain and spinal cord tissues are collected for analysis of myelin content (e.g., using Luxol Fast Blue staining) and gliosis (e.g., GFAP staining for astrocytes).[7]

    • Biochemical Analysis: Tissue lysates can be analyzed by Western blot for markers of ISR activation (e.g., ATF4).[8]

    • Transcriptomic and Proteomic Analysis: RNA sequencing and mass spectrometry can be performed on brain tissue to assess the global impact of the treatment on gene and protein expression.[7]

Visualizations

Signaling Pathway of the Integrated Stress Response (ISR) and eIF2B Activation

ISR_Pathway cluster_stress Cellular Stress cluster_activation ISR Activation cluster_inhibition Translation Inhibition cluster_intervention Therapeutic Intervention Stress e.g., ER Stress, Amino Acid Deprivation Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->Kinases p_eIF2a p-eIF2α Kinases->p_eIF2a Phosphorylation eIF2B eIF2B p_eIF2a->eIF2B Inhibition Translation_Inhibition Global Protein Synthesis Inhibition eIF2B->Translation_Inhibition Reduced Activity ATF4 ATF4 Translation (Stress Response Genes) eIF2B->ATF4 Selective Translation ABBV_CLS_7262 This compound (eIF2B Activator) ABBV_CLS_7262->eIF2B Activation

Caption: Mechanism of ISR inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start animal_model VWM Mouse Model (Eif2b5R191H/R191H) start->animal_model grouping Randomize into Treatment Groups (Placebo vs. 2BAct) animal_model->grouping treatment Chronic Oral Administration (300 µg/g in chow for 21 weeks) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring behavior Behavioral Testing (Motor Function) monitoring->behavior tissue_collection Tissue Collection (Brain & Spinal Cord) behavior->tissue_collection analysis Histological, Biochemical, & Molecular Analyses tissue_collection->analysis end End analysis->end

References

Application Notes and Protocols for ABBV-CLS-7262 Administration in Mouse Models of ALS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is a novel, brain-penetrant small molecule activator of eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that becomes chronically activated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[2][3][4] Chronic ISR activation is implicated in the formation of TDP-43 aggregates, a pathological hallmark of most ALS cases.[3][4] this compound is designed to modulate the ISR by enhancing eIF2B activity, thereby restoring protein synthesis and dissolving stress granules that may lead to TDP-43 aggregation.[4]

Preclinical studies have demonstrated the potential of this compound as a therapeutic strategy for neurodegenerative diseases.[5][6] While detailed preclinical data on this compound in mouse models of ALS have not been extensively published, this document provides a summary of the known mechanism of action and available data, along with representative protocols for its administration and evaluation based on studies of similar eIF2B activators in relevant mouse models.

Mechanism of Action: The Integrated Stress Response in ALS

The Integrated Stress Response is a key cellular signaling network for managing various stress conditions. In ALS, the accumulation of misfolded proteins, such as TDP-43, leads to chronic activation of the ISR. This persistent activation results in a decrease in the production of essential proteins and an increase in the formation of stress granules, which can evolve into pathological TDP-43 aggregates. This compound acts by binding to and activating eIF2B, making it less susceptible to the inhibitory effects of cellular stress. This intervention is intended to restore normal protein synthesis, reduce harmful stress proteins, and dissolve stress granules containing TDP-43.[4]

ISR_Pathway stress Cellular Stress (e.g., misfolded TDP-43) eif2a eIF2α stress->eif2a activates kinases peif2a p-eIF2α eif2a->peif2a phosphorylation eif2b eIF2B peif2a->eif2b inhibits stress_response Stress Response (ATF4, CHOP) peif2a->stress_response promotes protein_synthesis Normal Protein Synthesis eif2b->protein_synthesis promotes neuron_health Neuronal Health and Survival eif2b->neuron_health abbv This compound (fosigotifator) abbv->eif2b activates protein_synthesis->neuron_health stress_granules Stress Granule Formation stress_response->stress_granules neurodegeneration Neurodegeneration stress_response->neurodegeneration stress_granules->neurodegeneration

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

Preclinical and Clinical Data Summary

While specific quantitative data from preclinical ALS mouse models for this compound are not publicly available, studies in a mouse model of Vanishing White Matter (VWM) disease, another neurological disorder characterized by ISR dysregulation, have shown promising results. In these models, this compound rescued motor deficits and reduced levels of neurofilament light polypeptide (NfL), a biomarker of neurodegeneration.[1]

This compound has been evaluated in the HEALEY ALS Platform Trial. The trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R). However, some encouraging signals were observed at an exploratory high dose.

EndpointPrimary Dose vs. PlaceboExploratory High Dose vs. Placebo
Primary Endpoint (ALSFRS-R) Not metNot met
Muscle Strength (Upper Extremities) No significant difference32% slower decline
Muscle Strength (Lower Extremities) No significant difference62% slower decline
Respiratory Function (SVC) No significant differencePotential signal towards slowing decline

Representative Experimental Protocols

The following protocols are based on published studies of the eIF2B activator DNL343 in a TDP-43 mouse model of ALS and are intended to serve as a guide for designing experiments with this compound.

Animal Model
  • Model: rNLS8 transgenic mouse model. These mice express a human TDP-43 transgene with a mutated nuclear localization sequence (hTDP-43ΔNLS) under the control of a tetracycline-responsive element. Expression of the transgene and subsequent pathology are suppressed by doxycycline (Dox) in the diet.

  • Induction of Pathology: Disease is initiated by removing Dox from the animals' diet.

This compound Administration (Representative Protocol)
  • Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water).

  • Dosing: Based on studies with similar compounds, a starting dose of 50 mg/kg administered by oral gavage once daily can be considered. Dose-response studies are recommended to determine the optimal dose.

  • Control Group: Administer the vehicle solution to a control group of rNLS8 mice.

  • Treatment Start: Initiate treatment at a predefined time point after Dox removal, for example, at the onset of motor deficits.

Experimental_Workflow start Start: rNLS8 mice on Dox diet dox_removal Remove Dox to induce hTDP-43ΔNLS expression start->dox_removal treatment_groups Randomize into treatment groups: - Vehicle Control - this compound dox_removal->treatment_groups dosing Daily oral gavage treatment_groups->dosing monitoring Monitor body weight, motor function, and clinical signs dosing->monitoring endpoints Endpoint analysis: - Behavioral tests - Biomarker analysis - Histopathology monitoring->endpoints data_analysis Data Analysis and Interpretation endpoints->data_analysis

References

Application Notes and Protocols for Measuring eIF2B Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for cell-based assays to measure the activation of eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. Accurate measurement of eIF2B activity is crucial for understanding the Integrated Stress Response (ISR) and for the development of therapeutics targeting neurodegenerative diseases and other disorders associated with ISR dysregulation.

Introduction to eIF2B and the Integrated Stress Response

Eukaryotic translation initiation factor 2B (eIF2B) is a guanine nucleotide exchange factor (GEF) responsible for recycling the eIF2 complex to its active GTP-bound state, a critical step in the initiation of mRNA translation.[1][2] The activity of eIF2B is a central control point in the Integrated Stress Response (ISR), a signaling network activated by various cellular stresses such as amino acid deprivation, viral infection, and endoplasmic reticulum stress.[3][4]

Under stress conditions, one of four eIF2α kinases (PERK, GCN2, PKR, HRI) phosphorylates the α-subunit of eIF2 (eIF2α).[1][3][5] Phosphorylated eIF2 (eIF2-P) acts as a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis to conserve resources and promote cellular recovery.[1][6] However, this process also selectively allows for the translation of certain mRNAs, such as that of the transcription factor ATF4, which orchestrates a transcriptional program to resolve the stress.[3][7] Chronic ISR activation and subsequent repression of protein synthesis are implicated in various diseases. Small molecule activators of eIF2B, such as ISRIB (Integrated Stress Response Inhibitor), can counteract the effects of eIF2α phosphorylation and restore translation, making eIF2B an attractive therapeutic target.[8][9][10]

eIF2B Activation Signaling Pathway

The following diagram illustrates the central role of eIF2B in the Integrated Stress Response and the mechanism of its activation by small molecules.

eIF2B_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_eif2_cycle eIF2 Cycle cluster_translation Translation Regulation cluster_activator Pharmacological Intervention Stresses Amino Acid Deprivation, Viral Infection, ER Stress, Heme Deprivation PERK PERK Stresses->PERK GCN2 GCN2 Stresses->GCN2 PKR PKR Stresses->PKR HRI HRI Stresses->HRI eIF2_GDP eIF2-GDP PERK->eIF2_GDP P GCN2->eIF2_GDP P PKR->eIF2_GDP P HRI->eIF2_GDP P eIF2B eIF2B eIF2_GDP->eIF2B eIF2_P eIF2(αP)-GDP eIF2_GTP eIF2-GTP eIF2_GTP->eIF2_GDP GTP Hydrolysis (at ribosome) Translation_On Global Protein Synthesis eIF2_GTP->Translation_On eIF2B->eIF2_GTP GEF Activity Translation_Off Reduced Global Protein Synthesis ATF4 ATF4 Translation Translation_Off->ATF4 ISRIB eIF2B Activators (e.g., ISRIB, DNL343) ISRIB->eIF2B Activation eIF2_P->eIF2B eIF2_P->Translation_Off

Caption: The Integrated Stress Response (ISR) signaling pathway.

Key Cell-Based Assays for eIF2B Activation

Several distinct methodologies can be employed to assess the activation of eIF2B in a cellular context.

Guanine Nucleotide Exchange Factor (GEF) Activity Assay

This assay directly measures the enzymatic activity of eIF2B by monitoring the exchange of GDP for GTP on the eIF2 substrate. A common method utilizes a fluorescently labeled GDP analog, such as BODIPY-FL-GDP.[11]

Principle: eIF2 is pre-loaded with BODIPY-FL-GDP. In the presence of active eIF2B and an excess of unlabeled GTP, the fluorescent GDP is released from eIF2, resulting in a decrease in fluorescence that can be monitored kinetically.[11][12] eIF2B activators will enhance this rate of exchange.

Experimental Workflow:

GEF_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Load_eIF2 1. Load purified eIF2 with BODIPY-FL-GDP Mix 2. Mix eIF2-BODIPY-FL-GDP with cell lysate (source of eIF2B) or purified eIF2B Load_eIF2->Mix Add_GTP 3. Add excess unlabeled GTP and test compound Mix->Add_GTP Measure 4. Monitor fluorescence decay kinetically in a plate reader Add_GTP->Measure

Caption: Workflow for a fluorescence-based GEF activity assay.

Protocol: BODIPY-FL-GDP Exchange Assay

This protocol is adapted from published methods for measuring eIF2B GEF activity.[11][13][14][15]

Materials:

  • Purified human eIF2

  • BODIPY™ FL GDP (Thermo Fisher Scientific)[16]

  • Cell lysate containing eIF2B or purified eIF2B

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM TCEP, 1 mg/ml BSA[13]

  • Unlabeled GTP

  • Test compounds (e.g., ISRIB)

  • 384-well black, clear-bottom assay plates

  • Fluorescence microplate reader

Procedure:

  • Loading of eIF2 with BODIPY-FL-GDP: Incubate 100 nM of purified eIF2 with 100 nM BODIPY-FL-GDP in assay buffer in a 384-well plate.[13]

  • Prepare GEF Reaction Mix: In a separate tube, prepare a mix containing the cell lysate or purified eIF2B (e.g., 10 nM) and the test compound at various concentrations in assay buffer.[13]

  • Initiate the Reaction: To the wells containing the eIF2-BODIPY-FL-GDP complex, add an equal volume of the GEF reaction mix containing an excess of unlabeled GTP (e.g., 1 mM final concentration).

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C). Measure the fluorescence intensity every 30-60 seconds for 30-60 minutes (Excitation: ~490 nm, Emission: ~509 nm).[15]

  • Data Analysis: The rate of fluorescence decay corresponds to the GEF activity. Fit the data to a one-phase exponential decay curve to determine the rate constant (k_obs). Plot the rate constants against the concentration of the test compound to determine the EC50.

ATF4 Reporter Assay

This assay provides an indirect but robust cell-based measure of eIF2B activity by quantifying the expression of a downstream effector of the ISR, ATF4.[17]

Principle: Inhibition of eIF2B leads to the preferential translation of ATF4 mRNA. Activation of eIF2B by a small molecule will, therefore, reduce the translation of ATF4 in stressed cells. This can be monitored using a reporter gene, such as luciferase, under the control of ATF4 translation regulatory elements, or by measuring endogenous ATF4 protein or mRNA levels.[10][17]

Experimental Workflow:

ATF4_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Transfect 1. Plate cells (e.g., HeLa, K562) [Optional: Transfect with ATF4 reporter plasmid] Pretreat 2. Pre-treat cells with test compound Transfect->Pretreat Stress 3. Induce stress (e.g., with thapsigargin) Pretreat->Stress Lyse 4. Lyse cells Stress->Lyse Measure 5. Measure reporter activity (e.g., luciferase) or endogenous ATF4 levels (Western/qPCR) Lyse->Measure

Caption: Workflow for an ATF4 reporter assay.

Protocol: Luciferase-Based ATF4 Reporter Assay

Materials:

  • HeLa or K562 cells

  • ATF4-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium and supplements

  • Stress-inducing agent (e.g., Thapsigargin)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed cells in a 96-well plate. If using a reporter plasmid, transfect the cells according to the manufacturer's protocol and allow for expression (typically 24 hours).

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

  • Stress Induction: Add a stress-inducing agent, such as thapsigargin (e.g., 50 nM), to the wells and incubate for a defined period (e.g., 3-6 hours).[18][19]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized signal against the compound concentration to determine the IC50 for the inhibition of ATF4 expression.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound with eIF2B in a cellular environment.[20][21]

Principle: The binding of a ligand to a protein typically increases its thermal stability.[20][22] In CETSA, cells are treated with a compound and then heated. The soluble fraction of the cell lysate is then analyzed. If the compound binds to eIF2B, a greater amount of eIF2B will remain in the soluble fraction at higher temperatures compared to untreated cells.[20][22]

Experimental Workflow:

CETSA_Workflow cluster_treatment_heating Treatment and Heating cluster_lysis_separation Lysis and Separation cluster_detection Detection Treat 1. Treat cells with test compound or vehicle Heat 2. Heat cell suspensions to a range of temperatures Treat->Heat Lyse 3. Lyse cells (e.g., freeze-thaw) Heat->Lyse Separate 4. Separate soluble fraction fromprecipitated proteins via centrifugation Lyse->Separate Detect 5. Detect soluble eIF2B (e.g., by Western blotting) Separate->Detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for eIF2B Target Engagement

Materials:

  • Cultured cells

  • Test compound and vehicle control (e.g., DMSO)

  • PBS

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer with protease and phosphatase inhibitors

  • Ultracentrifuge

  • Antibodies against an eIF2B subunit (e.g., eIF2Bε)

  • Reagents for Western blotting

Procedure:

  • Compound Treatment: Treat cultured cells with the test compound or vehicle at the desired concentration for 1 hour.

  • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of a specific eIF2B subunit by Western blotting.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.

Data Presentation: Comparison of eIF2B Activators

The following table summarizes quantitative data for known eIF2B activators from various assays.

CompoundAssay TypeCell LineEC50 / IC50Reference
ISRIB (trans-isomer) ATF4 Reporter Assay-5 nM[23]
eIF2B GEF ActivityIn vitro~60 nM[17]
Stress-induced ATF4 expressionHeLa67.90 nM (IC50)[17]
2BAct eIF2B Activation-33 nM (EC50)[24]
DNL343 eIF2B Activation-Potent CNS penetrant[25][26][27]
ATF4-IN-1 (Cpd 21) Stress-induced ATF4 expressionHeLa32.43 nM (IC50)[17]
ATF4-IN-1 (Cpd 29) Stress-induced ATF4 expressionHeLa47.71 nM (IC50)[17]

Conclusion

The assays described provide a comprehensive toolkit for the identification and characterization of eIF2B activators. Direct measurement of GEF activity, coupled with cell-based assays monitoring downstream ISR signaling (ATF4 expression) and direct target engagement (CETSA), allows for a thorough evaluation of compound efficacy and mechanism of action. These methodologies are essential for advancing drug discovery programs aimed at modulating the Integrated Stress Response for therapeutic benefit.

References

Application Notes and Protocols: Western Blot Analysis of the Integrated Stress Response (ISR) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Integrated Stress Response (ISR) is a crucial signaling network that cells activate in response to a variety of stress conditions, including endoplasmic reticulum (ER) stress, amino acid deprivation, viral infection, and oxidative stress.[1][2] Central to the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[3] This event leads to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, such as that of the activating transcription factor 4 (ATF4).[4][5] ATF4, in turn, orchestrates the transcription of genes involved in stress adaptation and, under prolonged stress, apoptosis, with the C/EBP homologous protein (CHOP) being a key player in the latter.[3][6]

Monitoring the activation of the ISR is critical for understanding its role in various diseases and for the development of therapeutic interventions. Western blotting is a powerful and widely used technique to detect and quantify the key proteins involved in this pathway.[7] This document provides a detailed protocol for performing Western blot analysis of the core ISR pathway proteins: PERK, phospho-eIF2α (p-eIF2α), total eIF2α, ATF4, and CHOP.

Integrated Stress Response (ISR) Signaling Pathway

The ISR is initiated by one of four known eIF2α kinases, each activated by a specific type of stress:

  • PERK (PKR-like endoplasmic reticulum kinase) is activated by the accumulation of unfolded proteins in the ER.[1][8]

  • GCN2 (General control nonderepressible 2) responds to amino acid starvation.[3]

  • PKR (Protein kinase R) is activated by double-stranded RNA, a hallmark of viral infection.[1]

  • HRI (Heme-regulated inhibitor) is activated by heme deficiency.[6]

Upon activation, these kinases phosphorylate eIF2α at its Serine 51 residue.[9][10] This phosphorylation event is the central node of the ISR, leading to the downstream effects mediated by ATF4 and CHOP.[6][11]

ISR_Pathway cluster_stress Stress Signals cluster_kinases eIF2α Kinases cluster_core Core ISR Cascade cluster_outcomes Cellular Outcomes ER_Stress ER Stress PERK PERK ER_Stress->PERK AA_Deprivation Amino Acid Deprivation GCN2 GCN2 AA_Deprivation->GCN2 Viral_Infection Viral Infection PKR PKR Viral_Infection->PKR Heme_Deficiency Heme Deficiency HRI HRI Heme_Deficiency->HRI eIF2a eIF2α PERK->eIF2a phosphorylates GCN2->eIF2a phosphorylates PKR->eIF2a phosphorylates HRI->eIF2a phosphorylates p_eIF2a p-eIF2α (Ser51) ATF4 ATF4 p_eIF2a->ATF4 preferential translation Translation_Repression Global Translation Repression p_eIF2a->Translation_Repression CHOP CHOP ATF4->CHOP induces transcription Stress_Adaptation Stress Adaptation Gene Expression ATF4->Stress_Adaptation Apoptosis Apoptosis CHOP->Apoptosis WB_Workflow start Start: Cell Culture & Stress Induction lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA) lysis->quantification sample_prep Sample Preparation (Laemmli Buffer & Boiling) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% BSA or Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab wash1 Wash (3x TBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (1 hour at RT) wash1->secondary_ab wash2 Wash (3x TBST) secondary_ab->wash2 detection ECL Detection wash2->detection imaging Signal Capture & Analysis detection->imaging

References

Application Notes and Protocols for ABBV-CLS-7262 in TDP-43 Aggregation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABBV-CLS-7262, also known as fosigotifator, is a novel, orally bioavailable, and central nervous system (CNS)-penetrant small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1] As a critical regulator of the Integrated Stress Response (ISR), eIF2B activation by this compound presents a promising therapeutic strategy for neurodegenerative diseases characterized by protein aggregation, such as Amyotrophic Lateral Sclerosis (ALS), where TAR DNA-binding protein 43 (TDP-43) pathology is a key hallmark.[2][3] This document provides detailed application notes and experimental protocols for studying the effects of this compound on TDP-43 aggregation.

The primary mechanism of action of this compound involves the activation of eIF2B, a guanine nucleotide exchange factor essential for protein synthesis.[4] Chronic activation of the ISR, a common feature in neurodegenerative conditions, leads to the phosphorylation of eIF2α, which in turn inhibits eIF2B activity. This results in a general shutdown of protein synthesis and the formation of stress granules (SGs), which are thought to be precursors to pathological TDP-43 inclusions.[2][3] By activating eIF2B, this compound is proposed to restore normal protein production and facilitate the dissolution of pre-formed TDP-43-containing stress granules.[2]

Data Presentation

Clinical Trial Data: Healey ALS Platform Trial (Regimen F)

While the Phase 2/3 HEALEY ALS Platform Trial for fosigotifator did not meet its primary endpoint of disease progression, pre-specified analysis of an exploratory high dose showed statistically significant and potentially clinically meaningful effects on muscle strength.[1][5]

EndpointTreatment GroupOutcomep-value
Upper Extremity Muscle Strength (Hand-Held Dynamometry)Exploratory High Dose vs. Concurrent Placebo32% slower decline0.014
Lower Extremity Muscle Strength (Hand-Held Dynamometry)Exploratory High Dose vs. Concurrent Placebo62% slower decline0.037

Safety and Tolerability:

Adverse EventsFosigotifator Group (Combined Doses)Placebo Group
Treatment-Emergent Adverse Events (TEAEs) 90.6%89.7%
Treatment-Related TEAEs 25.2%26.2%

Data from the Healey ALS Platform Trial.[5]

Signaling Pathway

The proposed mechanism of action for this compound in mitigating TDP-43 pathology is centered on the modulation of the Integrated Stress Response (ISR).

cluster_isr Integrated Stress Response (ISR) cluster_intervention Therapeutic Intervention Stress Stressors (e.g., Oxidative Stress, ER Stress) eIF2a_P p-eIF2α Stress->eIF2a_P Activates Kinases (PERK, etc.) eIF2B_inactive Inactive eIF2B eIF2a_P->eIF2B_inactive Inhibits Protein_synthesis_down Protein Synthesis Inhibition eIF2B_inactive->Protein_synthesis_down eIF2B_active Active eIF2B SG_formation Stress Granule (SG) Formation Protein_synthesis_down->SG_formation TDP43_aggregation TDP-43 Aggregation SG_formation->TDP43_aggregation Promotes SG_dissolution Stress Granule Dissolution ABBV This compound (fosigotifator) ABBV->eIF2B_active Activates Protein_synthesis_up Protein Synthesis Restoration eIF2B_active->Protein_synthesis_up Protein_synthesis_up->SG_dissolution

This compound Mechanism of Action

Experimental Protocols

Stress Granule Dissolution Assay

This protocol is designed to quantify the effect of this compound on the dissolution of stress granules containing TDP-43 in a cellular model.

Experimental Workflow:

References

Application Notes and Protocols: Preclinical Pharmacokinetics of an eIF2B Activator (ABBV-CLS-7262 Preclinical Surrogate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical pharmacokinetic properties and detailed experimental protocols for a representative eIF2B activator, referred to as "2BAct," which serves as a surrogate for understanding the preclinical profile of ABBV-CLS-7262 (fosigotifator). The data is derived from foundational preclinical studies that aimed to develop an orally bioavailable and brain-penetrant eIF2B activator with improved pharmacokinetic characteristics over earlier compounds like ISRIB.

Introduction

This compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical enzyme in the Integrated Stress Response (ISR) pathway.[1] Chronic activation of the ISR is implicated in the pathophysiology of several neurodegenerative diseases.[1][2] this compound has been investigated in clinical trials for conditions such as Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[2][3][4] Preclinical research, primarily in mouse models of VWM, has demonstrated that activation of eIF2B can ameliorate disease phenotypes, highlighting the therapeutic potential of this mechanism.[3][5][6][7][8]

The development of this compound was preceded by the discovery and optimization of earlier eIF2B activators. One such optimized molecule, termed "2BAct" in a key preclinical study, was engineered for improved solubility and pharmacokinetic properties in rodents compared to the prototypical activator, ISRIB.[5] This document focuses on the reported preclinical pharmacokinetics of 2BAct as a representative example of a compound in this class.

Signaling Pathway: The Integrated Stress Response (ISR) and eIF2B Activation

The ISR is a central cellular signaling network activated by various stress conditions, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor. This inhibition stalls the recycling of eIF2 to its active, GTP-bound state, leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs. Chronic ISR activation can be detrimental and contribute to cellular dysfunction and death. eIF2B activators like 2BAct (and by extension, this compound) bind to and stabilize the eIF2B complex, enhancing its enzymatic activity and making it less sensitive to inhibition by phosphorylated eIF2α. This restores global protein synthesis and mitigates the detrimental effects of chronic stress.[5]

ISR_Pathway cluster_stress Cellular Stress cluster_pathway Integrated Stress Response (ISR) cluster_intervention Therapeutic Intervention Stress e.g., ER Stress, Viral Infection, Amino Acid Deprivation eIF2a_kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a Phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibits Stress_Proteins Stress Protein Translation (e.g., ATF4) p_eIF2a->Stress_Proteins Preferential Translation eIF2_GDP eIF2-GDP eIF2B->eIF2_GDP Activates (GEF) eIF2_GTP eIF2-GTP Protein_Synthesis Global Protein Synthesis eIF2_GTP->Protein_Synthesis ABBV_CLS_7262 This compound (eIF2B Activator) ABBV_CLS_7262->eIF2B Activates & Stabilizes

Diagram 1: Integrated Stress Response (ISR) Signaling Pathway.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for the eIF2B activator "2BAct" in mice.[5] Currently, no public data is available for the preclinical pharmacokinetics of this compound or its surrogates in other species such as rats or monkeys.

Table 1: Pharmacokinetic Parameters of 2BAct in Mice

ParameterValueUnits
Dosing RouteOral (p.o.)-
Dose10mg/kg
Cmax~1.5µM
Tmax~2hours
AUC (0-24h)~15µM*h
Brain Penetration (Brain/Plasma Ratio at Tmax)~0.5-

Note: The values are approximated from graphical data presented in Wong et al., 2019.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of the eIF2B activator "2BAct" in mice.[5]

Protocol 1: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile and brain penetration of the eIF2B activator following oral administration in mice.

Materials:

  • eIF2B activator compound (e.g., 2BAct)

  • Vehicle solution (e.g., 0.5% methylcellulose in water)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Compound Formulation: Prepare a homogenous suspension of the eIF2B activator in the vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg dosing volume).

  • Animal Dosing: Acclimate mice for at least one week prior to the study. Fast mice for approximately 4 hours before dosing. Administer a single dose of the compound formulation via oral gavage.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples from a cohort of mice (n=3-4 per time point) via cardiac puncture or another appropriate method.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.

  • Brain Tissue Collection: Following blood collection, perfuse the mice with saline and harvest the brains.

  • Sample Storage: Store plasma and brain samples at -80°C until analysis.

  • Bioanalysis:

    • For plasma samples, perform protein precipitation followed by LC-MS/MS analysis to determine the concentration of the compound.

    • For brain samples, homogenize the tissue, perform protein precipitation, and analyze by LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using non-compartmental analysis software. Calculate the brain-to-plasma concentration ratio at each time point to assess brain penetration.

PK_Workflow Formulation 1. Compound Formulation Dosing 2. Oral Dosing of Mice Formulation->Dosing Sampling 3. Timed Blood & Brain Sample Collection Dosing->Sampling Processing 4. Plasma & Brain Homogenate Preparation Sampling->Processing Analysis 5. LC-MS/MS Bioanalysis Processing->Analysis Data_Analysis 6. PK Parameter Calculation Analysis->Data_Analysis

Diagram 2: Experimental Workflow for Preclinical Pharmacokinetics.
Protocol 2: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic stability of the eIF2B activator in liver microsomes to predict its in vivo clearance.

Materials:

  • eIF2B activator compound

  • Liver microsomes (from mouse, rat, human)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • Incubator/water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes and the eIF2B activator in phosphate buffer.

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • Bioanalysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

The preclinical data for the surrogate eIF2B activator, 2BAct, demonstrates that this class of compounds can be optimized to achieve favorable pharmacokinetic properties, including oral bioavailability and brain penetration, which are essential for treating neurological disorders. The provided protocols offer a foundational framework for researchers to conduct similar preclinical pharmacokinetic evaluations. Further studies would be required to fully characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound in multiple preclinical species to support its continued development.

References

Troubleshooting & Optimization

ABBV-CLS-7262 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the handling and experimental use of ABBV-CLS-7262 (also known as fosigotifator). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges encountered during the preparation and execution of experiments with this novel eIF2B activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, or fosigotifator, is an experimental small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors. By activating eIF2B, this compound helps to restore normal protein production in stressed cells, a mechanism with therapeutic potential in several neurodegenerative diseases.

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a prodrug formulation of fosigotifator, specifically its monosodium phosphate salt mixed with tromethamine.[1] The core molecule, fosigotifator, has the following properties:

PropertyValue
Synonyms Fosigotifator, this compound
Chemical Formula C₂₅H₂₇Cl₂F₂N₂O₉P
Molar Mass 639.37 g/mol
Formulation Monosodium phosphate salt with tromethamine

Q3: How should I store this compound?

A3: While specific instructions from the supplier should always be followed, a general recommendation for solid this compound is storage at -20°C under a nitrogen atmosphere. For solutions in organic solvents, storage at -80°C for up to six months or -20°C for one month (under nitrogen) is a common practice to ensure stability.

Solubility and Solution Preparation

Proper dissolution of this compound is critical for experimental success. The following table provides guidance on its solubility in common laboratory solvents. Note: Specific quantitative solubility data for this compound is not publicly available. The information below is based on typical solubility characteristics of similar small molecules and should be empirically verified.

SolventExpected SolubilityRecommended Use
DMSO HighStock solutions for in vitro studies
Ethanol Moderate to LowMay be used in some formulations, but less common
Water LowNot recommended for initial stock solution preparation
PEG400 ModerateComponent of in vivo vehicle formulations
Tween 80 N/A (Surfactant)Used to improve suspension in aqueous vehicles

Experimental Protocols

The following are detailed methodologies for preparing this compound for typical in vitro and in vivo experiments. These protocols are based on established procedures for the closely related eIF2B activator, ISRIB, and should serve as a starting point for optimization.

In Vitro Experiment Preparation: Cell-Based Assays

This protocol describes the preparation of this compound for use in cell culture experiments.

Objective: To prepare a stock solution and working solutions of this compound for treating cells in vitro.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell-culture grade

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

Protocol:

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of this compound needed to make a 10 mM stock solution (Molar Mass = 639.37 g/mol ).

    • Aseptically weigh the required amount of this compound powder and place it in a sterile tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution.

    • Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 100 nM, 10 nM).

    • Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically ≤0.1% (v/v). [2]

Experimental Workflow for In Vitro Studies

G cluster_prep Solution Preparation cluster_exp Cell Treatment A Weigh this compound Powder B Dissolve in DMSO to make 10 mM Stock A->B C Aliquot and Store at -80°C B->C D Thaw Stock Aliquot C->D For Experiment E Serially Dilute in Culture Medium D->E F Add to Cell Culture (Final DMSO <= 0.1%) E->F ISR_Pathway Stress Cellular Stress (e.g., ER Stress, Viral Infection) eIF2a_Kinases eIF2α Kinases (PERK, PKR, etc.) Stress->eIF2a_Kinases activates eIF2a eIF2α eIF2a_Kinases->eIF2a phosphorylates p_eIF2a p-eIF2α (Phosphorylated) eIF2B eIF2B p_eIF2a->eIF2B inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 preferentially allows Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis promotes ABBV This compound ABBV->eIF2B activates

References

Potential off-target effects of fosigotifator

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with fosigotifator. The information is designed to help address specific issues that may be encountered during experiments and to provide guidance on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the established on-target mechanism of action for fosigotifator?

Fosigotifator is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the integrated stress response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors. By activating eIF2B, fosigotifator is designed to restore protein production in stressed cells, which is a therapeutic goal in several neurodegenerative diseases.[2][3]

Q2: Are there any known off-target effects of fosigotifator?

Based on publicly available information from clinical trials, fosigotifator has been reported to be generally safe and well-tolerated, with treatment-emergent adverse event rates similar to placebo.[3][4][5][6] This suggests a favorable safety profile in the populations studied. However, specific molecular off-target screening data, such as broad kinase or receptor panel profiling, is not publicly available. Therefore, researchers should remain vigilant for unexpected cellular phenotypes and consider experimental validation of selectivity.

Q3: My experimental results with fosigotifator are inconsistent with its known on-target effects. What could be the cause?

Inconsistencies between observed experimental outcomes and the expected on-target effects of fosigotifator could arise from several factors, including:

  • Cell-type specific responses: The integrated stress response and its modulation by fosigotifator may vary significantly across different cell lines or primary cell types.

  • Experimental conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to small molecules.

  • Potential off-target effects: The compound may be interacting with other cellular targets, leading to the observed phenotype. It is crucial to experimentally assess this possibility.

Q4: What are the initial steps to troubleshoot unexpected results?

If you observe unexpected results, we recommend the following initial troubleshooting steps:

  • Confirm compound identity and purity: Ensure the fosigotifator sample is of high purity and has not degraded.

  • Validate on-target engagement: Use a positive control experiment to confirm that fosigotifator is engaging with eIF2B in your experimental system. For example, you could measure the rescue of protein synthesis in cells treated with an ISR-inducing agent.

  • Perform dose-response experiments: A comprehensive dose-response curve can help distinguish between on-target and potential off-target effects, which may occur at different concentrations.

  • Test in a different cell line: Replicating the experiment in a different cell line can help determine if the observed effect is cell-type specific.

Troubleshooting Guides

Guide 1: Investigating Potential Off-Target-Mediated Cytotoxicity

Issue: You observe significant cytotoxicity in your cell-based assay at concentrations where on-target effects are expected, and this is inconsistent with published safety data.

Potential Cause:

  • The specific cell line you are using may be particularly sensitive to an off-target effect of fosigotifator.

  • The compound may be interfering with the cytotoxicity assay itself.

Troubleshooting Protocol:

  • Confirm Cytotoxicity with an Orthogonal Assay:

    • If you are using an MTT or MTS assay (which measures metabolic activity), validate the results with a method that measures a different cellular parameter, such as cell membrane integrity (e.g., LDH release assay or a dye-exclusion assay like Trypan Blue) or cellular ATP levels (e.g., CellTiter-Glo®).

  • Assay Interference Control:

    • Run a cell-free control experiment by incubating fosigotifator with your assay reagents to rule out direct chemical interference.

  • Characterize the Mode of Cell Death:

    • Use assays for apoptosis (e.g., caspase-3/7 activation, Annexin V staining) and necrosis to understand the mechanism of cell death.

  • Compare with a Structurally Unrelated eIF2B Activator:

    • If available, test a structurally different eIF2B activator. If the cytotoxicity is not observed with the alternative compound, it strengthens the hypothesis of an off-target effect specific to fosigotifator's chemical scaffold.

Guide 2: Differentiating On-Target vs. Off-Target Phenotypes

Issue: You observe a cellular phenotype that is not readily explained by the activation of eIF2B and the integrated stress response.

Troubleshooting Protocol:

  • Target Knockdown/Knockout Models:

    • Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target, eIF2B, in your cell model.

    • Treat the knockdown/knockout cells with fosigotifator. If the unexpected phenotype persists in the absence of the target, it is likely an off-target effect.

  • Broad-Panel Off-Target Screening:

    • To identify potential off-target interactions, consider submitting a sample of fosigotifator for commercial screening against a broad panel of receptors, kinases, and other enzymes. This can provide a list of potential off-target "hits" for further investigation.

  • Competitive Binding Assays:

    • If a specific off-target is identified from screening, validate the interaction using a competitive binding assay with the known ligand for that target.

Data Presentation

Table 1: Summary of Treatment-Emergent Adverse Events (TEAEs) from the HEALEY ALS Platform Trial

Event TypeFosigotifator Group (Combined Doses)Placebo Group
TEAE Rate 90.6%89.7%
Treatment-Related TEAEs 25.2%26.2%

Data compiled from publicly released clinical trial information.[4][5][6]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using an LDH Release Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of fosigotifator in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO) and a positive control for maximal LDH release (e.g., cell lysis buffer).

  • Incubation: Remove the old medium and add the compound-containing medium to the cells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • LDH Measurement: Transfer a portion of the cell culture supernatant to a new 96-well plate. Add the LDH assay reagent according to the manufacturer's instructions and incubate in the dark.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.

Protocol 2: Target Engagement Assay using Western Blot

  • Induce Cellular Stress: Treat cells with a known inducer of the integrated stress response (e.g., thapsigargin or tunicamycin) to induce phosphorylation of eIF2α.

  • Compound Treatment: Co-treat the cells with the stress-inducing agent and varying concentrations of fosigotifator. Include appropriate vehicle controls.

  • Cell Lysis: After the desired incubation period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated eIF2α, total eIF2α, and a downstream marker of protein synthesis recovery (e.g., ATF4). Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to determine the effect of fosigotifator on eIF2α phosphorylation and downstream signaling.

Visualizations

cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) ER Stress ER Stress PERK PERK ER Stress->PERK Viral Infection Viral Infection PKR PKR Viral Infection->PKR Amino Acid Deprivation Amino Acid Deprivation GCN2 GCN2 Amino Acid Deprivation->GCN2 eIF2a eIF2α PERK->eIF2a PKR->eIF2a GCN2->eIF2a eIF2aP p-eIF2α eIF2a->eIF2aP Phosphorylation eIF2B eIF2B eIF2aP->eIF2B Inhibition ATF4 ATF4 Translation eIF2aP->ATF4 (Activated) Protein_Synthesis Global Protein Synthesis eIF2B->Protein_Synthesis Activation Protein_Synthesis->ATF4 (Repressed) fosigotifator Fosigotifator fosigotifator->eIF2B Activation

Caption: On-target signaling pathway of fosigotifator within the Integrated Stress Response.

cluster_validation Initial Validation cluster_off_target_investigation Off-Target Investigation start Unexpected Phenotype Observed confirm_compound Confirm Compound Identity & Purity start->confirm_compound dose_response Perform Dose-Response Curve confirm_compound->dose_response orthogonal_assay Validate with Orthogonal Assay dose_response->orthogonal_assay knockdown Target Knockdown/Knockout (e.g., CRISPR, siRNA) orthogonal_assay->knockdown phenotype_persists Phenotype Persists? knockdown->phenotype_persists on_target On-Target Effect phenotype_persists->on_target No off_target Off-Target Effect phenotype_persists->off_target Yes off_target_screening Broad-Panel Off-Target Screening (e.g., Kinase Panel) hit_validation Validate Hits (e.g., Competitive Binding) off_target_screening->hit_validation off_target->off_target_screening

Caption: Experimental workflow for investigating potential off-target effects.

References

Technical Support Center: Optimizing ABBV-CLS-7262 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of ABBV-CLS-7262 (fosigotifator), a potent activator of eukaryotic initiation factor 2B (eIF2B).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule activator of eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).[1][2][3][4] The ISR is a cellular signaling pathway activated by various stress conditions, such as amino acid deprivation, viral infection, and endoplasmic reticulum (ER) stress.[5][6] Activation of the ISR leads to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α), which in turn inhibits eIF2B. This results in a general shutdown of protein synthesis to conserve resources and promote cell survival. However, chronic activation of the ISR can be detrimental. This compound works by binding to and activating eIF2B, thereby counteracting the inhibitory effect of eIF2α phosphorylation and restoring protein synthesis.[3]

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: While the optimal concentration of this compound will be cell-type and assay-dependent, a rational starting point can be derived from data on similar eIF2B activators. For the potent eIF2B activator 2BAct, the half-maximal effective concentration (EC50) in a cell-based ISR reporter assay was found to be 33 nM, and it enhanced the guanine nucleotide exchange factor (GEF) activity of eIF2B in primary fibroblast lysates with an EC50 of 7.3 nM.[7][8][9] Therefore, a good starting point for a dose-response experiment with this compound would be a range spanning from low nanomolar to micromolar concentrations (e.g., 0.1 nM to 10 µM).

Q3: Which cell lines are suitable for studying the effects of this compound?

A3: The choice of cell line will depend on the specific research question. For general mechanism of action studies and assessment of ISR activation, several human cell lines are commonly used, including:

  • HEK293T: A highly transfectable human embryonic kidney cell line, useful for reporter assays.[10]

  • U2OS: A human osteosarcoma cell line, also commonly used for studying stress responses.[10]

  • HepG2/C3A: A human hepatoma cell line that is a well-established model for studying metabolic stress and the ISR.[11]

For disease-specific studies, it is recommended to use cell lines relevant to the therapeutic area of interest, such as neuronal cell lines for neurodegenerative disease research.

Q4: How can I confirm that this compound is activating the ISR pathway in my in vitro model?

A4: Activation of the ISR pathway by this compound can be confirmed by monitoring key downstream signaling events. Two common methods are:

  • Western Blotting: Assess the phosphorylation status of eIF2α. Treatment with an ISR-inducing agent (e.g., thapsigargin to induce ER stress) should increase p-eIF2α levels, and co-treatment with this compound should lead to a downstream effect, such as changes in the expression of ISR target proteins like ATF4.

  • ATF4 Reporter Assays: Utilize a reporter construct where the expression of a reporter gene (e.g., luciferase or a fluorescent protein) is driven by the ATF4 promoter or contains the 5' UTR of ATF4, which is translationally upregulated upon ISR activation.[12][13][14][15]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound Sub-optimal concentration: The concentration used may be too low to elicit a response in your specific cell line or assay.Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the EC50.
Cell line insensitivity: The chosen cell line may not have a robust ISR pathway or may not be sensitive to eIF2B activation.Use a positive control for ISR induction (e.g., thapsigargin, tunicamycin, or amino acid starvation) to confirm the responsiveness of your cell line. Consider using a different, more responsive cell line.
Incorrect assay endpoint: The chosen readout may not be sensitive enough to detect the effects of eIF2B activation.Monitor more direct and sensitive markers of ISR pathway modulation, such as the phosphorylation of eIF2α or the expression of ATF4.
Compound instability: this compound may be unstable in your cell culture medium over the duration of the experiment.Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells.
High cell toxicity Concentration is too high: High concentrations of any small molecule can lead to off-target effects and cytotoxicity.Determine the cytotoxic concentration 50 (CC50) of this compound in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Aim to use concentrations well below the CC50 for your functional assays.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the final concentration used.Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle-only control in your experiments.
High variability between replicates Inconsistent cell seeding: Uneven cell density across wells can lead to variable responses.Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell plating. Allow cells to adhere and distribute evenly before adding the compound.
Edge effects in multi-well plates: Evaporation from the outer wells of a plate can lead to increased compound concentration and altered cell growth.To minimize edge effects, do not use the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.
Compound precipitation: The compound may be precipitating out of solution at the working concentration.Visually inspect the wells for any signs of precipitation. If observed, try lowering the final concentration or using a different solvent system if compatible with your cells.

Experimental Protocols

Protocol 1: Determination of this compound EC50 using an ATF4 Reporter Assay

This protocol describes a method to determine the half-maximal effective concentration (EC50) of this compound by measuring the induction of an ATF4-driven reporter gene.

Materials:

  • HEK293T cells (or other suitable cell line)

  • ATF4 reporter plasmid (e.g., containing the ATF4 promoter driving luciferase or GFP)

  • Transfection reagent

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well white, clear-bottom tissue culture plates (for luciferase) or black, clear-bottom plates (for fluorescence)

  • Plate reader with luminescence or fluorescence detection capabilities

  • Optional: ISR-inducing agent (e.g., thapsigargin) as a positive control

Procedure:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Transfect the cells with the ATF4 reporter plasmid according to the manufacturer's instructions for your chosen transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).

    • Optionally, include a positive control for ISR induction (e.g., thapsigargin at a known effective concentration).

    • Carefully remove the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Reporter Gene Assay:

    • Perform the luciferase or fluorescence assay according to the manufacturer's protocol for your specific reporter system.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the reporter signal to a measure of cell viability if necessary.

    • Plot the normalized reporter signal against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve) to determine the EC50 value.

Protocol 2: Confirmation of ISR Pathway Modulation by Western Blot

This protocol outlines a method to confirm the effect of this compound on the phosphorylation of eIF2α and the expression of ATF4.

Materials:

  • Selected cell line (e.g., U2OS or HepG2/C3A)

  • 6-well tissue culture plates

  • Complete cell culture medium

  • This compound

  • DMSO

  • ISR-inducing agent (e.g., thapsigargin)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-eIF2α (Ser51)

    • Rabbit anti-total eIF2α

    • Rabbit anti-ATF4

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with the desired concentrations of this compound (based on EC50 data), a vehicle control, and a positive control (e.g., thapsigargin) for a specified time (e.g., 4-8 hours).

  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli sample buffer and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to the loading control (β-actin) and total protein levels (for phosphorylated proteins).

Visualizations

ISR_Pathway Stress Cellular Stress (e.g., Amino Acid Deprivation, ER Stress) eIF2alpha_Kinases eIF2α Kinases (PERK, GCN2, etc.) Stress->eIF2alpha_Kinases eIF2alpha eIF2α eIF2alpha_Kinases->eIF2alpha P p_eIF2alpha p-eIF2α eIF2alpha_Kinases->p_eIF2alpha eIF2B eIF2B p_eIF2alpha->eIF2B Inhibits Protein_Synthesis Global Protein Synthesis p_eIF2alpha->Protein_Synthesis Inhibits ATF4_Translation ATF4 mRNA Translation p_eIF2alpha->ATF4_Translation Promotes eIF2B->Protein_Synthesis Required for ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B Activates ATF4 ATF4 Protein ATF4_Translation->ATF4 Stress_Response_Genes Stress Response Gene Expression ATF4->Stress_Response_Genes

Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of action of this compound.

Experimental_Workflow Start Start: Optimizing this compound Concentration Dose_Response 1. Perform Dose-Response Curve (e.g., 0.1 nM - 10 µM) Start->Dose_Response Cell_Viability 2. Assess Cell Viability (CC50) Dose_Response->Cell_Viability EC50_Determination 3. Determine EC50 (e.g., ATF4 Reporter Assay) Dose_Response->EC50_Determination Select_Concentration 5. Select Optimal Concentration Range (Below CC50, around EC50) Cell_Viability->Select_Concentration Western_Blot 4. Confirm Pathway Modulation (p-eIF2α, ATF4 Western Blot) EC50_Determination->Western_Blot Western_Blot->Select_Concentration Functional_Assays 6. Proceed with Functional Assays Select_Concentration->Functional_Assays

Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.

References

Technical Support Center: ABBV-CLS-7262 (Fosigotifator)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABBV-CLS-7262 (fosigotifator). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experimental results and to answer frequently asked questions related to this investigational eIF2B activator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as fosigotifator, is an investigational small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular pathway that regulates protein synthesis in response to various stressors.[4][5] By activating eIF2B, this compound aims to counteract the effects of ISR activation, which is implicated in the pathology of several neurodegenerative diseases, including Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS).[4][6][7]

Q2: How does activation of eIF2B by this compound affect the Integrated Stress Response (ISR)?

A2: Under cellular stress, the ISR is activated, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α inhibits eIF2B, which in turn reduces the overall rate of protein synthesis. However, it selectively allows the translation of certain mRNAs, such as that of the transcription factor ATF4, which mediates a downstream stress response. This compound activates eIF2B, making it less sensitive to inhibition by phosphorylated eIF2α. This helps to restore normal protein synthesis and mitigate the downstream consequences of chronic ISR activation.[5]

Q3: What are the potential therapeutic applications of this compound?

A3: this compound is being investigated as a potential treatment for neurodegenerative diseases characterized by chronic activation of the Integrated Stress Response. This includes Vanishing White Matter (VWM) disease, a rare genetic leukoencephalopathy, and Amyotrophic Lateral Sclerosis (ALS).[1][4][6][7]

Q4: How should I prepare and store this compound for in vitro experiments?

A4: this compound (fosigotifator) is a small molecule that is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Before use, thaw the aliquot and dilute it to the final desired concentration in your cell culture medium or assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.

Signaling Pathway

The following diagram illustrates the Integrated Stress Response (ISR) pathway and the mechanism of action of this compound.

ISR_Pathway cluster_stress Cellular Stress cluster_activation ISR Activation cluster_regulation Translational Regulation cluster_downstream Downstream Effects Stress e.g., ER Stress, Viral Infection, Amino Acid Deprivation eIF2alpha_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) eIF2alpha eIF2α eIF2alpha_kinases->eIF2alpha Phosphorylation p_eIF2alpha p-eIF2α eIF2B eIF2B p_eIF2alpha->eIF2B Inhibition Translation_initiation Translation Initiation eIF2B->Translation_initiation ABBV_CLS_7262 This compound (fosigotifator) ABBV_CLS_7262->eIF2B Activation Global_translation ↓ Global Protein Synthesis ATF4_translation ↑ ATF4 Translation Stress_response Stress Response Genes ATF4_translation->Stress_response

This compound Mechanism of Action in the ISR Pathway.

Troubleshooting Guides

Inconsistent or No Effect in Cell-Based Assays

Problem: You are not observing the expected effect of this compound in your cell-based assay (e.g., no reduction in stress-induced cell death, no change in downstream markers).

Possible Cause Recommended Action
Compound Inactivity Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation. Prepare fresh dilutions for each experiment.
Suboptimal Concentration The effective concentration of this compound can vary between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Low Basal ISR Activation The effect of an eIF2B activator may only be apparent when the ISR is activated. Ensure your experimental model has a measurable level of basal or induced ISR activation. Consider including a positive control for ISR induction (e.g., thapsigargin, tunicamycin).
Cell Line Insensitivity Some cell lines may be less sensitive to ISR modulation. If possible, test the compound in a different, well-characterized cell line known to have a responsive ISR pathway.
Assay Timing The effects of ISR modulation can be transient. Optimize the time course of this compound treatment and the timing of your endpoint measurement.
High Background or Off-Target Effects

Problem: You are observing unexpected cellular toxicity or phenotypes that are inconsistent with the known mechanism of action of this compound.

Possible Cause Recommended Action
High Compound Concentration High concentrations of small molecules can lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is consistent and non-toxic across all wells. A vehicle-only control is essential.
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect your culture wells for any signs of precipitation. If observed, consider using a lower concentration or a different formulation approach (e.g., with a non-toxic solubilizing agent), though this may require careful validation.
Contamination Ensure your cell cultures and reagents are free from contamination (e.g., mycoplasma), which can induce a stress response and confound results.

Experimental Protocols

Representative Protocol 1: ATF4 Luciferase Reporter Assay

This assay measures the activity of the transcription factor ATF4, a key downstream effector of the ISR.

Workflow Diagram:

ATF4_Luciferase_Workflow start Start seed_cells Seed cells stably expressing ATF4-luciferase reporter start->seed_cells pre_treat Pre-treat with this compound or vehicle control seed_cells->pre_treat induce_stress Induce ISR with a stressor (e.g., thapsigargin) pre_treat->induce_stress incubate Incubate for an optimized duration induce_stress->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data measure_luminescence->analyze_data end End analyze_data->end

Workflow for an ATF4 Luciferase Reporter Assay.

Methodology:

  • Cell Seeding: Plate a HEK293 cell line stably expressing an ATF4-luciferase reporter in a 96-well plate at a suitable density and allow them to adhere overnight.[8]

  • Pre-treatment: Pre-treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.

  • ISR Induction: Induce the Integrated Stress Response by adding a known stressor, such as thapsigargin (e.g., 1 µM), to the appropriate wells. Include a non-stressed control group.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-8 hours) to allow for ATF4 expression and luciferase production.

  • Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[9][10]

Hypothetical Data Summary:

TreatmentThis compound (µM)Luciferase Activity (RLU)Fold Induction (over unstressed control)
Unstressed Control01,0001.0
Stressed Control010,00010.0
Stressed + this compound0.17,5007.5
Stressed + this compound14,0004.0
Stressed + this compound101,5001.5
Representative Protocol 2: Western Blot for Phospho-eIF2α

This protocol allows for the direct measurement of the phosphorylation status of eIF2α, a key upstream event in the ISR.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound and/or an ISR-inducing agent as described for the luciferase assay. After treatment, wash the cells with ice-cold PBS and lyse them in a lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phospho-eIF2α (Ser51).[11][12] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Normalization: Strip the membrane and re-probe with an antibody for total eIF2α to ensure equal protein loading.[13]

Troubleshooting Logic Diagram:

Western_Blot_Troubleshooting start Start: No or weak phospho-eIF2α signal check_stress Was ISR induction successful? (Check positive control) start->check_stress stress_ok Yes check_stress->stress_ok stress_bad No check_stress->stress_bad check_antibody Is the phospho-eIF2α antibody working? stress_ok->check_antibody optimize_stress Optimize stressor concentration and incubation time stress_bad->optimize_stress antibody_ok Yes check_antibody->antibody_ok antibody_bad No check_antibody->antibody_bad check_phosphatase Were phosphatase inhibitors used? antibody_ok->check_phosphatase new_antibody Use a new, validated phospho-eIF2α antibody antibody_bad->new_antibody phosphatase_ok Yes check_phosphatase->phosphatase_ok phosphatase_bad No check_phosphatase->phosphatase_bad end Successful Detection phosphatase_ok->end add_phosphatase Always include phosphatase inhibitors in lysis buffer phosphatase_bad->add_phosphatase

Troubleshooting Western Blots for phospho-eIF2α.
Representative Protocol 3: In Vitro eIF2B GEF Activity Assay

This is a biochemical assay to directly measure the guanine nucleotide exchange factor (GEF) activity of eIF2B.

Methodology:

  • Preparation of eIF2 Substrate: Prepare purified eIF2 loaded with a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP).[14][15]

  • eIF2B Source: Use either purified eIF2B or cell lysates containing eIF2B.

  • GEF Reaction: Initiate the exchange reaction by mixing the eIF2-BODIPY-FL-GDP substrate with the eIF2B source in the presence of an excess of unlabeled GTP. Include reactions with and without this compound.

  • Fluorescence Measurement: Monitor the decrease in fluorescence over time as the fluorescent GDP is exchanged for unlabeled GTP. The rate of fluorescence decay is proportional to the GEF activity of eIF2B.[14][15][16]

Hypothetical Data Summary:

ConditionThis compound (µM)Initial Rate of GDP Exchange (RFU/min)% Increase in eIF2B Activity
Basal Activity01000
+ this compound0.115050
+ this compound1250150
+ this compound10300200

References

ABBV-CLS-7262 stability in different lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with ABBV-CLS-7262 (fosigotifator). The following sections offer troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as fosigotifator, is an investigational small molecule that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a critical protein complex involved in the initiation of protein synthesis and is a key regulator of the Integrated Stress Response (ISR).[1][3] In certain neurodegenerative diseases, chronic activation of the ISR can lead to a shutdown of protein production and contribute to cellular dysfunction.[1] By activating eIF2B, this compound is designed to restore normal protein synthesis and protect nerve cells.[1][3]

Q2: What is the chemical formulation of this compound used in clinical trials?

A2: The full chemical name of the active compound is [(2S)-1,4-Bis[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-2-bicyclo[2.2.2]octanyl]oxymethyl dihydrogen phosphate.[1] In clinical trials, a formulation of fosigotifator as its monosodium phosphate salt mixed with tromethamine (THAM) has been used.[4] The inclusion of tromethamine, a biological buffer, suggests that the compound's stability and solubility may be pH-dependent.

Q3: How should I store and handle this compound powder?

A3: According to information from a commercial supplier, the solid form of this compound (Fosigotifator THAM sodium) should be stored at room temperature in the continental United States; storage conditions may vary in other locations.[5] For long-term storage and to minimize degradation, it is best practice to store the compound in a tightly sealed container, protected from light and moisture.

Q4: How should I prepare solutions of this compound for in vitro experiments?

A4: While specific solubility data is not publicly available, general best practices for preparing solutions of small molecule compounds should be followed. It is recommended to start with a small quantity to test solubility in your desired solvent (e.g., DMSO, ethanol, or aqueous buffers). Given that the clinical formulation contains a buffer, the pH of your experimental buffer system may be critical for solubility and stability. A generic protocol for solubilization is provided in the "Experimental Protocols" section.

Q5: Are there any known incompatibilities with common laboratory reagents?

A5: There is no publicly available data on the incompatibility of this compound with specific laboratory reagents. As a general precaution, avoid strong acids, strong bases, and strong oxidizing agents. It is advisable to prepare fresh solutions for your experiments and to avoid long-term storage of solutions unless stability has been confirmed.

Data Presentation: Stability and Storage

As specific quantitative stability data for this compound is not publicly available, the following table summarizes the available information and provides general guidance based on best practices for handling similar small molecule compounds.

Condition Recommendation/Guideline Rationale/Comments
Storage (Solid) Store at room temperature in a tightly sealed container, protected from light and moisture.[5]This is based on supplier information. Protection from light and moisture is a standard precaution for complex organic molecules to prevent photodegradation and hydrolysis.
Storage (In Solution) Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.The stability of this compound in various solvents over time has not been publicly documented. Aliquoting minimizes degradation from repeated temperature changes.
pH Stability Use buffered solutions within a neutral pH range (e.g., pH 7.2-7.4) for experiments, unless otherwise required.The presence of a phosphate group and the use of a tromethamine buffer in clinical formulations suggest pH-sensitive stability. Extreme pH values may cause hydrolysis of the phosphate prodrug or other functional groups.
Light Exposure Minimize exposure of the solid compound and its solutions to direct light.Standard practice for photosensitive compounds. Use amber vials or cover containers with aluminum foil.
Recommended Solvents Test solubility in high-purity, anhydrous DMSO for stock solutions. Further dilute in aqueous buffers for cell-based assays.DMSO is a common solvent for organic molecules. The final concentration of DMSO in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound
  • Preparation : Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Solvent Selection : Use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).

  • Stock Solution Preparation :

    • Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of solvent to the vial of this compound.

    • Vortex or sonicate the solution gently until the compound is fully dissolved. A brief warming to 37°C may aid dissolution.

  • Working Solution Preparation :

    • For aqueous-based experiments, perform a serial dilution of the DMSO stock solution into your experimental buffer (e.g., PBS or cell culture medium).

    • Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a non-toxic level (e.g., <0.5% DMSO).

  • Storage : Use the prepared solutions immediately. If temporary storage is required, aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Signaling Pathway of this compound

ABBV_CLS_7262_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_translation Protein Translation Stress e.g., Misfolded Proteins PERK PERK Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P eIF2B eIF2B (Inactive) eIF2a_P->eIF2B inhibits Translation_Inhibition Translation Inhibition eIF2B->Translation_Inhibition leads to eIF2B_active eIF2B (Active) Translation_Restoration Translation Restoration eIF2B_active->Translation_Restoration promotes ABBV_CLS_7262 This compound (fosigotifator) ABBV_CLS_7262->eIF2B_active activates Stability_Workflow A Prepare Stock Solution of this compound B Aliquot into multiple samples A->B C Expose samples to different conditions (Temp, pH, Light) B->C D Collect samples at defined time points (t=0, 1, 2, 4, 8, 24h) C->D E Analyze samples by HPLC or LC-MS D->E F Quantify remaining This compound E->F G Determine degradation rate and half-life F->G

References

Technical Support Center: Working with eIF2B Activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with eIF2B activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for eIF2B activators like ISRIB and 2BAct?

A1: eIF2B activators such as ISRIB (Integrated Stress Response Inhibitor) and its analog 2BAct function by stabilizing the active, decameric form of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on eIF2, a crucial step in translation initiation.[1][3] Under cellular stress, the phosphorylation of eIF2α converts it into a competitive inhibitor of eIF2B, leading to a reduction in global protein synthesis and the induction of the Integrated Stress Response (ISR).[3][4] eIF2B activators bind to a symmetric pocket on the eIF2B decamer, acting as a molecular staple to enhance its stability and activity.[1][5] This stabilization makes eIF2B less sensitive to inhibition by phosphorylated eIF2α, thereby restoring translation.[6][7]

Q2: What are the main differences between ISRIB and 2BAct?

A2: 2BAct is a newer generation eIF2B activator developed to improve upon the biopharmaceutical properties of ISRIB.[5][8] While both molecules show similar potency in activating eIF2B, 2BAct was designed to have enhanced solubility and pharmacokinetics, making it more suitable for in vivo studies that require long-term dosing.[5][8][9] However, it's important to note that while 2BAct has improved properties for rodent models, it has been reported to have cardiovascular liabilities that make it unsuitable for human use.[2][8] ISRIB, on the other hand, is known to be poorly water-soluble.[10][11]

Q3: Are there known off-target effects for eIF2B activators?

A3: Current research suggests that eIF2B activators like ISRIB are highly specific with minimal off-target effects in many experimental settings.[12] Genome-wide ribosome profiling has indicated that ISRIB does not cause major alterations in translation or mRNA levels in unstressed cells.[13] However, it is crucial to consider that the effects of eIF2B activators are context-dependent.[12] In vivo testing for on- and off-target effects is recommended for any new eIF2B activator.[8]

Troubleshooting Guides

Problem 1: My eIF2B activator is causing significant cytotoxicity in my cell culture.

  • Possible Cause: High levels of proteotoxic stress in your experimental conditions may render the cells highly dependent on the ISR for survival. Inhibiting this protective pathway with an eIF2B activator can lead to cell death.[12]

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: If you are co-treating with a stress-inducing agent (e.g., thapsigargin, tunicamycin), try reducing its concentration.[12]

    • Optimize Activator Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the eIF2B activator for your specific cell line.[12]

    • Assess Basal ISR Activation: Your cell line might have a high basal level of ISR activation. It is advisable to measure the baseline levels of phosphorylated eIF2α and ATF4 expression.[12]

    • Time-Course Experiment: Consider reducing the duration of the eIF2B activator treatment.

Problem 2: The eIF2B activator is not rescuing translation in my experimental model of stress.

  • Possible Cause: The level of eIF2α phosphorylation in your system may be too high. eIF2B activators are most effective at mitigating the effects of low to moderate levels of ISR activation and may be unable to overcome a very strong, acute ISR.[7][14]

  • Troubleshooting Steps:

    • Titrate the Stressor: Perform an experiment with varying concentrations of the stress-inducing agent to identify a window where the eIF2B activator is effective.[12]

    • Verify Compound Integrity: Ensure that your eIF2B activator is of high purity and has been stored correctly to prevent degradation.

    • Confirm Target Engagement: If possible, perform experiments to confirm that the activator is engaging with eIF2B in your system.

Problem 3: I am having issues with the solubility of my eIF2B activator for in vivo studies.

  • Possible Cause: Compounds like ISRIB are known for their poor water solubility.[10][11]

  • Troubleshooting Steps:

    • Use a suitable vehicle: For in vivo delivery of 2BAct, a formulation in the diet has been successfully used for long-term dosing.[2][8] For other administration routes, specific solvent protocols can be used. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil can be used to dissolve 2BAct.[9]

    • Consider Analogs: If solubility issues persist, consider using a more soluble analog like 2BAct, keeping in mind its specific limitations.[5][9]

Quantitative Data

Table 1: Potency of eIF2B Activators

CompoundEC50 (in vitro)Cell-based AssayReference
2BAct33 nMISR attenuation (ATF4-luciferase reporter)[9][15]
2BAct7.3 nMGEF activity enhancement in R191H fibroblast lysates[9]
ISRIB (analogs)600 pMISRIB activity in cell culture[6]

Experimental Protocols

Protocol 1: In Vitro eIF2B GEF Activity Assay using BODIPY-FL-GDP

This protocol describes the measurement of eIF2B's guanine nucleotide exchange factor (GEF) activity by monitoring the exchange of a fluorescently labeled GDP analog (BODIPY-FL-GDP) for unlabeled GDP on its substrate eIF2.[16]

Materials:

  • Purified eIF2

  • BODIPY-FL-GDP

  • Unlabeled GDP

  • eIF2B-containing cell extracts or purified eIF2B

  • Assay Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 1 mM DTT)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare eIF2-BODIPY-FL-GDP complex: Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in assay buffer to allow for complex formation.

  • Set up the reaction: In a 384-well plate, add the pre-formed eIF2-BODIPY-FL-GDP complex.

  • Initiate the exchange reaction: Add a large excess of unlabeled GDP to the wells. Subsequently, add the cell lysate containing eIF2B or purified eIF2B to initiate the exchange reaction.

  • Monitor fluorescence: Immediately begin monitoring the decrease in fluorescence intensity over time using a fluorescence plate reader. The release of BODIPY-FL-GDP into the aqueous environment results in a change in its fluorescence properties.

  • Data Analysis: Calculate the initial rate of GDP exchange from the linear phase of the fluorescence decay curve.

Protocol 2: Stress Granule (SG) Formation and Disassembly Assay

This protocol is designed to assess the effect of eIF2B activators on the formation and disassembly of stress granules, which are hallmarks of the integrated stress response.[13][17]

Materials:

  • Cells stably expressing a fluorescently tagged SG marker (e.g., G3BP1-GFP)

  • Stress-inducing agent (e.g., sodium arsenite, thapsigargin)

  • eIF2B activator (e.g., ISRIB)

  • Control vehicle (e.g., DMSO)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells expressing the SG marker onto coverslips or imaging dishes.

  • Induction of Stress Granules: Treat the cells with a stress-inducing agent (e.g., 500 µM sodium arsenite for 1 hour) to induce the formation of stress granules.[18]

  • Treatment with eIF2B Activator:

    • Prevention of SG formation: Co-treat the cells with the stressor and the eIF2B activator (e.g., 200 nM ISRIB).[13]

    • Disassembly of pre-formed SGs: After inducing SGs with the stressor, add the eIF2B activator and monitor the cells over time.[13]

  • Fixation and Staining (Optional): Fix the cells and perform immunofluorescence for other SG markers or DAPI for nuclear staining.[12]

  • Imaging: Visualize the cells using a fluorescence microscope and capture images.

  • Analysis: Quantify the number and size of stress granules per cell in each condition. A reduction in SG formation or an increase in SG disassembly in the activator-treated group compared to the control indicates the efficacy of the eIF2B activator.[13]

Visualizations

ISR_Pathway cluster_stress Cellular Stress cluster_kinases eIF2α Kinases cluster_translation_machinery Translation Initiation cluster_activator eIF2B Activator Stress Viral Infection ER Stress Amino Acid Deprivation Heme Deficiency PKR PKR Stress->PKR activate PERK PERK Stress->PERK activate GCN2 GCN2 Stress->GCN2 activate HRI HRI Stress->HRI activate eIF2 eIF2-GDP PKR->eIF2 phosphorylate α-subunit PERK->eIF2 phosphorylate α-subunit GCN2->eIF2 phosphorylate α-subunit HRI->eIF2 phosphorylate α-subunit eIF2B eIF2B (Active Decamer) eIF2->eIF2B inhibits ISR_Genes ATF4 Translation eIF2->ISR_Genes leads to eIF2B->eIF2 overcomes inhibition eIF2_GTP eIF2-GTP eIF2B->eIF2_GTP GDP-GTP Exchange Translation Global Translation Initiation eIF2_GTP->Translation Activator eIF2B Activator (e.g., ISRIB, 2BAct) Activator->eIF2B stabilizes

Caption: The Integrated Stress Response (ISR) signaling pathway and the mechanism of eIF2B activators.

troubleshooting_workflow cluster_cytotoxicity_solutions Troubleshooting Cytotoxicity cluster_noeffect_solutions Troubleshooting Ineffectiveness cluster_solubility_solutions Troubleshooting Solubility Start Start: Unexpected Experimental Outcome Issue Identify the Core Issue Start->Issue Cytotoxicity High Cell Death Issue->Cytotoxicity Cytotoxicity NoEffect No Rescue of Translation Issue->NoEffect Ineffectiveness Solubility Compound Precipitation (In Vivo) Issue->Solubility Solubility ReduceStressor Decrease stressor concentration Cytotoxicity->ReduceStressor TitrateStressor Titrate stressor to find effective window NoEffect->TitrateStressor UseVehicle Use appropriate vehicle (e.g., diet formulation, specific solvents) Solubility->UseVehicle OptimizeDose Optimize activator dose-response ReduceStressor->OptimizeDose CheckBasalISR Assess basal ISR levels OptimizeDose->CheckBasalISR VerifyCompound Verify compound integrity TitrateStressor->VerifyCompound ConsiderAnalog Consider more soluble analogs UseVehicle->ConsiderAnalog

Caption: A logical workflow for troubleshooting common issues with eIF2B activators.

References

Technical Support Center: ABBV-CLS-7262 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the in vitro effects of ABBV-CLS-7262. The following resources, presented in a question-and-answer format, address potential issues and provide standardized protocols for assessing the cytotoxicity of this investigational compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, also known as fosigotifator, is a first-in-class, orally bioavailable small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1] eIF2B is a critical enzyme that regulates the Integrated Stress Response (ISR), a fundamental cellular pathway.[1][2] Under cellular stress, the ISR is activated, leading to a shutdown of most protein synthesis. This compound works by boosting the activity of eIF2B, making it less sensitive to stress-induced inhibition, thereby restoring normal protein production.[3]

Q2: Why is it important to assess the cytotoxicity of an eIF2B activator like this compound?

A2: While activating eIF2B is intended to be protective in diseases characterized by chronic ISR activation, modulating a core process like protein synthesis could have unintended consequences.[4] Cytotoxicity assessment is crucial to:

  • Determine the therapeutic window of the compound.

  • Identify cell lines or tissue types that may be particularly sensitive to its effects.

  • Distinguish between desired on-target effects and potential off-target toxicity.

  • Ensure that observed phenotypic changes are not simply a result of broad cellular toxicity.

Q3: Are there any publicly available cytotoxicity data for this compound in specific cell lines?

Q4: What are the expected effects of this compound in an in vitro setting?

A4: In cell-based assays, this compound is expected to counteract the effects of ISR induction. For example, if cells are treated with an ISR-inducing agent (like a proteasome inhibitor or an agent causing ER stress), co-treatment with this compound should restore protein synthesis and dissolve stress granules containing proteins like TDP-43.[2][3] In healthy, unstressed cells, the effects might be more subtle, but it's important to test for any baseline cytotoxicity.

Q5: What types of cell lines would be most relevant for studying this compound?

A5: The choice of cell line should be guided by the research question.

  • Neurodegenerative Disease Models: Neuronal cell lines (e.g., SH-SY5Y, primary neurons) or glial cells (e.g., astrocytes, oligodendrocytes) are highly relevant, especially those modified to express disease-relevant mutations (e.g., SOD1, TDP-43) that are known to activate the ISR.[2]

  • Vanishing White Matter (VWM) Disease Models: Cell lines carrying mutations in the subunits of eIF2B would be the most direct model to study the compound's efficacy.[7]

  • General Toxicity Screening: A panel of cell lines from different tissues (e.g., HepG2 for liver, HEK293 for kidney, etc.) can be used to assess broad-spectrum cytotoxicity.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway, a typical experimental workflow for cytotoxicity assessment, and a logical approach to troubleshooting.

cluster_0 Cellular Stress Signals cluster_1 Integrated Stress Response (ISR) cluster_2 Therapeutic Intervention Stress ER Stress, Amino Acid Deprivation, Viral Infection, Oxidative Stress PERK PERK / GCN2 / PKR / HRI Stress->PERK activate eIF2a eIF2α PERK->eIF2a phosphorylate eIF2aP p-eIF2α eIF2B eIF2B eIF2aP->eIF2B inhibits ATF4 ATF4 Translation eIF2aP->ATF4 promotes Translation_Inhibition Global Protein Synthesis Inhibition eIF2B->Translation_Inhibition leads to Stress_Genes Stress Gene Expression ATF4->Stress_Genes activates ABBV This compound ABBV->eIF2B activates

Caption: The Integrated Stress Response (ISR) pathway and the role of this compound.

A 1. Seed Cells Plate cells at optimal density in a 96-well plate. B 2. Cell Adherence Incubate for 24 hours to allow cells to attach and resume growth. A->B C 3. Compound Treatment Treat cells with a serial dilution of this compound. Include vehicle and untreated controls. B->C D 4. Incubation Incubate for the desired exposure time (e.g., 24, 48, 72 hours). C->D E 5. Add Assay Reagent Add cytotoxicity reagent (e.g., MTT, MTS, or LDH substrate). D->E F 6. Final Incubation Incubate for the time specified in the assay protocol (e.g., 1-4 hours). E->F G 7. Measure Signal Read absorbance or fluorescence using a microplate reader. F->G H 8. Data Analysis Normalize data to controls and calculate IC50 values. G->H

Caption: A generalized workflow for an in vitro cytotoxicity assay.

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of living cells.[2][8][9]

Materials:

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom sterile plates

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS, filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final solvent concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.5%).

  • Treatment: Carefully remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with solvent).

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Troubleshooting Guides

cluster_yes_controls cluster_no_controls cluster_variability Start Unexpected Cytotoxicity Result Observed CheckControls Are controls (untreated, vehicle) behaving as expected? Start->CheckControls HighVariability Is there high variability between replicate wells? Start->HighVariability UnexpectedTox Toxicity profile is unexpected (e.g., too high, too low, wrong shape) CheckControls->UnexpectedTox Yes VehicleTox Vehicle control shows toxicity? CheckControls->VehicleTox No CheckTechnique Review pipetting technique, cell mixing, and check for 'edge effects' on the plate. HighVariability->CheckTechnique CheckCompound Verify compound concentration, dilutions, and stability in media. UnexpectedTox->CheckCompound CheckAssay Could there be assay interference? (e.g., compound absorbs light, reduces MTT directly) CheckCompound->CheckAssay RunControlAssay Run compound in cell-free wells. Consider an orthogonal assay (e.g., LDH, CellTiter-Glo). CheckAssay->RunControlAssay LowSignal Untreated signal is low? VehicleTox->LowSignal No CheckSolvent Lower solvent concentration. Test alternative solvents. VehicleTox->CheckSolvent Yes CheckCells Check cell health, seeding density, and for contamination (e.g., mycoplasma). LowSignal->CheckCells

Caption: A troubleshooting decision tree for unexpected cytotoxicity results.

Q: My results show high variability between replicate wells. What could be the cause?

A: High variability is often due to technical inconsistencies.

  • Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension periodically.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding reagents, avoid disturbing the cell monolayer.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.[10]

Q: I am observing high cytotoxicity even at the lowest concentrations of this compound. What should I check?

A: This could indicate a few issues.

  • Stock Concentration Error: Double-check the calculations for your stock solution and serial dilutions. An error in the initial stock preparation can shift your entire dose-response curve.

  • Compound Instability/Precipitation: Visually inspect the wells under a microscope. If the compound is precipitating out of solution at high concentrations, this can cause artifacts. Ensure the compound is fully dissolved in your vehicle before diluting in media.

  • Cell Health: Ensure you are using healthy, low-passage number cells. Stressed or unhealthy cells can be hyper-sensitive to any treatment. Check for potential contamination, such as mycoplasma.

Q: My vehicle control (e.g., DMSO) is showing significant toxicity. How do I address this?

A: The vehicle control should not cause significant cell death.

  • Solvent Concentration: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%. Perform a dose-response curve with your solvent alone to determine the maximum non-toxic concentration for your specific cell line.

  • Solvent Quality: Use a high-purity, sterile-filtered grade of your solvent (e.g., DMSO for cell culture). Impurities in low-grade solvents can be toxic.

Q: The compound does not show any cytotoxicity, even at very high concentrations. Does this mean it's completely non-toxic?

A: Not necessarily. Several factors could be at play.

  • Assay Interference: The compound might interfere with the assay chemistry. For example, some compounds can chemically reduce MTT, leading to a false "viability" signal. Run a control plate with the compound in cell-free media to check for this.

  • Time Dependence: The cytotoxic effects may require longer exposure. Consider extending the incubation time (e.g., to 72 hours).

  • Cell-Type Specificity: The chosen cell line may be inherently resistant to the compound's mechanism.

  • Cytostatic vs. Cytotoxic Effects: The compound might be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). Assays like MTT measure metabolic activity, which can sometimes be maintained in non-proliferating cells. Consider using a cell counting method or a DNA synthesis assay (e.g., BrdU incorporation) to distinguish between these effects.[10]

References

How to control for confounding variables with ABBV-CLS-7262

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for confounding variables when designing and executing experiments with ABBV-CLS-7262.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as fosigotifator, is an investigational small molecule drug that acts as an activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] eIF2B is a crucial component of the Integrated Stress Response (ISR), a cellular signaling pathway that regulates protein synthesis in response to various stressors.[3][4] In neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease, chronic activation of the ISR is thought to contribute to cellular dysfunction and death.[3][5] this compound is designed to counteract this by enhancing eIF2B activity, thereby restoring normal protein synthesis and mitigating cellular stress.[6]

Q2: What are the primary therapeutic areas being investigated for this compound?

A2: this compound is primarily being investigated for the treatment of neurodegenerative diseases. Clinical trials have been conducted for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease.[7]

Q3: What are the known confounding variables to consider in clinical trials involving this compound for ALS?

A3: Several confounding variables can influence the outcomes of ALS clinical trials and should be carefully controlled. These include:

  • Demographics: Age, ethnicity, and gender are known to be associated with ALS progression.[8]

  • Disease Characteristics:

    • Site of Onset: Whether the disease starts in the bulbar region or the limbs can affect progression rates.[9]

    • Disease Duration: The time from symptom onset to trial enrollment is a critical factor.[9]

    • Genetic Factors: Mutations in genes such as SOD1 and C9orf72 are associated with different disease phenotypes and progression patterns.[10]

  • Concomitant Medications: Use of other ALS treatments, such as riluzole, can impact survival and functional decline endpoints.[9][11]

  • Comorbidities: The presence of other medical conditions can affect a patient's overall health and response to treatment.[8]

Q4: What are the key confounding variables in research on Vanishing White Matter (VWM) disease?

A4: For VWM disease, the following are significant confounding variables:

  • Age at Onset: This is a primary predictor of disease severity and progression.[5][12][13]

  • Genotype: VWM is caused by mutations in the EIF2B genes (EIF2B1-5). The specific mutations can correlate with the severity of the disease.[12][14]

  • Stressful Events: Infections, head trauma, and other stressors can trigger rapid neurological deterioration in VWM patients.[5][14]

Troubleshooting Guides

Issue: High variability in experimental results.

Possible Cause: Inadequate control for confounding variables.

Troubleshooting Steps:

  • Review Study Design:

    • Randomization: Ensure that subjects were randomly assigned to treatment and control groups to evenly distribute known and unknown confounders.[15][16]

    • Restriction: If applicable, confirm that the study population was restricted to a specific subgroup to minimize variability (e.g., only patients with a specific genotype).[1]

    • Matching: In observational studies, verify that cases and controls were appropriately matched on key confounding variables like age and disease severity.[1]

  • Post-Hoc Statistical Analysis:

    • Stratification: Analyze the data in subgroups (strata) based on potential confounders (e.g., analyze data for different age groups separately).[15][17]

    • Multivariate Analysis: Employ statistical models such as Analysis of Covariance (ANCOVA) or multiple linear regression to adjust for the effects of multiple confounders simultaneously.[15][18]

    • Propensity Score Matching: In non-randomized studies, use propensity scores to match individuals in the treatment and control groups who have a similar likelihood of receiving the treatment based on their baseline characteristics.[1]

Issue: Unexpected or contradictory findings.

Possible Cause: Unidentified confounding variables influencing the results.

Troubleshooting Steps:

  • Data Exploration:

    • Conduct a thorough review of all collected baseline data to identify any systematic differences between treatment and control groups that were not initially accounted for.

    • Explore potential interactions between the treatment and confounding variables.

  • Literature Review:

    • Perform an updated literature search to identify any newly reported confounding variables for the disease under investigation.

  • Consult with Experts:

    • Seek input from biostatisticians and clinical experts to help identify potential hidden confounders and appropriate statistical methods to address them.

Data Presentation

Table 1: Hypothetical Baseline Characteristics of an ALS Clinical Trial for this compound

CharacteristicThis compound (N=150)Placebo (N=150)p-value
Age (years), mean ± SD58.2 ± 10.157.9 ± 10.50.78
Female, n (%)72 (48%)75 (50%)0.73
Disease Duration (months), mean ± SD18.5 ± 6.218.1 ± 6.50.64
Bulbar Onset, n (%)45 (30%)48 (32%)0.71
C9orf72 positive, n (%)15 (10%)14 (9.3%)0.85
Riluzole Use, n (%)135 (90%)132 (88%)0.59

Table 2: Hypothetical Adjusted and Unadjusted Treatment Effects on ALSFRS-R Score

AnalysisTreatment Effect (Difference in Slope)95% Confidence Intervalp-value
Unadjusted-0.25-0.55 to 0.050.10
Adjusted for Age, Sex, Disease Duration-0.30-0.60 to -0.010.045

Experimental Protocols

Protocol: Controlling for Confounding Variables in a Preclinical Study of this compound in a Mouse Model of ALS

  • Animal Selection and Randomization:

    • Use a genetically validated mouse model of ALS (e.g., SOD1-G93A).

    • Randomly assign mice to treatment and vehicle control groups using a computer-generated randomization sequence. Ensure equal distribution of littermates across groups to control for genetic and maternal effects.

  • Housing and Environment:

    • House all animals under identical conditions (temperature, light-dark cycle, cage enrichment).

    • Provide ad libitum access to the same diet and water to control for nutritional variables.

  • Treatment Administration:

    • Administer this compound or vehicle at the same time each day by the same trained personnel to minimize handling stress and variability.

    • Blinding: The personnel administering the treatment and assessing the outcomes should be blinded to the treatment allocation.

  • Outcome Assessment:

    • Use standardized and validated methods for all behavioral and physiological assessments (e.g., rotarod for motor function, survival analysis).

    • Conduct assessments at the same time of day for all animals to control for diurnal variations.

  • Statistical Analysis:

    • Use ANCOVA to adjust for baseline differences in body weight or motor performance.

    • If both male and female mice are used, include sex as a factor in the statistical model.

Mandatory Visualization

Integrated Stress Response (ISR) Pathway and the Action of this compound

ISR_Pathway cluster_stress Cellular Stress cluster_kinases ISR Kinases cluster_eIF2 eIF2 Cycle cluster_translation Protein Translation Stressors Stressors PERK PERK Stressors->PERK PKR PKR Stressors->PKR GCN2 GCN2 Stressors->GCN2 HRI HRI Stressors->HRI eIF2 eIF2 PERK->eIF2 Phosphorylate PKR->eIF2 Phosphorylate GCN2->eIF2 Phosphorylate HRI->eIF2 Phosphorylate eIF2a-P eIF2a-P eIF2->eIF2a-P eIF2B eIF2B eIF2a-P->eIF2B Inhibits Global Translation Global Translation eIF2a-P->Global Translation Inhibits Stress Protein Translation Stress Protein Translation eIF2a-P->Stress Protein Translation Promotes eIF2B->eIF2 Activates eIF2B->Global Translation Promotes ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B Activates

Caption: The Integrated Stress Response pathway and the activating role of this compound on eIF2B.

References

Limitations of ABBV-CLS-7262 in research applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the use of ABBV-CLS-7262 (also known as fosigotifator) in research applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2][3] eIF2B is a critical component of the Integrated Stress Response (ISR), a cellular pathway activated by various stressors.[3][4] By activating eIF2B, this compound helps to restore normal protein synthesis and resolve stress granules, which are implicated in the pathology of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4][5][6]

Q2: What are the known limitations of this compound observed in clinical trials?

A2: The most significant limitation of this compound emerged from the HEALEY ALS Platform Trial, where it failed to meet its primary endpoint of slowing disease progression at the pre-specified primary dose.[3][7] While the drug was found to be safe and well-tolerated, it also did not meet key secondary endpoints related to respiratory function and overall quality of life at the primary dose.[2][7] However, a pre-specified exploratory analysis of a higher dose showed a statistically significant slowing in the decline of muscle strength in both upper and lower extremities, suggesting the primary dose may have been suboptimal.[3][7]

Q3: In which disease models has this compound shown preclinical promise?

A3: Preclinical studies have demonstrated the potential of eIF2B activators like this compound in models of various neurodegenerative diseases. In a mouse model of Vanishing White Matter (VWM) disease, an eIF2B activator rescued motor deficits and reduced neurofilament light chain (NfL) levels, a marker of neurodegeneration.[8][9] The underlying mechanism involves blunting the persistent ISR in the brain and spinal cord.[10]

Q4: What is the rationale for investigating this compound in diseases other than ALS?

A4: The investigation of this compound has expanded to other conditions where chronic activation of the Integrated Stress Response (ISR) is a shared mechanistic link.[3] This includes Vanishing White Matter (VWM) disease, a rare progressive leukoencephalopathy caused by mutations in the genes encoding eIF2B, and Major Depressive Disorder (MDD).[3][8]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Lack of cellular response to this compound treatment Suboptimal drug concentration.Perform a dose-response curve to determine the optimal concentration for your specific cell line or model system. The HEALEY ALS trial results suggest that higher doses may be more effective.[3][7]
Cell line insensitivity.Ensure that the chosen cell line has an intact and inducible Integrated Stress Response (ISR) pathway. Some cell lines may have mutations or alterations in this pathway that render them unresponsive.
Incorrect experimental endpoint.The primary effects of this compound are on protein synthesis and stress granule resolution.[4][5] Assays measuring these endpoints are more likely to show a direct effect than broader measures of cell viability.
Inconsistent results between experiments Variability in cellular stress levels.The activity of this compound is dependent on the activation state of the ISR. Standardize the method and level of stress induction (e.g., tunicamycin, arsenite) across all experiments to ensure consistent ISR activation.
Drug stability and storage.Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh dilutions for each experiment to avoid degradation.
Difficulty in translating in vitro findings to in vivo models Poor bioavailability or CNS penetration.This compound is described as a CNS-penetrant small molecule.[3] However, pharmacokinetic and pharmacodynamic studies are crucial to confirm adequate exposure in the target tissue of your in vivo model.
Off-target effects.While primarily an eIF2B activator, high concentrations may lead to off-target effects. Include appropriate controls and consider testing analogs with different chemical scaffolds if off-target effects are suspected.

Data from HEALEY ALS Platform Trial (Regimen F)

Endpoint Primary Dose Result Exploratory High Dose Result Reference
Primary Endpoint (Slowing Disease Progression) Not MetNot Reported[3][7]
Key Secondary Endpoints (Respiratory Function, Quality of Life) Not MetNot Reported[2][7]
Muscle Strength Decline (Upper Extremities) No Significant Difference32% Slower Decline vs. Placebo[7]
Muscle Strength Decline (Lower Extremities) No Significant Difference62% Slower Decline vs. Placebo[7]
Safety and Tolerability Well-ToleratedWell-Tolerated[7]

Experimental Protocols

General Protocol for Assessing this compound Efficacy in a Cellular Model of Neurodegeneration:

  • Cell Culture and Stress Induction:

    • Plate a relevant neuronal cell line (e.g., SH-SY5Y, primary neurons) at an appropriate density.

    • Induce cellular stress to activate the Integrated Stress Response (ISR). Common stressors include tunicamycin (to induce ER stress) or sodium arsenite (to induce oxidative stress). The concentration and duration of stressor exposure should be optimized for the specific cell line.

  • This compound Treatment:

    • Following stress induction, treat cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Endpoint Analysis:

    • Western Blotting: Analyze the phosphorylation status of eIF2α and the expression levels of ISR target proteins such as ATF4 and CHOP. A successful treatment with this compound should lead to a reduction in these stress markers.

    • Immunofluorescence: Stain for stress granule markers (e.g., G3BP1, TIA-1) to visualize and quantify the formation and resolution of stress granules. This compound is expected to promote the dissolution of these granules.[4][5]

    • Protein Synthesis Assay: Measure the rate of new protein synthesis using methods like puromycin labeling followed by western blotting or fluorescence microscopy. This compound should rescue the global protein synthesis inhibition caused by ISR activation.

Visualizations

ABBV-CLS-7262_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_treatment Therapeutic Intervention cluster_outcome Cellular Outcome Stress Stress eIF2a_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stress->eIF2a_kinases Activates p_eIF2a p-eIF2α eIF2a_kinases->p_eIF2a Phosphorylates eIF2α eIF2B eIF2B p_eIF2a->eIF2B Inhibits Stress_granule_formation Stress Granule Formation p_eIF2a->Stress_granule_formation Promotes Protein_synthesis_inhibited Protein Synthesis Inhibited eIF2B->Protein_synthesis_inhibited Protein_synthesis_restored Protein Synthesis Restored eIF2B->Protein_synthesis_restored Stress_granule_dissolution Stress Granule Dissolution eIF2B->Stress_granule_dissolution ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B Activates Experimental_Workflow_this compound Start Start Cell_Culture 1. Culture Neuronal Cells Start->Cell_Culture Stress_Induction 2. Induce Cellular Stress (e.g., Tunicamycin) Cell_Culture->Stress_Induction Treatment 3. Treat with this compound (Dose-Response) Stress_Induction->Treatment Endpoint_Analysis 4. Endpoint Analysis Treatment->Endpoint_Analysis Western_Blot Western Blot (p-eIF2α, ATF4) Endpoint_Analysis->Western_Blot Immunofluorescence Immunofluorescence (Stress Granules) Endpoint_Analysis->Immunofluorescence Protein_Synthesis_Assay Protein Synthesis Assay (Puromycin Labeling) Endpoint_Analysis->Protein_Synthesis_Assay Data_Analysis 5. Data Analysis and Interpretation Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis Protein_Synthesis_Assay->Data_Analysis End End Data_Analysis->End

References

Validation & Comparative

A Comparative Guide to ABBV-CLS-7262 and DNL343: eIF2B Activators Targeting the Integrated Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational small molecule drugs, ABBV-CLS-7262 (fosigotifator) and DNL343. Both compounds are designed to activate the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling network implicated in the pathogenesis of various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS). While both drugs have been evaluated in clinical trials for ALS, their outcomes have differed, providing valuable insights for the research community.

Mechanism of Action: Targeting the Integrated Stress Response

Both this compound and DNL343 are activators of eIF2B.[1][2][3][4][5] The ISR is a key pathway that regulates protein synthesis in response to cellular stress. In neurodegenerative diseases, the accumulation of misfolded proteins can lead to chronic activation of the ISR, which in turn inhibits eIF2B. This inhibition reduces global protein synthesis and can contribute to the formation of stress granules, which are dense aggregates of proteins and RNAs. In ALS, the protein TDP-43 is a key component of these stress granules. By activating eIF2B, both this compound and DNL343 aim to restore normal protein synthesis and dissolve TDP-43 containing stress granules.[6][7]

dot

cluster_0 Cellular Stress cluster_1 Integrated Stress Response (ISR) cluster_2 Protein Synthesis Regulation cluster_3 Therapeutic Intervention Misfolded Proteins Misfolded Proteins PERK Kinase PERK Kinase Misfolded Proteins->PERK Kinase Activates Phosphorylated eIF2α Phosphorylated eIF2α PERK Kinase->Phosphorylated eIF2α Phosphorylates eIF2B eIF2B Phosphorylated eIF2α->eIF2B Inhibits Reduced Protein Synthesis Reduced Protein Synthesis eIF2B->Reduced Protein Synthesis Leads to Restored Protein Synthesis Restored Protein Synthesis eIF2B->Restored Protein Synthesis Promotes Stress Granule Formation (TDP-43) Stress Granule Formation (TDP-43) Reduced Protein Synthesis->Stress Granule Formation (TDP-43) Contributes to This compound / DNL343 This compound / DNL343 This compound / DNL343->eIF2B Activates

Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of eIF2B activators.

Preclinical Data Comparison

While both molecules act on the same target, their preclinical profiles show some distinctions. DNL343 has a reported IC50 value of 13 nM in a cellular assay measuring the inhibition of TDP-43 positive stress granule formation. This provides a quantitative measure of its potency in a disease-relevant context. For this compound, while described as a potent eIF2B activator, specific IC50 values from biochemical or cellular assays are not publicly available in the reviewed literature.[1]

ParameterThis compound (fosigotifator)DNL343
Target eIF2B activatoreIF2B activator
Reported Preclinical Potency Described as a potent activatorIC50 of 13 nM in a stress granule dissolution assay

Clinical Trial Performance in ALS

Both this compound and DNL343 were investigated in the HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of therapies for ALS.

DNL343 (Regimen G): The Phase 2/3 trial of DNL343 did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at 24 weeks.[6][7] Key secondary endpoints, including measures of muscle strength and respiratory function, also did not show a statistically significant difference between the DNL343 and placebo groups.[6][7]

This compound (fosigotifator) (Regimen F): The primary analysis of the Phase 2/3 trial for fosigotifator also did not meet its primary endpoint at the primary dose.[1] However, at an exploratory high dose, there were statistically significant differences in a key secondary endpoint measuring muscle strength.

Clinical Trial Outcome (HEALEY ALS Platform Trial)This compound (fosigotifator)DNL343
Primary Endpoint (ALSFRS-R & Survival) Not met at the primary dose[1]Not met[6][7]
Secondary Endpoint (Muscle Strength) Exploratory High Dose: - 32% slower decline in upper extremity muscles (p=0.014)[1]- 37% slower decline compared to regimen-only placebo (p=0.007)[1]No statistically significant difference[6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the study of eIF2B activators.

Measurement of ISR Biomarkers (ATF4 and CHAC1 mRNA) by Quantitative RT-PCR

This protocol outlines the steps for quantifying the mRNA levels of ISR target genes, ATF4 and CHAC1, in cultured cells following treatment with a test compound.

dot

cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & cDNA Synthesis cluster_2 Quantitative PCR cluster_3 Data Analysis A 1. Seed cells in a multi-well plate B 2. Treat with test compound (e.g., this compound or DNL343) and a positive control (e.g., tunicamycin) A->B C 3. Lyse cells and extract total RNA B->C D 4. Assess RNA quality and quantity C->D E 5. Synthesize cDNA from RNA template D->E F 6. Prepare qPCR reaction mix with primers for ATF4, CHAC1, and a housekeeping gene E->F G 7. Run qPCR and acquire amplification data F->G H 8. Calculate relative gene expression using the ΔΔCt method G->H

Figure 2: Workflow for measuring ISR biomarker mRNA levels by quantitative RT-PCR.

1. Cell Culture and Treatment:

  • Seed appropriate neuronal or other relevant cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • The following day, treat the cells with various concentrations of the test compound (this compound or DNL343) or a known ISR inducer (e.g., tunicamycin or thapsigargin) as a positive control. Include a vehicle-only control.

  • Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in gene expression.

2. RNA Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Homogenize the lysate and proceed with RNA extraction according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

3. cDNA Synthesis:

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity.

  • Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) and random primers.

4. Quantitative PCR (qPCR):

  • Prepare a qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers for the target genes (ATF4 and CHAC1) and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.

  • Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the relative change in gene expression compared to the vehicle-treated control using the 2-ΔΔCt method.

Stress Granule Dissolution Assay by Immunofluorescence

This protocol describes a method to visualize and quantify the dissolution of stress granules in cells treated with an eIF2B activator.

1. Cell Seeding and Stress Induction:

  • Seed cells on glass coverslips in a 24-well plate.

  • The next day, induce stress granule formation by treating the cells with a stressor such as sodium arsenite (e.g., 0.5 mM for 1 hour).

2. Compound Treatment:

  • After stress induction, remove the stressor-containing medium and replace it with fresh medium containing various concentrations of the test compound (this compound or DNL343) or vehicle control.

  • Incubate for a time course (e.g., 0, 30, 60, 120 minutes) to assess the rate of stress granule dissolution.

3. Immunofluorescence Staining:

  • At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Incubate the cells with a primary antibody against a stress granule marker (e.g., G3BP1 or TIA-1) and, if desired, TDP-43, overnight at 4°C.

  • The following day, wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

4. Imaging and Analysis:

  • Mount the coverslips onto microscope slides.

  • Acquire images using a fluorescence microscope or a high-content imaging system.

  • Quantify the number and size of stress granules per cell using image analysis software (e.g., ImageJ or CellProfiler). The percentage of cells with stress granules can also be determined.

Summary and Future Perspectives

The investigation of this compound and DNL343 has provided the scientific community with valuable data on the therapeutic potential of targeting the Integrated Stress Response in neurodegenerative diseases. While DNL343 did not demonstrate efficacy in the HEALEY ALS Platform Trial, the intriguing secondary endpoint results for the high dose of fosigotifator suggest that eIF2B activation may still hold promise for the treatment of ALS.[1] Further analysis of the complete dataset from these trials, including biomarker data, will be critical in understanding the full therapeutic potential and guiding the future development of eIF2B activators. The detailed experimental protocols provided here serve as a resource for researchers continuing to explore this important therapeutic strategy.

References

A Preclinical Showdown: Fosigotifator vs. ISRIB in the Integrated Stress Response Arena

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative and age-related diseases, the Integrated Stress Response (ISR) has emerged as a critical therapeutic target. Two small molecules, fosigotifator and ISRIB, have taken center stage in preclinical research for their ability to modulate this pathway. This guide offers an objective comparison of their performance in preclinical models, supported by available experimental data, to inform future research and development efforts.

At a Glance: Key Differences and Similarities

Both fosigotifator and ISRIB are activators of the eukaryotic initiation factor 2B (eIF2B), a key regulator of protein synthesis. By activating eIF2B, they counteract the effects of cellular stress, which can otherwise lead to a shutdown of protein production and contribute to neuronal dysfunction. While they share a common target, their preclinical validation has been explored in different disease models, revealing distinct profiles.

FeatureFosigotifator (ABBV-CLS-7262)ISRIB (Integrated Stress Response Inhibitor)
Primary Preclinical Model Vanishing White Matter (VWM) DiseaseTraumatic Brain Injury (TBI), Age-Related Cognitive Decline
Reported Efficacy Corrected coordination and movement problems in a VWM mouse model.[1][2][3]Reversed cognitive deficits and restored synaptic plasticity in TBI and aging mouse models.
Quantitative Data Availability Limited publicly available quantitative data.Publicly available quantitative data from behavioral and cellular assays.
Development Status Under clinical investigation for VWM and Amyotrophic Lateral Sclerosis (ALS).[1][3]Experimental tool compound; has not entered clinical trials due to challenges with solubility and bioavailability.

Deep Dive: Mechanism of Action

The Integrated Stress Response is a cellular signaling network activated by various stressors, leading to the phosphorylation of the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits eIF2B, resulting in a global reduction of protein synthesis.[4] Both fosigotifator and ISRIB work by activating eIF2B, thereby restoring protein synthesis.[1][4] ISRIB has been shown to bind to and stabilize the decameric form of eIF2B, enhancing its activity even in the presence of phosphorylated eIF2α.[4] Fosigotifator also directly targets and activates eIF2B.[1][5]

Stressors Cellular Stressors (e.g., misfolded proteins, viral infection) eIF2a_kinases eIF2α Kinases (PERK, GCN2, PKR, HRI) Stressors->eIF2a_kinases eIF2a eIF2α eIF2a_kinases->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2B eIF2B p_eIF2a->eIF2B inhibits Protein_Synthesis Protein Synthesis eIF2B->Protein_Synthesis promotes Fosigotifator_ISRIB Fosigotifator / ISRIB Fosigotifator_ISRIB->eIF2B activates

Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of fosigotifator and ISRIB.

Preclinical Efficacy: A Tale of Two Models

Fosigotifator in Vanishing White Matter Disease

Fosigotifator has been primarily evaluated in a preclinical mouse model of Vanishing White Matter (VWM) disease, a rare genetic leukoencephalopathy caused by mutations in the genes encoding eIF2B. In these models, fosigotifator has been reported to:

  • Rescue motor deficits: Corrected coordination and movement problems.[1][2][3][6]

  • Modulate ISR biomarkers: Blunted the persistent ISR in the brain and spinal cord, with observed changes in ISR gene expression and pharmacodynamic biomarkers.[1][6]

  • Reduce neurodegeneration markers: Significantly reduced neurofilament light polypeptide, suggesting a link between ISR attenuation and neurodegeneration.[6]

While these results are promising, specific quantitative data from these preclinical studies, such as performance in motor function tests (e.g., rotating rod, grip strength), have not been made widely public.

ISRIB in Traumatic Brain Injury and Cognitive Decline

ISRIB has a more extensive public record of preclinical efficacy, particularly in models of traumatic brain injury and age-related cognitive decline.

Table 1: Summary of ISRIB Efficacy in Preclinical Cognitive Models

Preclinical ModelBehavioral TestKey FindingsReference
Traumatic Brain Injury (TBI)Morris Water Maze Reversed spatial memory deficits when administered weeks after injury.
Radial Arm Water Maze Improved memory performance in injured animals.
Aged Mice (~19 months)Radial Arm Water Maze Improved memory performance comparable to young mice, lasting up to one week after treatment.[7][7]
Delayed Matching to Place Restored working and episodic learning and memory weeks after administration.[7][7]

These studies demonstrate ISRIB's ability to not only prevent but also reverse existing cognitive deficits in preclinical models.

Experimental Protocols in Focus

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of common experimental protocols used in the evaluation of these compounds.

Morris Water Maze (for spatial learning and memory)

This test assesses a rodent's ability to learn and remember the location of a hidden platform in a circular pool of opaque water.[4] Key parameters measured include:

  • Escape latency: The time it takes for the animal to find the hidden platform.

  • Path length: The distance traveled to reach the platform.

  • Time in target quadrant: During a probe trial (platform removed), the time spent in the quadrant where the platform was previously located.

Radial Arm Water Maze (for spatial learning and memory)

This maze consists of a central hub with multiple arms radiating outwards, one of which contains a hidden escape platform.[8] It is used to assess both reference and working memory.[8] Performance is typically measured by:

  • Number of errors: Entries into non-baited arms before finding the correct one.

  • Time to find the platform: The latency to locate the baited arm.

cluster_acclimation Acclimation & Habituation cluster_baseline Baseline Assessment cluster_treatment Treatment Administration cluster_post_treatment Post-Treatment Assessment Acclimation Animal Acclimation to Facility Habituation Handling and Habituation to Experimenter Acclimation->Habituation Baseline_Behavior Baseline Behavioral Testing (e.g., Motor Function, Cognition) Habituation->Baseline_Behavior Randomization Randomization to Treatment Groups (Vehicle, Fosigotifator, or ISRIB) Baseline_Behavior->Randomization Dosing Drug Administration (Route, Dose, Frequency) Randomization->Dosing Post_Behavior Post-Treatment Behavioral Testing Dosing->Post_Behavior Biomarker_Analysis Biomarker Analysis (e.g., ISR markers, Neurofilament Light) Post_Behavior->Biomarker_Analysis Histology Histological Analysis of Brain Tissue Biomarker_Analysis->Histology

Figure 2: A general experimental workflow for preclinical evaluation of ISR modulators.

Safety and Toxicology in Preclinical Models

Preclinical safety is a critical determinant of a compound's therapeutic potential.

  • Fosigotifator: Was well-tolerated in healthy volunteers in a Phase I clinical trial following dosing for up to 14 days.[6] In a Phase 2/3 trial for ALS, fosigotifator was found to be safe and well-tolerated with no meaningful safety differences between doses.[9]

  • ISRIB: While showing efficacy at lower doses, higher doses (5 mg/kg) have been associated with excessive mortality in some animal models, suggesting a narrow therapeutic window.[10] Its poor solubility and bioavailability have also posed challenges for clinical development.[11][12][13]

Conclusion

Fosigotifator and ISRIB both hold promise as modulators of the Integrated Stress Response, a pathway implicated in a growing number of diseases. Fosigotifator is actively being pursued in clinical trials for rare neurodegenerative diseases, with preclinical data suggesting a positive effect on motor function. ISRIB, while a valuable research tool that has demonstrated robust efficacy in reversing cognitive deficits in preclinical models, faces significant hurdles for clinical translation due to its pharmacokinetic and safety profile.

For researchers in the field, the preclinical data on ISRIB provides a strong rationale for the therapeutic potential of targeting the ISR for cognitive disorders. The development of fosigotifator, on the other hand, offers a case study in translating this concept to the clinic for genetically defined diseases. The direct comparison of these two molecules is limited by the lack of head-to-head studies and the differing levels of publicly available quantitative data. Future research, including the publication of more detailed preclinical data for fosigotifator, will be crucial for a more complete understanding of their respective therapeutic windows and potential applications.

References

A Comparative Guide to eIF2B Activators: Validating the Effect of ABBV-CLS-7262

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ABBV-CLS-7262 (fosigotifator), an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B), with other known eIF2B activators. The objective is to offer a comprehensive overview of their effects on the eIF2B-mediated integrated stress response (ISR) pathway, supported by available preclinical and clinical data.

Introduction to eIF2B and the Integrated Stress Response

The eukaryotic initiation factor 2B (eIF2B) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in protein synthesis. It catalyzes the exchange of GDP for GTP on eIF2, a necessary step for the initiation of mRNA translation. The integrated stress response (ISR) is a highly conserved signaling pathway activated by various cellular stresses, including viral infection, amino acid deprivation, and endoplasmic reticulum stress. A key event in the ISR is the phosphorylation of the α-subunit of eIF2 (eIF2α), which converts eIF2 from a substrate to a competitive inhibitor of eIF2B. This leads to a reduction in global protein synthesis and the preferential translation of stress-responsive mRNAs, such as activating transcription factor 4 (ATF4).

Chronic activation of the ISR has been implicated in the pathophysiology of several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease. Small molecule activators of eIF2B, such as this compound, are being investigated as a therapeutic strategy to counteract the detrimental effects of sustained ISR activation. These activators aim to restore eIF2B activity, thereby rescuing normal protein synthesis and mitigating cellular dysfunction.

Comparative Analysis of eIF2B Activators

This section compares this compound with other notable eIF2B activators: ISRIB, 2BAct, and DNL343. The comparison is based on their mechanism of action, preclinical efficacy, and clinical development status.

Data Presentation

Table 1: In Vitro Potency of eIF2B Activators

CompoundAssay TypeSystemPotency (EC50/IC50)Reference
This compound eIF2B GEF AssayNot Publicly AvailableNot Publicly Available-
ATF4 Reporter AssayNot Publicly AvailableNot Publicly Available-
ISRIB ATF4-luciferase Reporter AssayHEK293T cellsSimilar to 2BAct[1]
2BAct eIF2B GEF AssayPrimary fibroblast lysates (R191H mouse model of VWM)7.3 nM[2]
ATF4-luciferase Reporter AssayHEK293T cellsSimilar to ISRIB[1]
DNL343 eIF2B GEF AssayNot Publicly AvailableNot Publicly Available-
ISR Biomarker AssaysPreclinical modelsDemonstrated robust ISR inhibition[3]

Table 2: Preclinical and Clinical Summary of eIF2B Activators

CompoundPreclinical Models and Key FindingsClinical Development StatusKey Clinical Findings
This compound (fosigotifator) - Mouse model of Vanishing White Matter (VWM) disease: Blunted persistent ISR in the brain and spinal cord, corrected coordination and movement problems.[3][4][5]- Phase 1b/2 trial for VWM disease (NCT05757141).[3][4] - HEALEY ALS Platform Trial (Regimen F, NCT05740813) - Completed.[6]- ALS Trial: Did not meet primary endpoint at the primary dose. Showed potential for slower deterioration in muscle strength and respiratory function at a higher exploratory dose.[7][8] - Generally well-tolerated.[7]
ISRIB - Neuroprotective in models of head trauma, Down's syndrome, and VWM disease.[9]Limited clinical development due to poor pharmacokinetic properties.-
2BAct - Mouse model of VWM disease: Prevented all measures of pathology, normalized transcriptome and proteome.[10]Preclinical.-
DNL343 - CNS penetrant, robustly inhibited ISR in acute and chronic neurodegeneration models.[3] - Neuroprotective effects demonstrated.[3]- HEALEY ALS Platform Trial - Completed.- ALS Trial: Did not meet primary endpoint.[8] - Generally well-tolerated, demonstrated target engagement and ISR biomarker reduction in blood samples.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro eIF2B Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of a compound to enhance the GEF activity of eIF2B.

Principle: The assay monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) for unlabeled GDP on the eIF2 substrate, catalyzed by eIF2B. An increase in the rate of exchange in the presence of a test compound indicates eIF2B activation.

Protocol Outline:

  • Preparation of Reagents:

    • Purified recombinant human eIF2 and eIF2B proteins.

    • BODIPY-FL-GDP fluorescent probe.

    • Unlabeled GDP.

    • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).

  • Loading of eIF2 with BODIPY-FL-GDP:

    • Incubate purified eIF2 with a molar excess of BODIPY-FL-GDP in the assay buffer to form the eIF2•BODIPY-FL-GDP complex.

    • Remove unbound fluorescent probe using a desalting column.

  • GEF Reaction:

    • In a microplate, combine the eIF2•BODIPY-FL-GDP complex with purified eIF2B.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the exchange reaction by adding a large excess of unlabeled GDP.

  • Data Acquisition:

    • Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader. The release of BODIPY-FL-GDP into the aqueous environment leads to a decrease in its fluorescence.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each compound concentration.

    • Plot the reaction rates against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.[2][11]

Cellular ATF4 Luciferase Reporter Assay

This cell-based assay is used to assess the inhibition of the ISR pathway.

Principle: The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of a promoter containing ATF4 response elements. Activation of the ISR leads to increased ATF4 expression and a corresponding increase in luciferase activity. A test compound that activates eIF2B will suppress ISR activation and thus reduce the luciferase signal induced by a stressor.

Protocol Outline:

  • Cell Culture:

    • Use a stable cell line, such as HEK293, expressing an ATF4-luciferase reporter construct.[12]

    • Culture the cells in appropriate media and conditions.

  • Compound Treatment and Stress Induction:

    • Plate the cells in a multi-well format.

    • Pre-incubate the cells with the test compound at various concentrations for a defined period.

    • Induce ISR by adding a known stressor, such as thapsigargin (an ER stress inducer) or tunicamycin.

  • Luciferase Assay:

    • After the incubation period, lyse the cells.

    • Measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase signal to a control (e.g., cell viability assay) to account for any cytotoxic effects of the compound.

    • Calculate the percentage of inhibition of the stress-induced luciferase signal for each compound concentration.

    • Plot the percentage of inhibition against the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement of a compound in a cellular environment.

Principle: The binding of a ligand (e.g., an eIF2B activator) to its target protein (eIF2B) can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heating cell lysates or intact cells to various temperatures. An increase in the thermal stability of eIF2B in the presence of the compound indicates direct binding.

Protocol Outline:

  • Cell Treatment:

    • Treat cultured cells with the test compound or vehicle control for a specific duration.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Quantify the amount of soluble eIF2B in the supernatant at each temperature using a specific antibody via Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble eIF2B as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the eIF2B signaling pathway and the experimental workflow for validating the effect of this compound.

eIF2B_Signaling_Pathway cluster_stress Cellular Stress cluster_kinase ISR Kinases cluster_eif2 eIF2 Cycle cluster_eif2b eIF2B Complex cluster_translation Translation Stress e.g., ER Stress, Amino Acid Deprivation Kinases PERK, GCN2, etc. Stress->Kinases activates eIF2_GDP eIF2-GDP Kinases->eIF2_GDP phosphorylates α-subunit eIF2_GTP eIF2-GTP eIF2_GDP->eIF2_GTP GDP/GTP Exchange p_eIF2 p-eIF2α-GDP eIF2_GDP->p_eIF2 phosphorylation Translation_On Protein Synthesis (Normal) eIF2_GTP->Translation_On initiates eIF2B eIF2B p_eIF2->eIF2B inhibits Translation_Off Protein Synthesis (Reduced) p_eIF2->Translation_Off leads to ATF4 ATF4 Translation p_eIF2->ATF4 preferentially allows eIF2B->eIF2_GDP activates (GEF activity) ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B activates

Caption: The eIF2B signaling pathway in the Integrated Stress Response.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cell-Based Validation cluster_invivo In Vivo Validation GEF_Assay eIF2B GEF Assay Biochemical_Data EC50 for eIF2B Activation Target Engagement GEF_Assay->Biochemical_Data CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Biochemical_Data ATF4_Assay ATF4 Luciferase Reporter Assay Cellular_Data IC50 for ISR Inhibition ATF4_Assay->Cellular_Data Disease_Model Disease Model (e.g., VWM mouse model) Behavioral_Tests Behavioral & Phenotypic Analysis Disease_Model->Behavioral_Tests Vivo_Data Rescue of Disease Phenotype Behavioral_Tests->Vivo_Data ABBV_CLS_7262 This compound ABBV_CLS_7262->GEF_Assay ABBV_CLS_7262->CETSA ABBV_CLS_7262->ATF4_Assay ABBV_CLS_7262->Disease_Model

Caption: Experimental workflow for validating the effect of this compound.

Conclusion

This compound (fosigotifator) is a promising eIF2B activator with demonstrated preclinical efficacy in a relevant disease model of Vanishing White Matter disease. While direct quantitative in vitro comparisons with other eIF2B activators like ISRIB and 2BAct are not publicly available, its progression into clinical trials for both VWM and ALS underscores its potential as a therapeutic agent for neurodegenerative diseases characterized by chronic ISR activation. The clinical trial results in ALS, although not meeting the primary endpoint, suggest a potential dose-dependent effect on muscle strength, warranting further investigation. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging eIF2B activators. Further publication of detailed preclinical data for this compound will be crucial for a more comprehensive comparative assessment.

References

A Comparative Analysis of ABBV-CLS-7262 (Fosigotifator) in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the clinical trial data for ABBV-CLS-7262 (fosigotifator), an investigational small molecule activator of eukaryotic initiation factor 2B (eIF2B). This novel therapeutic targets the integrated stress response (ISR), a key cellular pathway implicated in the pathogenesis of several neurodegenerative diseases. The primary focus of this analysis is on its development for Amyotrophic Lateral Sclerosis (ALS) and Vanishing White Matter (VWM) disease. A direct comparison is made with DNL343, another eIF2B activator, and other relevant ALS treatments.

Executive Summary

This compound, developed by Calico Life Sciences and AbbVie, has been evaluated in the HEALEY ALS Platform Trial (Regimen F), a Phase 2/3 study. The trial did not meet its primary endpoint of slowing disease progression as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival at the primary dose.[1][2][3][4] However, a pre-specified analysis of an exploratory high dose revealed potentially encouraging signals in slowing the decline of muscle strength.[1][2][4] The treatment was found to be safe and well-tolerated.[1][4]

A direct competitor, Denali Therapeutics' DNL343, also an eIF2B agonist, similarly failed to meet its primary endpoint in the same HEALEY ALS Platform Trial (Regimen G).[5][6][7][8] This suggests that while the ISR pathway remains a compelling target, further investigation is needed to understand the therapeutic potential of this class of drugs in ALS.

This compound is also being investigated in a Phase 1b/2 clinical trial for Vanishing White Matter (VWM) disease, a rare and fatal genetic leukoencephalopathy. Efficacy data from this trial is not yet available.

This guide will delve into the available clinical trial data for this compound, its mechanism of action, and a comparative analysis with other therapeutic interventions.

Mechanism of Action: Targeting the Integrated Stress Response

This compound is designed to activate eIF2B, a crucial protein complex that regulates the rate of protein synthesis in cells. In several neurodegenerative diseases, including ALS, the accumulation of misfolded proteins triggers a cellular stress pathway known as the Integrated Stress Response (ISR). Chronic activation of the ISR leads to a shutdown of global protein synthesis and the formation of stress granules, which can contribute to neuronal dysfunction and death. By activating eIF2B, this compound aims to counteract the effects of the ISR, restore protein synthesis, and thereby protect neurons.[3]

cluster_0 Integrated Stress Response (ISR) Pathway cluster_1 Therapeutic Intervention with this compound Cellular Stress Cellular Stress ISR Activation ISR Activation Cellular Stress->ISR Activation eIF2B Inhibition eIF2B Inhibition ISR Activation->eIF2B Inhibition Protein Synthesis Shutdown Protein Synthesis Shutdown eIF2B Inhibition->Protein Synthesis Shutdown Stress Granule Formation Stress Granule Formation eIF2B Inhibition->Stress Granule Formation eIF2B Activation eIF2B Activation eIF2B Inhibition->eIF2B Activation Inhibition Counteracted Neuronal Dysfunction Neuronal Dysfunction Protein Synthesis Shutdown->Neuronal Dysfunction Stress Granule Formation->Neuronal Dysfunction This compound This compound This compound->eIF2B Activation ISR Counteraction ISR Counteraction eIF2B Activation->ISR Counteraction Restored Protein Synthesis Restored Protein Synthesis ISR Counteraction->Restored Protein Synthesis Neuroprotection Neuroprotection Restored Protein Synthesis->Neuroprotection

Figure 1: Simplified signaling pathway of the Integrated Stress Response and the mechanism of action of this compound.

Clinical Trial Data: this compound in ALS (HEALEY Platform Trial - Regimen F)

The HEALEY ALS Platform Trial is a multicenter, multi-regimen study designed to accelerate the development of new therapies for ALS. This compound was evaluated in Regimen F.

Experimental Protocol: HEALEY ALS Platform Trial (Regimen F)
  • Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.

  • Participants: Adults with amyotrophic lateral sclerosis.

  • Intervention: Two doses of fosigotifator (a primary dose and an exploratory high dose) administered orally once daily for 24 weeks.[9]

  • Primary Endpoint: Change in disease severity over time as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) and survival.

  • Key Secondary Endpoints: Muscle strength, respiratory function, and health-related quality of life.[3]

Efficacy and Safety Data

Note: Detailed quantitative data from the HEALEY ALS Platform Trial have not yet been fully published. The following tables summarize the publicly available topline results.

Table 1: Topline Efficacy Results of this compound in the HEALEY ALS Platform Trial (Regimen F)

EndpointPrimary Dose vs. PlaceboExploratory High Dose vs. Placebo
Primary Endpoint (ALSFRS-R & Survival) Did not meet statistical significance[1][2][3][4]Did not meet statistical significance[3]
Secondary Endpoint: Muscle Strength (Upper Extremities) Not statistically different32% slower decline (nominal p=0.014)[1][4]
Secondary Endpoint: Muscle Strength (Lower Extremities) Not statistically different62% slower decline (nominal p=0.037)[1][4]
Secondary Endpoint: Respiratory Function (Slow Vital Capacity) Not statistically differentPotential signal towards slowing decline[1][3][4]

Table 2: Topline Safety and Tolerability of this compound in the HEALEY ALS Platform Trial (Regimen F)

Adverse EventsThis compound (Combined Doses)Placebo
Treatment-Emergent Adverse Events (TEAEs) 90.6%[1][4]89.7%[1][4]
Treatment-Related TEAEs 25.2%[1][4][9]26.2%[1][4][9]

Comparative Analysis with DNL343 (HEALEY Platform Trial - Regimen G)

DNL343, another eIF2B activator, was evaluated in Regimen G of the HEALEY ALS Platform Trial, providing a direct comparison of two drugs with the same mechanism of action.

Experimental Protocol: HEALEY ALS Platform Trial (Regimen G)

The protocol for Regimen G was largely similar to Regimen F, with the key difference being the investigational drug.

  • Study Design: Phase 2/3, randomized, double-blind, placebo-controlled.

  • Participants: Adults with amyotrophic lateral sclerosis.

  • Intervention: DNL343 administered orally.

  • Primary Endpoint: Change in disease severity over time as measured by the ALSFRS-R and survival.

  • Key Secondary Endpoints: Muscle strength and respiratory function.[5][6][8]

Efficacy and Safety Data

Table 3: Topline Efficacy Results of DNL343 in the HEALEY ALS Platform Trial (Regimen G)

EndpointDNL343 vs. Placebo
Primary Endpoint (ALSFRS-R & Survival) Did not meet statistical significance[5][6][8]
Secondary Endpoints (Muscle Strength & Respiratory Function) Not statistically different[5][6][8]

Safety: DNL343 was reported to be safe and well-tolerated.[5][6][8]

cluster_F Regimen F cluster_G Regimen G HEALEY_Platform_Trial HEALEY ALS Platform Trial This compound This compound DNL343 DNL343 Primary_Endpoint_F Primary Endpoint: Not Met This compound->Primary_Endpoint_F Secondary_Endpoint_F Secondary Endpoint (High Dose): Potential Positive Signal (Muscle Strength) This compound->Secondary_Endpoint_F Primary_Endpoint_G Primary Endpoint: Not Met DNL343->Primary_Endpoint_G Secondary_Endpoint_G Secondary Endpoints: Not Met DNL343->Secondary_Endpoint_G

Figure 2: Logical relationship of the outcomes for Regimen F (this compound) and Regimen G (DNL343) within the HEALEY ALS Platform Trial.

Comparison with Other ALS Treatments

To provide a broader context, the following table summarizes the efficacy of approved and other investigational treatments for ALS.

Table 4: Comparative Efficacy of Various ALS Treatments

TreatmentMechanism of ActionKey Efficacy Finding
Riluzole Glutamate antagonistModest survival benefit of 2-3 months.
Edaravone AntioxidantSlowed decline in ALSFRS-R score by 33% in a select patient population.
AMX0035 (Relyvrio) Combination of sodium phenylbutyrate and taurursodiolPhase 3 PHOENIX trial did not meet its primary endpoint.
This compound (Fosigotifator) eIF2B activatorDid not meet primary endpoint; potential signal on muscle strength at high dose.[1][2][3][4]
DNL343 eIF2B activatorDid not meet primary endpoint.[5][6][8]

This compound in Vanishing White Matter (VWM) Disease

This compound is also being investigated in an open-label Phase 1b/2 clinical trial (NCT05757141) for the treatment of VWM disease.

Experimental Protocol: NCT05757141
  • Study Design: Open-label, exploratory study.

  • Participants: Adult and pediatric patients with a diagnosis of VWM disease.

  • Primary Outcome Measures: Safety and tolerability.

  • Secondary Outcome Measures: Pharmacokinetics and exploratory efficacy.

As this is an ongoing, open-label study, efficacy data is not yet available. The rationale for investigating an eIF2B activator in VWM is strong, as the disease is caused by mutations in the genes encoding the eIF2B complex.

Patient_Recruitment Patient Recruitment (VWM Diagnosis) Screening Screening Patient_Recruitment->Screening Enrollment Enrollment Screening->Enrollment Treatment Open-Label Treatment with This compound Enrollment->Treatment Follow_up Follow-up and Data Collection Treatment->Follow_up Primary_Endpoint Primary Endpoint Assessment: Safety and Tolerability Follow_up->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Pharmacokinetics & Exploratory Efficacy Follow_up->Secondary_Endpoint

Figure 3: Experimental workflow for the Phase 1b/2 clinical trial of this compound in Vanishing White Matter disease (NCT05757141).

Conclusion

The clinical development of this compound highlights both the promise and the challenges of targeting the Integrated Stress Response in neurodegenerative diseases. While the topline results from the HEALEY ALS Platform Trial were disappointing in that the primary endpoint was not met, the potential signal on muscle strength at a higher dose warrants further investigation. The direct comparison with DNL343, which also failed to show efficacy, suggests that a more nuanced understanding of the role of eIF2B activation in the complex pathology of ALS is required.

The ongoing trial in VWM disease holds promise, given the direct genetic link between the disease and the drug's target. The results of this trial will be crucial in validating the therapeutic potential of eIF2B activators.

For researchers and drug development professionals, the story of this compound underscores the importance of dose-ranging studies and the potential for subgroup analyses to uncover signals of activity. It also emphasizes the value of platform trials in efficiently evaluating multiple therapeutic candidates. As more data from the HEALEY trial and the VWM study become available, a clearer picture of the therapeutic utility of this compound will emerge.

References

A Preclinical Comparison of ABBV-CLS-7262 and Standard of Care in ALS Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational drug ABBV-CLS-7262 (also known as fosigotifator) and the current standard of care treatments for amyotrophic lateral sclerosis (ALS), focusing on their preclinical evaluation in widely used animal models of the disease. While direct comparative preclinical data for this compound in ALS models is not extensively available in the public domain, this guide synthesizes the known mechanisms of action and available preclinical data for the standard of care to offer a valuable reference for the research community.

Mechanism of Action: A Tale of Two Strategies

The therapeutic approaches of this compound and the standard of care drugs, riluzole and edaravone, diverge significantly in their molecular targets and pathways.

This compound: Targeting the Integrated Stress Response

This compound is a novel small molecule activator of the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR). The ISR is a cellular signaling network that is activated by various stressors, including the accumulation of misfolded proteins, a pathological hallmark of ALS. In stressed motor neurons, chronic ISR activation leads to a shutdown of global protein synthesis and the formation of stress granules, which can contain TDP-43, another key protein implicated in ALS pathology. By activating eIF2B, this compound aims to restore normal protein synthesis and dissolve these pathological stress granules, thereby protecting motor neurons from degeneration.[1]

Standard of Care: Riluzole and Edaravone

Riluzole, the first drug approved for ALS, is believed to exert its neuroprotective effects primarily by inhibiting glutamate excitotoxicity, a process where excessive glutamate signaling damages neurons. It is thought to act by blocking voltage-gated sodium channels and inhibiting presynaptic glutamate release.

Edaravone is a free radical scavenger. Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, is another mechanism implicated in ALS pathogenesis. Edaravone is designed to neutralize these harmful free radicals, thus reducing oxidative damage to motor neurons.[1]

Preclinical Efficacy in ALS Models: A Look at the Data

The most commonly used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which expresses a mutated human superoxide dismutase 1 (SOD1) gene found in some forms of familial ALS. While preclinical data for this compound in this or other ALS models is not yet publicly detailed, extensive studies have been conducted on riluzole and edaravone.

It is important to note that the preclinical efficacy of both riluzole and edaravone in SOD1-G93A mice has shown variability across studies, and the modest effects observed in these models have translated to limited clinical benefit in human patients.

Table 1: Summary of Preclinical Efficacy of Riluzole in SOD1-G93A Mice

ParameterOutcomeKey Findings
Survival Modest increase or no significant effectSome studies report a slight extension in lifespan, while others find no significant survival benefit.
Motor Function Delayed onset of motor deficits and/or slower declineImprovements in motor performance, as measured by rotarod tests or grip strength, have been observed in some studies.
Neuropathology Variable effects on motor neuron lossData on the preservation of motor neurons in the spinal cord is inconsistent across different studies.

Table 2: Summary of Preclinical Efficacy of Edaravone in SOD1-G93A Mice

ParameterOutcomeKey Findings
Survival Modest increase or no significant effectSimilar to riluzole, the effect of edaravone on survival in SOD1-G93A mice is not consistently robust.
Motor Function Delayed onset of motor deficits and/or slower declineSeveral studies have reported that edaravone can delay the decline in motor function.
Biomarkers Reduction in markers of oxidative stressEdaravone has been shown to decrease levels of oxidative stress markers in the spinal cord of SOD1-G93A mice.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments typically performed in the evaluation of potential ALS therapeutics in the SOD1-G93A mouse model.

Survival Studies:

  • Animal Model: SOD1-G93A transgenic mice and non-transgenic littermates as controls.

  • Treatment Administration: Drug or vehicle is administered daily via a specified route (e.g., oral gavage, intraperitoneal injection) starting at a pre-symptomatic or early symptomatic stage.

  • Endpoint: The primary endpoint is the date of death or euthanasia when the animal reaches a pre-defined humane endpoint (e.g., inability to right itself within 30 seconds). Survival is typically analyzed using Kaplan-Meier survival curves.

Motor Function Assessment:

  • Rotarod Test: Mice are placed on a rotating rod with increasing speed. The latency to fall is recorded as a measure of motor coordination and balance.

  • Grip Strength Test: The peak force exerted by the forelimbs or hindlimbs is measured using a grip strength meter.

  • Gait Analysis: Changes in walking patterns, such as stride length and paw placement, are analyzed to detect subtle motor deficits.

Neuropathological Analysis:

  • Tissue Collection: At the end of the study, spinal cord and brain tissues are collected.

  • Motor Neuron Counting: Sections of the lumbar spinal cord are stained (e.g., with Nissl stain), and the number of surviving motor neurons is quantified.

  • Immunohistochemistry: Staining for specific markers of pathology, such as protein aggregates (e.g., TDP-43, ubiquitin) or markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for preclinical ALS studies.

ABBV_CLS_7262_Pathway cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) cluster_consequences Pathological Consequences Misfolded Proteins Misfolded Proteins eIF2a eIF2α Misfolded Proteins->eIF2a eIF2aP P-eIF2α eIF2a->eIF2aP Phosphorylation eIF2B eIF2B eIF2aP->eIF2B Inhibits Protein_Synthesis Protein Synthesis Shutdown Stress_Granules Stress Granule Formation (TDP-43 aggregation) Neuron_Death Motor Neuron Death Protein_Synthesis->Neuron_Death Stress_Granules->Neuron_Death ABBV_CLS_7262 This compound ABBV_CLS_7262->eIF2B Activates

Caption: Signaling pathway of this compound in the context of the Integrated Stress Response.

Preclinical_Workflow start SOD1-G93A Mouse Model treatment Treatment Initiation (Pre-symptomatic or Symptomatic) start->treatment monitoring Regular Monitoring: - Body Weight - Motor Function (Rotarod, Grip Strength) - Clinical Score treatment->monitoring endpoint Endpoint Determination: - Survival Analysis - Humane Endpoint monitoring->endpoint analysis Post-mortem Analysis: - Neuropathology (Motor Neuron Counts) - Biomarker Analysis endpoint->analysis results Data Analysis and Interpretation analysis->results

Caption: A generalized experimental workflow for preclinical drug testing in an ALS mouse model.

Conclusion

This compound represents a novel therapeutic strategy for ALS by targeting the Integrated Stress Response, a distinct mechanism compared to the established standard of care drugs, riluzole and edaravone. While the preclinical data for riluzole and edaravone in ALS models demonstrate modest effects, the lack of publicly available, direct comparative preclinical data for this compound makes a head-to-head comparison challenging at this stage. The outcomes of ongoing and future preclinical and clinical studies will be critical in elucidating the therapeutic potential of this new approach in the fight against ALS. Researchers are encouraged to consult primary literature for detailed experimental protocols and specific data as it becomes available.

References

A Head-to-Head Showdown: Comparing the Potency and Properties of eIF2B Activators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the landscape of eukaryotic initiation factor 2B (eIF2B) activators is evolving rapidly. These small molecules, which target a key regulator of protein synthesis, hold immense promise for treating a range of neurological and neurodegenerative diseases. This guide provides a comparative analysis of three prominent eIF2B activators: ISRIB, 2BAct, and the clinical-stage compound DNL343, supported by available experimental data.

The integrated stress response (ISR) is a fundamental cellular pathway activated by various stressors, leading to the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation inhibits the guanine nucleotide exchange factor (GEF) activity of eIF2B, suppressing global protein synthesis. While transient ISR activation is protective, chronic activation is implicated in the pathology of numerous diseases. eIF2B activators are designed to counteract this by enhancing eIF2B activity, even in the presence of phosphorylated eIF2α.

Quantitative Comparison of eIF2B Activators

The following table summarizes the available quantitative data for ISRIB, 2BAct, and DNL343, highlighting their potency and key characteristics.

FeatureISRIB2BActDNL343
Potency (Cell-Based Assays) EC50 of ~5 nM (ATF4-luciferase reporter assay)[1]Similar potency to ISRIB (ATF4-lucifergarten reporter assay)[2]IC50 of 13 nM (Stress Granule Formation Assay)[3]
Brain Penetrance LimitedCNS penetrant (unbound brain/plasma ratio ~0.3)[2]High CNS penetrance[4][5]
Oral Bioavailability Poor[5]Orally bioavailable[2]Orally active[3]
Known Liabilities Poor solubility and oral bioavailability[5][6]Cardiovascular liability in dogs[5][6]Generally well-tolerated in Phase 1 clinical trials[7]
Clinical Development PreclinicalPreclinicalPhase 1b completed in ALS patients[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the Integrated Stress Response pathway and a typical experimental workflow for characterizing eIF2B activators.

ISR_Pathway Stress Cellular Stress (e.g., ER stress, viral infection) PERK PERK Stress->PERK activates eIF2a eIF2α PERK->eIF2a phosphorylates peIF2a p-eIF2α eIF2B eIF2B peIF2a->eIF2B inhibits GEF activity ATF4 ATF4 Translation peIF2a->ATF4 preferentially translates eIF2B_inactive Inactive eIF2B (bound to p-eIF2α) TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2B->TC activates (GEF) Translation_init Translation Initiation TC->Translation_init enables Activators eIF2B Activators (ISRIB, 2BAct, DNL343) Activators->eIF2B activates

Diagram 1: The Integrated Stress Response (ISR) Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies GEF_assay Guanine Nucleotide Exchange Factor (GEF) Assay Stress_granule Stress Granule Formation Assay GEF_assay->Stress_granule Reporter_assay ATF4-Luciferase Reporter Assay Reporter_assay->Stress_granule Western_blot Western Blot (p-eIF2α, ATF4) Stress_granule->Western_blot PK_PD Pharmacokinetics & Pharmacodynamics Western_blot->PK_PD Efficacy Disease Model Efficacy Studies PK_PD->Efficacy Compound_Synthesis Compound Synthesis (ISRIB, 2BAct, DNL343) Compound_Synthesis->GEF_assay Compound_Synthesis->Reporter_assay

Diagram 2: Experimental workflow for eIF2B activator evaluation.

Experimental Protocols

Below are detailed methodologies for two key experiments cited in the comparison of eIF2B activators.

Guanine Nucleotide Exchange Factor (GEF) Assay

This assay measures the ability of eIF2B to exchange GDP for GTP on its substrate eIF2, and how this is modulated by activators.

Principle: The assay kinetically monitors the exchange of a fluorescently labeled GDP analog (e.g., BODIPY-FL-GDP) bound to eIF2 for an unlabeled GDP or GTP in the presence of eIF2B. The release of the fluorescent GDP results in a decrease in fluorescence intensity, and the rate of this decrease is proportional to the GEF activity of eIF2B.

Materials:

  • Purified recombinant human eIF2 and eIF2B complexes.

  • BODIPY-FL-GDP (fluorescent GDP analog).

  • Unlabeled GDP or GTP.

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl2).

  • Microplate reader capable of fluorescence detection.

  • eIF2B activator compounds (ISRIB, 2BAct, DNL343).

Procedure:

  • Loading of eIF2 with BODIPY-FL-GDP: Incubate purified eIF2 with an excess of BODIPY-FL-GDP in the assay buffer to allow for binding. Remove unbound fluorescent GDP using a desalting column.

  • Assay Setup: In a 96-well plate, add the assay buffer, the eIF2B activator at various concentrations, and the purified eIF2B enzyme.

  • Initiation of Reaction: Add the BODIPY-FL-GDP-loaded eIF2 to each well to start the exchange reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the initial rate of GDP exchange for each concentration of the activator. Plot the rates against the activator concentration to determine the EC50 value.

ATF4-Luciferase Reporter Assay

This cell-based assay is used to quantify the inhibition of the Integrated Stress Response by eIF2B activators.

Principle: This assay utilizes a stable cell line (e.g., HEK293T) expressing a luciferase reporter gene under the control of the ATF4 promoter. ATF4 is a key transcription factor translationally upregulated during the ISR. Activation of the ISR by a stressor (e.g., thapsigargin) leads to increased ATF4 expression and, consequently, increased luciferase activity. eIF2B activators will suppress this induction in a dose-dependent manner.

Materials:

  • HEK293T cells stably expressing an ATF4-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • ISR inducer (e.g., Thapsigargin).

  • eIF2B activator compounds (ISRIB, 2BAct, DNL343).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the ATF4-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the eIF2B activator compounds.

  • ISR Induction: After a short pre-incubation with the compounds, add the ISR inducer (e.g., thapsigargin) to the wells.

  • Incubation: Incubate the cells for a defined period (e.g., 6-8 hours) to allow for ATF4 and luciferase expression.

  • Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions. Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., cell viability assay) if necessary. Plot the normalized luminescence against the activator concentration to determine the EC50 or IC50 value for ISR inhibition.

Summary and Future Directions

The development of eIF2B activators has progressed from the initial discovery of ISRIB to the clinical evaluation of DNL343. While ISRIB and 2BAct have been valuable research tools, their therapeutic potential has been hampered by unfavorable pharmacokinetic properties and safety concerns. DNL343 represents a significant advancement, demonstrating a favorable profile in early clinical studies.

Future head-to-head studies should aim to provide a more comprehensive and direct comparison of these and other emerging eIF2B activators across a standardized panel of in vitro and in vivo assays. This will be crucial for identifying the most promising candidates for further clinical development and for ultimately realizing the therapeutic potential of targeting the integrated stress response.

References

Comparative Guide to ABBV-CLS-7262 and Alternative Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of ABBV-CLS-7262 (fosigotifator) and other therapeutic agents for Vanishing White Matter (VWM) disease and Amyotrophic Lateral Sclerosis (ALS). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of performance based on available experimental data.

Introduction to this compound

This compound, also known as fosigotifator, is an investigational, orally administered small molecule that activates the eukaryotic initiation factor 2B (eIF2B).[1][2] This protein is a crucial regulator of the Integrated Stress Response (ISR), a cellular pathway that, when chronically activated, is implicated in the pathophysiology of several neurodegenerative diseases, including VWM and ALS.[3][4][5] By activating eIF2B, this compound aims to restore normal protein synthesis and mitigate cellular stress, potentially slowing disease progression.[3][6]

This compound: Mechanism of Action

The Integrated Stress Response is a key cellular signaling network activated by various stressors. A central event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha subunit (eIF2α), which then inhibits eIF2B. This inhibition leads to a general shutdown of protein synthesis. This compound acts as an allosteric activator of eIF2B, making it less sensitive to the inhibitory effects of phosphorylated eIF2α. This is hypothesized to restore protein synthesis and resolve stress granules, which are dense aggregates of proteins and RNAs that form when translation is stalled and are a pathological hallmark in some neurodegenerative diseases.

ABBV-CLS-7262_Mechanism_of_Action cluster_stress Cellular Stress cluster_isr Integrated Stress Response (ISR) Stressors Stressors PERK, GCN2, PKR, HRI eIF2α Kinases Stressors->PERK, GCN2, PKR, HRI p-eIF2a p-eIF2α PERK, GCN2, PKR, HRI->p-eIF2a phosphorylate eIF2B eIF2B p-eIF2a->eIF2B inhibits Protein Synthesis Reduced Protein Synthesis eIF2B->Protein Synthesis Restored_eIF2B Restored eIF2B Activity eIF2B->Restored_eIF2B Stress Granules Stress Granule Formation Protein Synthesis->Stress Granules This compound This compound This compound->eIF2B activates Restored_Protein_Synthesis Restored Protein Synthesis Restored_eIF2B->Restored_Protein_Synthesis Resolved_Stress_Granules Resolved Stress Granules Restored_Protein_Synthesis->Resolved_Stress_Granules

Caption: Mechanism of action of this compound in the Integrated Stress Response pathway.

Comparison in Vanishing White Matter (VWM) Disease

VWM is a rare, progressive leukoencephalopathy with no current approved disease-modifying therapies. The standard of care is supportive, focusing on managing symptoms and avoiding stressors like fever and minor head trauma that can trigger rapid neurological deterioration.[7][8]

Therapeutic AgentMechanism of ActionDevelopment StageKey Efficacy/Safety Findings
This compound (fosigotifator) eIF2B ActivatorPhase 1b/2 (NCT05757141)[2]Preclinical: Rescued motor deficits and reduced neurofilament light (NfL) in a VWM mouse model.[9] Clinical: Generally well-tolerated in healthy volunteers.[9] The Phase 1b/2 study in VWM patients is ongoing.[2]
Guanabenz α2-adrenergic agonist, potential ISR modulatorPhase 2Preclinical: Improved motor function and brain pathology in VWM mice.[7][10] Clinical: A Phase 2 trial in children with VWM is ongoing. The drug is generally tolerated, with side effects including sleepiness, drowsiness, and unsteadiness.[7][11]
Supportive Care Symptom managementStandard of CareFocuses on physical therapy, nutritional support, and avoidance of triggers.[7] Does not alter the underlying disease course.
Experimental Protocols: VWM Clinical Trials

A standardized experimental workflow for clinical trials in VWM, such as those for this compound and Guanabenz, typically involves the following stages:

VWM_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (MRI, Clinical Scales, Biomarkers) Screening->Baseline Treatment Treatment Period (Drug Administration) Baseline->Treatment Monitoring Ongoing Monitoring (Safety, PK/PD, Clinical Assessments) Treatment->Monitoring Follow_up Follow-up (Long-term Safety and Efficacy) Monitoring->Follow_up Analysis Data Analysis Follow_up->Analysis

Caption: Generalized experimental workflow for VWM clinical trials.

This compound (NCT05757141): This is a Phase 1b/2 open-label, single-arm study to evaluate the safety, tolerability, and pharmacokinetics of fosigotifator in participants with VWM.[12] Key assessments include adverse event monitoring, plasma drug concentrations, and exploratory efficacy measures.

Guanabenz VWM Trial: This is an open-label, non-randomized study. The primary aim is to evaluate the safety, tolerability, and pharmacokinetics of Guanabenz in children with VWM. Efficacy is a secondary objective. Patients are titrated to a maximum tolerated dose and monitored for adverse events. Brain MRI scans are performed annually.

Comparison in Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects nerve cells in the brain and the spinal cord. Several therapeutic agents are approved or are in late-stage clinical development.

Therapeutic AgentMechanism of ActionDevelopment StageKey Efficacy/Safety Findings
This compound (fosigotifator) eIF2B ActivatorPhase 2/3 (HEALEY ALS Platform Trial - Regimen F)Did not meet the primary endpoint of slowing disease progression at the primary dose. An exploratory high dose showed a slower decline in muscle strength. The drug was generally safe and well-tolerated.[13]
DNL343 eIF2B ActivatorPhase 2/3 (HEALEY ALS Platform Trial - Regimen G)Did not meet the primary endpoint of slowing disease progression. Was generally safe and well-tolerated.[6][14][15]
Riluzole (Rilutek) Glutamate InhibitorApprovedModest effect on slowing disease progression and prolonging survival by a few months.[1]
Edaravone (Radicava) AntioxidantApprovedMay slow functional decline, particularly in early-stage ALS.[16]
AMX0035 (Relyvrio) Combination of sodium phenylbutyrate and taurursodiolWithdrawn from marketThe Phase 2 CENTAUR trial showed a slower rate of functional decline.[17] However, the confirmatory Phase 3 PHOENIX trial did not meet its primary endpoint.[18]
AP-101 Monoclonal antibody targeting misfolded SOD1Phase 2Met its primary safety and tolerability endpoint. Showed clinically meaningful changes in exploratory outcomes and stabilization of biomarkers.[2][12][16]
CNM-Au8 Gold nanocrystal suspension (bioenergetic catalyst)Phase 2/3The RESCUE-ALS trial did not meet its primary endpoint but showed a reduction in all-cause mortality in an exploratory analysis.[19][20] The HEALEY-ALS platform trial also did not show a benefit on the primary endpoint but suggested a potential survival benefit in an open-label extension.[5][21]
RAPA-501 Autologous T-cell therapy (anti-inflammatory)Phase 2/3Phase 1/2 study showed it was safe and well-tolerated with trends toward slowing pulmonary function decline.[22][23] A Phase 2/3 trial is ongoing.[24]
Experimental Protocols: ALS Clinical Trials

The HEALEY ALS Platform Trial is a multi-center, multi-regimen study designed to accelerate the development of new therapies for ALS. It utilizes a master protocol, allowing for the simultaneous testing of multiple investigational products against a shared placebo group.

HEALEY_ALS_Platform_Trial Master_Protocol Master Protocol Enrollment (NCT04297683) Randomization Randomization to Active Regimens Master_Protocol->Randomization Regimen_F Regimen F: this compound (NCT05740813) Randomization->Regimen_F Regimen_G Regimen G: DNL343 Randomization->Regimen_G Other_Regimens Other Active Regimens Randomization->Other_Regimens Placebo_Group Shared Placebo Group Regimen_F->Placebo_Group Regimen_G->Placebo_Group Other_Regimens->Placebo_Group

Caption: Structure of the HEALEY ALS Platform Trial.

HEALEY ALS Platform Trial - Regimen F (this compound): This regimen evaluated the safety and efficacy of this compound in participants with ALS. Participants were randomized to receive one of two doses of this compound or a placebo for 24 weeks. The primary endpoint was the change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R) score and survival.

RESCUE-ALS (CNM-Au8): This was a Phase 2, randomized, double-blind, placebo-controlled study. The primary outcome was the mean percent change in the summated motor unit number index (MUNIX). Secondary outcomes included changes in forced vital capacity (FVC).

RAPA-501 Trials: The initial Phase 1/2 study was an open-label trial to assess safety and tolerability. The ongoing Phase 2/3 study is also open-label and non-randomized, evaluating the safety and efficacy of RAPA-501 T cell therapy.

Summary and Future Directions

This compound represents a novel therapeutic approach for VWM and ALS by targeting the Integrated Stress Response. While it did not meet its primary endpoint in the ALS trial at the primary dose, the potential signal in muscle strength at a higher dose warrants further investigation. The ongoing trial in VWM will provide crucial data on its potential in this rare disease with no approved treatments.

The therapeutic landscape for ALS is rapidly evolving, with a multitude of investigational drugs with diverse mechanisms of action in clinical development. The comparative data presented here highlights the challenges in developing effective treatments for these complex neurodegenerative diseases. Head-to-head comparative trials would be necessary to definitively establish the relative efficacy and safety of these different therapeutic agents. For VWM, the development of any disease-modifying therapy would be a significant breakthrough.

References

A Comparative Review of Clinical Trial Outcomes for eIF2B Activators in Amyotrophic Lateral Sclerosis: ABBV-CLS-7262 and DNL343

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the clinical evaluation of two investigational therapies for Amyotrophic Lateral Sclerosis (ALS), ABBV-CLS-7262 (fosigotifator) and DNL343. This guide provides a comparative look at their performance in recent clinical trials, methodologies employed, and the underlying biological pathway they target.

Both this compound, developed by Calico Life Sciences in collaboration with AbbVie, and DNL343, developed by Denali Therapeutics, are small molecule activators of the eukaryotic initiation factor 2B (eIF2B). This protein complex plays a crucial role in the integrated stress response (ISR), a cellular signaling network that becomes chronically activated in ALS and is implicated in the hallmark pathology of TDP-43 aggregation. By activating eIF2B, both drugs aimed to restore normal protein synthesis and mitigate cellular stress, thereby offering a potential therapeutic strategy for ALS.

Despite their promising mechanism of action, both investigational therapies recently failed to meet their primary endpoints in the Phase 2/3 HEALEY ALS Platform Trial, a multi-regimen study designed to accelerate the development of ALS treatments. This guide will delve into the publicly available clinical trial data for each compound, their experimental protocols, and the signaling pathway they modulate.

Clinical Trial Outcomes: A Side-by-Side Comparison

The HEALEY ALS Platform Trial evaluated the efficacy and safety of multiple investigational products, with this compound (fosigotifator) in Regimen F and DNL343 in Regimen G. The primary endpoint for both regimens was a combined assessment of the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score and survival over a 24-week period.

Metric This compound (Fosigotifator) - Regimen F DNL343 - Regimen G
Primary Endpoint Not met at the primary dose.[1][2]Not met.[3][4]
Change in ALSFRS-R & SurvivalNo statistically significant difference compared to placebo.[1][2]No statistically significant difference compared to placebo.[3][4]
Secondary Endpoints
Muscle Strength (HHD)Exploratory High Dose: - 32% slower decline in upper extremity muscle strength (p=0.014 vs. shared placebo)[5][6]- 37% slower decline in upper extremity muscle strength (p=0.007 vs. regimen-only placebo)[5][6]- 62% slower decline in lower extremity muscle strength (p=0.037 vs. shared placebo; p=0.054 vs. regimen-only placebo)[5][6]No statistically significant difference in muscle strength compared to placebo.[7]
Respiratory Function (SVC)Potential signal towards slowing respiratory functional decline at the exploratory high dose.[2][5]No statistically significant difference in respiratory function compared to placebo.[7]
Biomarkers Further biomarker data analysis is ongoing.[2]No treatment effect on neurofilament light (NfL), a marker of neuronal damage, was observed in either the 24-week double-blind period or a 28-week open-label extension.[8]
Safety and Tolerability Found to be safe and well-tolerated with no meaningful safety differences between doses.[5][6] Treatment-emergent adverse event (TEAE) rates were comparable between the fosigotifator group (90.6%) and the shared placebo group (89.7%).[5][6]Found to be safe and generally well-tolerated.[3]
Patient Population 155 participants at the primary dose, 79 at the exploratory high dose, and 126 in the shared concurrent placebo cohort.[5][6]186 participants received DNL343 and 139 received placebo.[3]

Experimental Protocols

Both investigational drugs were evaluated within the framework of the HEALEY ALS Platform Trial (NCT04297683), a perpetual, multi-center, multi-regimen study.

Trial Design: The trial employs a master protocol, allowing for the concurrent testing of multiple investigational products against a shared placebo group to enhance efficiency. Participants were randomized to a specific regimen and then further randomized within that regimen to receive either the active drug or a matching placebo.

  • Regimen F (this compound): Participants were randomized to a primary dose, an exploratory high dose, or placebo.

  • Regimen G (DNL343): Participants were randomized in a 3:1 ratio to receive either DNL343 or a placebo.

Key Assessments:

  • Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R): This is a validated questionnaire that assesses the physical function of patients with ALS in performing daily activities. The total score ranges from 0 to 48, with higher scores indicating better function. The scale was administered by trained evaluators.

  • Hand-Held Dynamometry (HHD): HHD was used to provide a quantitative measure of muscle strength. The protocol specified the assessment of several muscle groups in both the upper and lower extremities.

  • Slow Vital Capacity (SVC): SVC is a measure of respiratory function, specifically the maximum volume of air that can be slowly exhaled after a maximal inhalation. This was a key secondary endpoint.

Signaling Pathway and Experimental Workflow

The Integrated Stress Response (ISR) and eIF2B Activation

The therapeutic target for both this compound and DNL343 is the Integrated Stress Response (ISR) pathway. In healthy cells, eIF2B is a key regulator of protein synthesis. Under cellular stress, various kinases phosphorylate the alpha subunit of eIF2 (eIF2α), which then strongly inhibits eIF2B. This leads to a general shutdown of protein synthesis and the formation of stress granules, which are thought to contribute to the aggregation of TDP-43 in ALS. This compound and DNL343 are designed to activate eIF2B, thereby counteracting the effects of eIF2α phosphorylation and restoring normal protein synthesis.

ISR_Pathway cluster_stress Cellular Stress cluster_kinases ISR Kinases cluster_drugs Therapeutic Intervention cluster_outcomes Cellular Outcomes Stress Stress PERK PERK Stress->PERK GCN2 GCN2 Stress->GCN2 PKR PKR Stress->PKR HRI HRI Stress->HRI eIF2a eIF2α PERK->eIF2a GCN2->eIF2a PKR->eIF2a HRI->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation eIF2B eIF2B p_eIF2a->eIF2B Inhibits Reduced_Protein_Synthesis Reduced Protein Synthesis p_eIF2a->Reduced_Protein_Synthesis Protein_Synthesis Normal Protein Synthesis eIF2B->Protein_Synthesis Promotes ABBV_CLS_7262 This compound (fosigotifator) ABBV_CLS_7262->eIF2B Activates DNL343 DNL343 DNL343->eIF2B Activates Stress_Granules Stress Granule Formation & TDP-43 Aggregation Reduced_Protein_Synthesis->Stress_Granules

Caption: The Integrated Stress Response (ISR) pathway and the mechanism of action of eIF2B activators.

HEALEY ALS Platform Trial: Experimental Workflow

The following diagram illustrates the general workflow for a participant in the HEALEY ALS Platform Trial for Regimens F and G.

HEALEY_Workflow Patient_Screening Patient Screening (Master Protocol) Randomization_Regimen Randomization to Regimen Patient_Screening->Randomization_Regimen Regimen_F Regimen F (this compound) Randomization_Regimen->Regimen_F Regimen_G Regimen G (DNL343) Randomization_Regimen->Regimen_G Randomization_Treatment_F Randomization Regimen_F->Randomization_Treatment_F Randomization_Treatment_G Randomization Regimen_G->Randomization_Treatment_G F_Dose1 Primary Dose Randomization_Treatment_F->F_Dose1 F_Dose2 Exploratory High Dose Randomization_Treatment_F->F_Dose2 F_Placebo Placebo Randomization_Treatment_F->F_Placebo G_Active DNL343 Randomization_Treatment_G->G_Active G_Placebo Placebo Randomization_Treatment_G->G_Placebo Treatment_Period 24-Week Treatment Period F_Dose1->Treatment_Period F_Dose2->Treatment_Period F_Placebo->Treatment_Period G_Active->Treatment_Period G_Placebo->Treatment_Period Assessments Assessments: - ALSFRS-R - HHD - SVC - Safety Monitoring - Biomarkers Treatment_Period->Assessments Data_Analysis Data Analysis Assessments->Data_Analysis Topline_Results Topline Results Announcement Data_Analysis->Topline_Results

Caption: A simplified workflow of the HEALEY ALS Platform Trial for Regimens F and G.

References

Safety Operating Guide

Navigating the Disposal of Investigational Compounds: A Guide for Laboratory Professionals on ABBV-CLS-7262

Author: BenchChem Technical Support Team. Date: December 2025

While specific public guidelines on the disposal of ABBV-CLS-7262 are not available, established best practices for the disposal of investigational pharmaceutical compounds in a laboratory setting provide a clear and safe path forward for researchers and drug development professionals. this compound, also known as fosigotifator, is an experimental small molecule that has been investigated for its potential in treating neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][2] The compound is an activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR).[1][3]

Given its investigational nature, a publicly available Safety Data Sheet (SDS) with specific disposal instructions is not accessible. In such instances, researchers must adhere to their institution's environmental health and safety (EHS) protocols and general principles of chemical waste management. The following procedures outline a comprehensive approach to safely manage and dispose of unused or waste this compound.

General Disposal Protocol for Investigational Compounds

The disposal of any non-commercial chemical compound should be approached with caution and in strict adherence to local, state, and federal regulations. The following steps provide a procedural framework for the proper disposal of research compounds like this compound.

  • Consult Institutional EHS Professionals: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They are the definitive resource for guidance on chemical waste disposal and are equipped to provide specific instructions based on the known properties of the compound and institutional procedures.

  • Waste Characterization and Segregation:

    • Do not mix with other waste streams unless explicitly instructed to do so by EHS.

    • Segregate waste containing this compound from general laboratory trash, sharps, and biohazardous waste.

    • Label all waste containers clearly with the full chemical name ("this compound" or "fosigotifator"), concentration, and any known hazards.

  • Containerization:

    • Use chemically resistant and leak-proof containers for all waste forms (solid, liquid).

    • Ensure containers are tightly sealed to prevent spills or volatilization.

    • The original container, if empty, should also be treated as chemical waste unless thoroughly decontaminated according to EHS-approved procedures.

  • Waste Accumulation and Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.

    • Follow all institutional guidelines regarding the maximum volume of waste that can be stored in the laboratory and the timeframe for its removal.

  • Arranging for Pickup and Disposal:

    • Once the waste container is ready for disposal, follow your institution's established procedures for requesting a hazardous waste pickup.

    • Provide the EHS department with all necessary documentation, including the chemical name and any available safety information.

Logical Workflow for Investigational Compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of an investigational chemical compound within a research laboratory.

start Start: Unused or Waste This compound Generated consult_ehs Consult Institutional Environmental Health & Safety (EHS) start->consult_ehs characterize_waste Characterize Waste: Solid, Liquid, Contaminated PPE consult_ehs->characterize_waste Follow EHS Guidance segregate_waste Segregate Waste: Keep separate from other chemical and general waste characterize_waste->segregate_waste containerize Properly Containerize: Use labeled, sealed, and chemically compatible containers segregate_waste->containerize store Store in Designated Satellite Accumulation Area with Secondary Containment containerize->store request_pickup Request Hazardous Waste Pickup via Institutional System store->request_pickup end End: Waste Safely Removed by EHS request_pickup->end

Fig 1. Decision workflow for the disposal of investigational compounds.

Quantitative Data

Due to the proprietary and investigational nature of this compound, quantitative data regarding disposal parameters, such as permissible concentration limits for aqueous waste or specific degradation data, are not publicly available. All disposal decisions should be made in consultation with and under the direction of the institutional EHS department, who may have access to more detailed information or will apply precautionary principles based on the compound's chemical structure and intended biological activity.

While clinical trials have indicated a generally favorable safety profile for this compound in human subjects, this does not translate directly to environmental disposal guidelines.[4] The potential environmental fate and ecotoxicity of the compound are likely unknown, necessitating its treatment as hazardous chemical waste.

References

Essential Safety and Handling Guidance for ABBV-CLS-7262

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling of ABBV-CLS-7262 (fosigotifator), an investigatory small molecule eIF2B activator. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on established safety protocols for potent pharmaceutical compounds and cytotoxic agents, which are applicable to ensure personnel safety.

Compound Overview

This compound is a first-in-class, orally bioavailable, central nervous system (CNS)-penetrant small molecule.[1] It is being investigated for its role in activating the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR).[1][2] Although not classified as a traditional cytotoxic agent, its potent biological activity necessitates stringent handling precautions to minimize occupational exposure.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical and should be based on the specific handling task to mitigate risks of exposure through inhalation, dermal contact, or ingestion.

Activity Recommended Personal Protective Equipment (PPE)
Receiving and Unpacking - Single pair of chemotherapy-tested nitrile gloves.
Preparation and Weighing (Solid Form) - Primary Engineering Control: Containment Ventilated Enclosure (CVE) or Class II Biological Safety Cabinet (BSC).[3] - Gloves: Double pair of chemotherapy-tested nitrile gloves.[3] - Gown: Disposable, back-closing gown made of a low-lint, impervious material.[3] - Eye/Face Protection: Safety glasses with side shields or a face shield.[3] - Respiratory Protection: Fit-tested N95 respirator or higher.
Solution Preparation and Aliquoting - Primary Engineering Control: CVE or Class II BSC. - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields or a face shield.
Administration (Research Setting) - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields.
Waste Disposal - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Safety glasses with side shields or a face shield.
Spill Management - Gloves: Double pair of chemotherapy-tested nitrile gloves. - Gown: Disposable, impervious gown. - Eye/Face Protection: Face shield and safety glasses. - Respiratory Protection: Fit-tested N95 respirator or higher, depending on the nature of the spill.

Operational and Disposal Plans

A comprehensive approach to handling, from receipt to disposal, is essential to maintain a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Transport the unopened package to a designated handling area.

  • Storage: Store this compound in a separate, clearly marked storage area away from incompatible materials.[4] The container should be sealed, rigid, and leak-proof.[5]

Handling Procedures
  • Designated Area: All handling of this compound should occur in a designated area with restricted access.

  • Containment: For procedures that may generate aerosols or dust, such as weighing or preparing solutions, a CVE or a Class II BSC is mandatory.[3]

  • Good Laboratory Practices: Avoid hand-to-mouth and hand-to-eye contact. Eating, drinking, and smoking are strictly prohibited in the handling area.

Spill Management
  • Alerting Personnel: Immediately alert others in the vicinity of the spill.

  • Isolation: Isolate the affected area to prevent the spread of contamination.

  • PPE: Don the appropriate PPE as outlined in the table above before attempting to clean the spill.

  • Cleanup: Use a spill kit specifically designed for hazardous drugs. Absorb liquids with appropriate material and collect all contaminated materials in a designated hazardous waste container.

Disposal Plan
  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and materials used during the handling of this compound are to be considered contaminated.

  • Waste Segregation: Segregate cytotoxic waste and double-bag it in clearly labeled, sealable bags.[4]

  • Disposal Containers: Place the bagged waste into specifically labeled, puncture-resistant cytotoxic waste containers with a sealable lid.[4]

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

G cluster_receiving Receiving & Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store in Designated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound in CVE/BSC don_ppe->weigh prepare_solution Prepare Solution in CVE/BSC weigh->prepare_solution administer Administer Compound prepare_solution->administer incubate Incubation/Observation administer->incubate collect_waste Collect Contaminated Waste incubate->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose

Caption: Logical workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.